N4-Acetylsulfaphenazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFOMYYDCTXBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234703 | |
| Record name | N4-Acetylsulfaphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855-91-4 | |
| Record name | N4-Acetylsulfaphenazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Acetylsulfaphenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N4-Acetylsulfaphenazole: Structure, Properties, and Analytical Considerations
Abstract: This technical guide provides a comprehensive overview of N4-Acetylsulfaphenazole, the N4-acetylated metabolite of the sulfonamide antibiotic and potent CYP2C9 inhibitor, sulfaphenazole. While representing a minor metabolic pathway, the characterization and quantification of this compound are crucial for a complete understanding of the parent drug's pharmacokinetics and disposition. This document delves into the molecule's chemical structure, physicochemical properties, rationale and protocol for its chemical synthesis as an analytical standard, and detailed methodologies for its quantification in biological matrices. The guide is intended for researchers, medicinal chemists, and drug metabolism scientists, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Introduction: The Metabolic Context of this compound
To appreciate the significance of this compound, one must first understand its parent compound. Sulfaphenazole is a long-acting sulfonamide antibacterial agent that functions by inhibiting dihydropteroate synthetase, an essential enzyme in bacterial folate synthesis.[1] Beyond this role, it is renowned in modern pharmacology as a potent and highly selective inhibitor of the human cytochrome P450 enzyme CYP2C9, with a Ki of approximately 0.3 μM.[1][2][3] This potent inhibition makes sulfaphenazole an invaluable tool in drug-drug interaction studies but also underscores the importance of understanding its metabolic fate.
Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Acetylation is a critical Phase II pathway, catalyzed by N-acetyltransferase (NAT) enzymes, that modifies compounds containing primary aromatic amines or hydrazines.[4] this compound is the product of such a reaction, where the N4-amino group of the sulfaphenazole molecule is acetylated.
However, a pivotal finding in the study of sulfaphenazole metabolism is that N4-acetylation is a minor pathway. Following an oral dose of sulfaphenazole, less than 1% is excreted in the urine as this compound.[5] The predominant metabolic route is N2-glucuronidation, which can account for 49% to 85% of the excreted dose, with the percentage depending on the individual's acetylator phenotype ("slow" vs. "fast" acetylators).[5] Despite being a minor metabolite, the synthesis and analysis of this compound are indispensable for comprehensive pharmacokinetic modeling and for use as a qualified reference standard in metabolic profiling studies.[6]
Chemical Identity and Physicochemical Properties
The unique identity of this compound is defined by its chemical structure and resulting physical properties. The addition of the acetyl group to the N4-amine of sulfaphenazole significantly alters its polarity and chemical characteristics.
Chemical Structure
The molecule consists of a central acetanilide moiety linked via a sulfonamide bridge to a 1-phenyl-1H-pyrazol-5-yl group.
Caption: Chemical structure of this compound.
Chemical and Physical Data Summary
The key identifiers and properties of this compound are summarized in the tables below. This data is critical for analytical method development, substance registration, and computational modeling.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | [6][7] |
| CAS Number | 855-91-4 | [6][7] |
| Molecular Formula | C₁₇H₁₆N₄O₃S | [6][7] |
| Molecular Weight | 356.4 g/mol | [6][7] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | [7] |
| InChIKey | PSFOMYYDCTXBHG-UHFFFAOYSA-N |[7] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Off-White to Pale Yellow Solid | [8][9] |
| Melting Point | >155°C (decomposes) | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
| pKa (Predicted) | 6.26 ± 0.50 |[8] |
The predicted pKa of ~6.26 corresponds to the acidic proton on the sulfonamide nitrogen.[8] This value is fundamental for developing extraction and chromatographic methods, as the charge state of the molecule, and thus its solubility and retention, will be highly dependent on the pH of the medium.
Synthesis and Characterization
Rationale for Synthesis
Given that this compound is a minor metabolite, its isolation from in vivo sources in sufficient quantities for use as an analytical standard is impractical.[5] Therefore, chemical synthesis is the required route to produce a highly purified reference material. This standard is essential for the validation of analytical methods used in pharmacokinetic studies, enabling accurate quantification and confirmation of the metabolite's identity in complex biological matrices.[6]
Experimental Protocol: Acetylation of Sulfaphenazole
This protocol describes a standard laboratory procedure for the N-acetylation of the primary aromatic amine of sulfaphenazole.
Core Principle: The reaction involves the nucleophilic attack of the N4-amino group of sulfaphenazole on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. A mild base is used to neutralize the acetic acid byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of sulfaphenazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at a concentration of approximately 0.1 M.
-
Causality: An aprotic solvent is chosen to prevent reaction with the acetylating agent. DCM is often preferred for its inertness and low boiling point, which facilitates removal post-reaction.
-
-
Base Addition: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Stir for 5 minutes at room temperature.
-
Causality: The base acts as a scavenger for the acidic byproduct (acetic acid), preventing protonation of the starting amine and ensuring it remains nucleophilic. An excess is used to ensure complete neutralization.
-
-
Acetylation: Slowly add 1.2 equivalents of acetic anhydride to the stirring solution. The addition should be done dropwise to control any potential exotherm.
-
Causality: Acetic anhydride is a highly effective acetylating agent. A slight excess ensures the complete consumption of the starting material.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the sulfaphenazole starting material spot/peak is no longer visible.
-
Trustworthiness: In-process monitoring is a self-validating step. It prevents premature workup of an incomplete reaction or degradation from prolonged reaction times.
-
-
Quenching: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining acetic anhydride.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate (to remove acetic acid), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: This aqueous workup is a classic purification technique to remove water-soluble reagents and byproducts, providing a crude product of significantly higher purity.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Methodologies for Quantification
The quantification of a minor metabolite like this compound in biological matrices (e.g., plasma, urine) presents a significant challenge due to the low concentrations and the overwhelming presence of the parent drug and other major metabolites. This necessitates an analytical method with exceptional sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this application.[5]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE): i. Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- Causality: Conditioning activates the sorbent and ensures proper interaction with the aqueous sample. ii. Load 200 µL of human plasma, pre-treated with an internal standard and acidified with 2% phosphoric acid.
- Causality: Acidification ensures that this compound (pKa ~6.26) is protonated and neutral, maximizing its retention on the reversed-phase sorbent. The internal standard (typically a stable isotope-labeled version of the analyte) is crucial for correcting for variations in extraction recovery and matrix effects. iii. Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. iv. Elute the analyte and internal standard with 1 mL of methanol. v. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
- Trustworthiness: This multi-step SPE protocol is a self-validating system. Each step is designed to selectively remove interferences while retaining the analyte, leading to a cleaner extract and more reliable quantification.
-
Chromatographic Conditions:
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as a mobile phase modifier, improving peak shape and promoting analyte ionization for MS detection.
-
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1: 357.1 m/z → Q3: [Specific fragment ion]
-
Internal Standard: Q1: [IS mass] → Q3: [IS fragment]
-
Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out noise from co-eluting matrix components. This ensures that the detected signal is unique to the analyte of interest.
-
-
Analytical Workflow Visualization
The logical flow from sample collection to final data analysis is a critical component of a robust bioanalytical method.
Caption: Workflow for the bioanalysis of this compound.
Conclusion
This compound serves as a prime example of a minor metabolite whose study is nonetheless vital for regulatory and scientific rigor in drug development. While its contribution to the overall clearance of sulfaphenazole is small, its accurate quantification is a prerequisite for a complete pharmacokinetic profile. This guide has outlined the core technical knowledge required to work with this compound, from its fundamental chemical properties and synthesis as a reference standard to the development of a robust, self-validating LC-MS/MS method for its analysis in biological fluids. By understanding the causality behind each experimental step, researchers can confidently generate high-quality data to fully elucidate the metabolic pathways of sulfaphenazole and other xenobiotics.
References
-
This compound | C17H16N4O3S | CID 3083651 - PubChem. National Center for Biotechnology Information. [Link]
-
High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. PubMed. [Link]
-
Sulfaphenazole. PubChem. [Link]
-
This compound | CAS 855-91-4. Veeprho. [Link]
-
Mechanisms of inhibition of tolbutamide metabolism: phenylbutazone, oxyphenbutazone, sulfaphenazole. PubMed. [Link]
-
Sulphamethoxazole acetylation in fast and slow acetylators. PubMed. [Link]
-
Effect of sulfaphenazole on the urinary excretion of tolbutamide and its metabolites. ResearchGate. [Link]
-
CAS No : 855-91-4 | Product Name : this compound. Pharmaffiliates. [Link]
-
Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man. PubMed. [Link]
-
Effect of acetaminophen on sulfamethazine acetylation in male volunteers. PubMed Central. [Link]
-
Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. PubMed. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sulfaphenazole | P450 | Antibacterial | TargetMol [targetmol.com]
- 4. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 855-91-4 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Comprehensive Technical Guide to the Synthesis of N4-Acetylsulfaphenazole from Sulfaphenazole
Abstract: This technical guide provides a detailed methodology for the synthesis of N4-Acetylsulfaphenazole, the primary N4-acetylated metabolite of the antibacterial drug Sulfaphenazole. The document is intended for researchers, chemists, and professionals in drug development and metabolism studies. It covers the underlying chemical principles of selective N-acetylation, a complete step-by-step laboratory protocol, methods for purification, and comprehensive characterization techniques. The included protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction and Scientific Context
Sulfaphenazole is a sulfonamide antibacterial agent known for its potent and selective inhibition of the human cytochrome P450 enzyme CYP2C9.[1][2][3] In drug metabolism studies, understanding the biotransformation of a parent drug is critical. For many sulfonamides containing a primary aromatic amine (at the N4 position), N-acetylation is a major metabolic pathway.[4][5] This reaction is catalyzed in vivo by N-acetyltransferase enzymes (NATs).[6]
The resulting metabolite, this compound, is essential for various applications, including its use as an analytical reference standard for pharmacokinetic and toxicological studies, and as a tool to investigate the biological activity of sulfaphenazole metabolites.[7][8][9] The synthesis of this compound in a laboratory setting provides a pure, well-characterized source material, obviating the need for complex isolation from biological matrices.
This guide focuses on the direct acetylation of the primary aromatic amine at the N4 position of sulfaphenazole. The primary amino group is a strong nucleophile, making it susceptible to acylation by electrophilic reagents. The challenge lies in the selective acetylation of the N4-amine without affecting the sulfonamide nitrogen (N1), which is significantly less nucleophilic and more acidic.[6]
The Chemistry of Selective N-Acetylation
The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the primary aromatic amine (the N4-amino group of sulfaphenazole) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Choice of Acetylating Agent: Acetic Anhydride
Acetic anhydride is the reagent of choice for this synthesis for several key reasons:
-
High Reactivity: It is a potent acylating agent, more reactive than acetic acid but generally less aggressive and easier to handle than acetyl chloride.[10]
-
Favorable Byproducts: The reaction yields the acetylated product and acetic acid as the only byproduct. Acetic acid is relatively benign and can be easily removed during the workup procedure.[11]
-
Cost-Effectiveness: Acetic anhydride is an inexpensive and readily available bulk chemical.
The overall reaction is depicted below:
Caption: General reaction scheme for the N4-acetylation of sulfaphenazole.
The Role of a Basic Catalyst
While the reaction can proceed without a catalyst, the inclusion of a weak base is highly advantageous.[10] The reaction generates acetic acid, which can protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[12] A base neutralizes the liberated acetic acid, ensuring the amine remains in its free, nucleophilic state to react with the acetic anhydride.[12][13]
For this protocol, sodium bicarbonate is used. It is a mild, inexpensive, and safe base that reacts with acetic acid to form sodium acetate, water, and carbon dioxide, which effervesces from the solution, helping to drive the reaction to completion.[12][14]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Sulfaphenazole | 314.37 | 526-08-9 | White to light yellow powder. |
| Acetic Anhydride | 102.09 | 108-24-7 | Corrosive, lachrymator. Reacts with water. |
| Sodium Bicarbonate | 84.01 | 144-55-8 | White crystalline powder. |
| Ethanol (95%) | 46.07 | 64-17-5 | Flammable liquid. |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
Step-by-Step Synthesis Workflow
The following workflow diagram illustrates the key stages of the synthesis, from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Protocol:
-
Reactant Preparation: In a 250 mL Erlenmeyer flask, add sulfaphenazole (3.14 g, 10.0 mmol). Add 50 mL of 95% ethanol and stir until the solid is fully dissolved. Gentle warming in a water bath may be required.
-
Base Solution: In a separate 400 mL beaker, dissolve sodium bicarbonate (1.26 g, 15.0 mmol) in 100 mL of deionized water.
-
Reaction Initiation: While stirring the sodium bicarbonate solution vigorously, slowly add the ethanolic solution of sulfaphenazole from Step 1. A fine suspension may form.
-
Addition of Acetylating Agent: To the stirring suspension, add acetic anhydride (1.23 mL, 1.33 g, 13.0 mmol) dropwise over 5 minutes.
-
Reaction and Precipitation: Continue to stir the mixture vigorously at room temperature for 60 minutes. A thick, white precipitate of this compound will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water and then 20 mL of cold 95% ethanol to remove unreacted starting materials and byproducts.
-
Purification (Recrystallization): Transfer the crude solid to a 250 mL beaker. Add a minimal amount of hot 70% aqueous ethanol (approx. 70-90 mL) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 60°C to a constant weight. A typical yield is 85-95%.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. The data obtained should be compared against the starting material and literature values.[9][15][16]
| Property | Sulfaphenazole (Starting Material) | This compound (Product) | Rationale for Change |
| Molecular Formula | C₁₅H₁₄N₄O₂S | C₁₇H₁₆N₄O₃S | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 314.37 g/mol | 356.40 g/mol | Increase corresponds to the mass of an acetyl group (42.03 g/mol ). |
| Melting Point | ~181°C[1] | >155°C (with decomposition)[9] | Acetylation alters the crystal lattice and intermolecular forces. |
| Appearance | White to light yellow solid | Off-white to pale yellow solid[16] | Similar appearance expected. |
| ¹H NMR (DMSO-d₆) | Aromatic protons, -NH₂ protons (broad singlet), -SO₂NH- proton (singlet). | Aromatic protons, -NHCOCH₃ protons (singlet, ~10 ppm), -CH₃ protons (singlet, ~2.1 ppm), -SO₂NH- proton. | Appearance of a new methyl singlet and a downfield shift of the amide proton, disappearance of the -NH₂ signal. |
| IR Spectroscopy | N-H stretching of primary amine (~3300-3500 cm⁻¹), S=O stretching (~1160, 1350 cm⁻¹). | N-H stretching of secondary amide (~3300 cm⁻¹), C=O stretching of amide (~1670 cm⁻¹), S=O stretching. | Disappearance of the primary amine N-H split peak and appearance of a strong amide C=O carbonyl peak. |
Safety, Handling, and Waste Disposal
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle only in a fume hood, wearing gloves and safety goggles. It reacts exothermically with water; avoid contact.
-
Ethanol: Is a flammable liquid. Keep away from ignition sources.
-
Waste Disposal: The filtrate from the reaction and recrystallization will be largely aqueous and contain ethanol and sodium acetate. Neutralize any remaining acid or base and dispose of it in accordance with local institutional guidelines for chemical waste.
Conclusion
The protocol described in this guide presents a robust, efficient, and reliable method for the synthesis of this compound from sulfaphenazole. By employing acetic anhydride as the acetylating agent in a weakly basic aqueous ethanol medium, the reaction proceeds with high selectivity for the N4-amino group, leading to excellent yields and a product of high purity after a straightforward recrystallization procedure. The comprehensive characterization data provides a clear system for validating the experimental outcome, ensuring the integrity of the synthesized material for its intended use in advanced pharmaceutical and metabolic research.
References
-
IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
-
Vree, T. B., Beneken Kolmer, E. W., & Hekster, Y. A. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmacy World & Science, 12(6), 243–246. Retrieved from [Link]
-
ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism for N-acyl sulfonamide formation. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 15(44), 9349-9364. Retrieved from [Link]
-
ResearchGate. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
Vree, T. B., et al. (1983). The effect of the molecular structure of closely related N1-substituents of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and renal clearance related to the structure of sulfadiazine, sulfamerazine and sulfadimidine. Pharmacy World & Science, 5(2), 49-56. Retrieved from [Link]
-
Ranu, B. C., Dey, S. S., & Hajra, A. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Retrieved from [Link]
-
Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3645-3659. Retrieved from [Link]
- Google Patents. (n.d.). Process for the direct acetylation of aromatic amines.
-
Veeprho. (n.d.). This compound | CAS 855-91-4. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CORE. (2019). A Phthesis on the Synthesis of Acylated Sulfa Compounds in Connection with Antitubercular Drug Design. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Sulfaphenazole. Retrieved from [Link]
-
Maurice, L., et al. (1992). Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9. British Journal of Clinical Pharmacology, 33(5), 521-523. Retrieved from [Link]
Sources
- 1. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the molecular structure of closely related N1-substituents of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and renal clearance related to the structure of sulfadiazine, sulfamerazine and sulfadimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. This compound | 855-91-4 [chemicalbook.com]
- 10. ijcrt.org [ijcrt.org]
- 11. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
The Dichotomous Mechanisms of N4-Acetylsulfaphenazole: A Technical Guide for Researchers
Abstract
N4-Acetylsulfaphenazole, the primary metabolite of the sulfonamide antibiotic sulfaphenazole, presents a fascinating case of metabolic bio-inactivation and functional conversion. While its parent compound, sulfaphenazole, is recognized for its antibacterial properties through the inhibition of dihydropteroate synthase (DHPS), N4-acetylation effectively abrogates this activity. Conversely, this guide elucidates the lesser-known, yet clinically significant, role of this compound in the context of drug metabolism. Though direct quantitative data is sparse, structural-activity relationship studies of sulfaphenazole and its derivatives strongly indicate that N4-acetylation significantly diminishes its potent inhibitory effect on cytochrome P450 2C9 (CYP2C9), a key enzyme in human drug metabolism. This guide provides a comprehensive technical overview of these dichotomous mechanisms of action, complete with detailed experimental protocols and visual workflows, to empower researchers in drug development and pharmacology with the foundational knowledge to investigate this and similar metabolites.
Introduction
Sulfonamide antibiotics, the first class of synthetic antimicrobial agents, revolutionized medicine in the 20th century. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, is a cornerstone of antimicrobial chemotherapy.[1][2] Sulfaphenazole, a member of this class, has been utilized for its bacteriostatic effects against a range of gram-positive and gram-negative organisms.[1]
However, the in vivo fate of xenobiotics is largely governed by metabolic processes, primarily in the liver. For sulfaphenazole, a significant metabolic route is N-acetylation at the N4 position of the aniline group, yielding this compound. This metabolic step is not merely a detoxification pathway but a critical transformation that fundamentally alters the compound's biological activity. This guide delves into the dual mechanisms of action of this compound, contrasting its lack of antibacterial efficacy with its nuanced interaction with human drug-metabolizing enzymes.
Part I: The Attenuation of Antibacterial Activity
The Dihydropteroate Synthase (DHPS) Pathway: The Target of Sulfonamides
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid (PABA). Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial proliferation.
Sulfonamides, including sulfaphenazole, are structural analogs of PABA. They act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing the incorporation of PABA, thereby halting folic acid synthesis and arresting bacterial growth.[1][2]
The Impact of N4-Acetylation on Antibacterial Efficacy
The N4-amino group of sulfonamides is a critical pharmacophore for their antibacterial activity, as it mimics the amino group of PABA. The metabolic process of acetylation attaches an acetyl group to this nitrogen atom, forming this compound. This structural modification has a profound and detrimental effect on the molecule's ability to inhibit DHPS. Studies on various N4-acetylated sulfonamide metabolites have consistently shown that they possess no significant antimicrobial activity.[3] The acetylated group sterically hinders the molecule from effectively binding to the DHPS active site, rendering it incapable of competing with PABA.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Part II: Interaction with Human Cytochrome P450 2C9
While N4-acetylation serves to inactivate the antibacterial properties of sulfaphenazole, the interaction of both the parent drug and its metabolite with human enzymes reveals a different aspect of its mechanism of action with significant clinical implications.
CYP2C9: A Major Player in Drug Metabolism
Cytochrome P450 2C9 (CYP2C9) is a crucial enzyme in the human liver, responsible for the metabolism of approximately 15-20% of all clinically used drugs that undergo phase I metabolism. Its substrates include drugs with narrow therapeutic indices, such as the anticoagulant warfarin and the antiepileptic phenytoin. Inhibition of CYP2C9 can lead to decreased metabolism of these drugs, resulting in elevated plasma concentrations and an increased risk of adverse effects.
Sulfaphenazole as a Potent CYP2C9 Inhibitor
Sulfaphenazole is recognized as a potent and selective competitive inhibitor of CYP2C9. [4]It is so effective that it is often used as a reference inhibitor in in vitro studies to probe the involvement of CYP2C9 in the metabolism of new chemical entities. [5]The high affinity of sulfaphenazole for the CYP2C9 active site is attributed to several key interactions, including an ionic interaction of its sulfonamide group and, critically, the role of the N4-amino group.
The Attenuating Effect of N4-Acetylation on CYP2C9 Inhibition
Comparative Inhibitory Data for Sulfaphenazole
| Compound | Enzyme | Inhibition Constant | Reference |
| Sulfaphenazole | CYP2C9 | Ki = 0.3 ± 0.1 µM | [4] |
| Sulfaphenazole | CYP2C9 | IC50 ≈ 0.49 µM (vs. Phenytoin hydroxylation) | [2] |
| Sulfaphenazole | CYP2C9 | IC50 ≈ 0.8 µM (vs. Tolbutamide hydroxylation) | [5] |
Experimental Workflow: In Vitro CYP2C9 Inhibition Assay
To quantify and compare the inhibitory potential of sulfaphenazole and this compound on CYP2C9 activity, a fluorometric or LC-MS/MS-based in vitro inhibition assay can be employed.
Protocol:
-
Reagents: Human liver microsomes (as a source of CYP2C9), a CYP2C9-specific substrate (e.g., diclofenac or a fluorescent probe), NADPH (as a cofactor), and the test compounds (sulfaphenazole and this compound).
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, phosphate buffer (pH 7.4), and a range of concentrations of either sulfaphenazole or this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the CYP2C9 substrate to the mixture to initiate the metabolic reaction.
-
Cofactor Addition: Start the enzymatic reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the metabolite using a validated analytical method, such as LC-MS/MS or fluorescence detection.
-
Data Analysis: Plot the rate of metabolite formation against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Workflow for an in vitro CYP2C9 inhibition assay.
Part III: Synthesis and Characterization
For research purposes, this compound can be obtained from commercial suppliers or synthesized in the laboratory. The most straightforward synthesis involves the direct acetylation of sulfaphenazole.
Synthetic Overview:
Sulfaphenazole can be dissolved in a suitable solvent, such as pyridine or a mixture of an inert solvent and a base. Acetic anhydride or acetyl chloride is then added, typically at a controlled temperature. The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC). The product, this compound, can then be isolated and purified using standard techniques such as precipitation, filtration, and recrystallization.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the acetyl group.
Conclusion and Future Directions
The mechanism of action of this compound is a tale of two distinct and opposing effects dictated by a single metabolic transformation. The N4-acetylation that renders it ineffective as an antibacterial agent by blocking its interaction with bacterial DHPS also appears to significantly weaken its potent inhibitory effect on the human drug-metabolizing enzyme CYP2C9.
For drug development professionals, this underscores the critical importance of evaluating not just parent compounds but also their major metabolites for both desired efficacy and potential off-target effects, such as enzyme inhibition. While the antibacterial activity is lost, the residual, albeit likely weak, CYP2C9 inhibitory potential of this compound should not be entirely dismissed, particularly in scenarios of high plasma concentrations or in individuals with compromised drug metabolism pathways.
Future research should focus on obtaining a definitive inhibitory constant (Ki or IC50) for this compound against CYP2C9 to quantitatively confirm the impact of N4-acetylation. Furthermore, investigating the potential for this metabolite to interact with other drug-metabolizing enzymes or transporters would provide a more complete picture of its pharmacological profile. Such studies will continue to enhance our understanding of the complex interplay between drug metabolism and biological activity.
References
- Vertex AI Search. (2026). Sulfaphenazole.
-
Mancy, A., Dijols, S., Poli, S., et al. (1996). Interaction of sulfaphenazole derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of sulfaphenazole on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9. Biochemistry, 35(50), 16205-16212. [Link]
-
PubChem. (n.d.). Sulfaphenazole. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Van der Steuijt, K., Nouws, J. F., & Vree, T. B. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70-72. [Link]
-
Mäenpää, J., Rhen, M., & Vapaatalo, H. (1995). Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9. Xenobiotica, 25(4), 345-351. [Link]
-
Bajaj, R., & van der Meer, J. W. (1985). In vitro antimicrobial activity of hydroxy and N-acetyl sulphonamide metabolites. Veterinary quarterly, 7(1), 70–72. [Link]
-
Poli, S., Mancy, A., & Guengerich, F. P. (1999). Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily. Journal of medicinal chemistry, 42(18), 3475–3483. [Link]
-
Giancarlo, G. M., Venkatakrishnan, K., Granda, B. W., von Moltke, L. L., & Greenblatt, D. J. (2001). Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine. Drug metabolism and disposition: the biological fate of chemicals, 29(8), 1126–1133. [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved January 14, 2026, from [Link]
Sources
- 1. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Biological Activity of N4-Acetylsulfaphenazole
Preamble: From Parent Drug to Metabolite—A Question of Activity
In the landscape of drug metabolism and pharmacology, the journey of a compound through the body is as critical as its initial activity. Sulfaphenazole is a well-established sulfonamide, renowned in research not for its antimicrobial properties but as a highly potent and selective inhibitor of the cytochrome P450 enzyme CYP2C9.[1][2] Its primary metabolite, formed through N-acetylation, is N4-Acetylsulfaphenazole.[3] This metabolic transformation raises a pivotal question for drug development professionals and researchers: Does this new chemical entity retain, lose, or gain biological activities compared to its parent?
This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound. We will move beyond simple data reporting and instead establish a logical, field-proven investigative path. The protocols herein are designed as self-validating systems, providing not just steps, but the scientific causality behind each experimental choice. Our objective is to build a complete biological activity profile for this metabolite, from its classical role as a sulfonamide to its potential interactions with key metabolic enzymes and cellular pathways.
Part 1: Foundational Activity Assessment — Antimicrobial Efficacy
1.1. Rationale & Hypothesis
The sulfonamide scaffold is historically synonymous with antibacterial action, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] However, metabolic modifications can drastically alter this activity. Specifically, N4-acetylation of sulfonamides is widely reported to abolish their antimicrobial effects.[5] Our first directive is to experimentally validate this hypothesis for this compound, thereby establishing a baseline for its biological profile.
1.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.
-
Materials:
-
This compound (solubilized in DMSO, then diluted in media)
-
Parent compound, Sulfaphenazole (as a positive control for the sulfonamide class, if active against the test strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB. A typical concentration range to test is from 256 µg/mL down to 0.5 µg/mL.
-
Controls: Include a positive control well (bacteria in CAMHB with no compound) and a negative control well (CAMHB only, no bacteria) for sterility. Also include a solvent control (bacteria in CAMHB with the highest concentration of DMSO used).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or where absorbance at 600 nm is equivalent to the negative control).
-
-
Trustworthiness Check: The positive control must show robust growth, and the negative/solvent controls must show no growth. The MIC of the parent compound (if tested) should align with expected values.
1.3. Workflow & Expected Outcome
Caption: Workflow for MIC determination.
1.4. Data Summary
Based on existing literature, the expected outcome is a lack of activity.[5]
| Compound | Test Organism | Expected MIC (µg/mL) |
| This compound | E. coli ATCC 25922 | >256 |
| Sulfaphenazole | E. coli ATCC 25922 | [To Be Determined] |
| Trimethoprim (Control) | E. coli ATCC 25922 | [Known Value] |
Part 2: Core Mechanistic Assessment — Cytochrome P450 Inhibition
2.1. Rationale & Causality
This is the most critical phase of the investigation. Sulfaphenazole is a textbook selective inhibitor of CYP2C9, a major drug-metabolizing enzyme.[2] Drug-drug interactions (DDIs) are a major cause of adverse events, often driven by CYP inhibition.[6] Therefore, characterizing the effect of N4-acetylation on CYP2C9 inhibition is paramount for predicting the metabolite's potential for DDIs. The N4-amino group of sulfaphenazole is a key interacting moiety within the CYP2C9 active site; its acetylation likely alters binding affinity and inhibitory potency.
2.2. Experimental Protocol: Fluorometric CYP2C9 Inhibition Assay
This is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against CYP2C9 activity.
-
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound and Sulfaphenazole (positive control inhibitor)
-
CYP2C9 Substrate (e.g., Diclofenac) and its corresponding metabolite standard (4'-hydroxydiclofenac)[7]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microtiter plates
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Pre-incubation Mixture: In each well, add buffer, HLMs (e.g., 0.2 mg/mL final concentration), and varying concentrations of this compound (or Sulfaphenazole). A typical concentration range for an unknown is 0.01 µM to 100 µM. Incubate for 10 minutes at 37°C to allow the inhibitor to bind.
-
Reaction Initiation: Add the CYP2C9 substrate (at a concentration near its Km, e.g., 5 µM Diclofenac) and the NADPH regenerating system to initiate the metabolic reaction.
-
Controls:
-
100% Activity Control: Wells with HLMs, substrate, and NADPH, but no inhibitor.
-
0% Activity Control: Wells with HLMs and substrate, but no NADPH regenerating system.
-
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined linear time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.
-
IC50 Calculation: Calculate the percent inhibition at each concentration relative to the 100% activity control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Trustworthiness Check: The IC50 value for the positive control, Sulfaphenazole, should be within the expected range (typically <1 µM).[1][2] The reaction must be within the linear range for both time and protein concentration.
2.3. Workflow for CYP Inhibition Screening
Caption: Workflow for determining CYP IC50 values.
2.4. Data Summary Template
This table is for recording the determined IC50 values, which will directly quantify the impact of N4-acetylation.
| Compound | Target Enzyme | Probe Substrate | IC50 (µM) |
| Sulfaphenazole | CYP2C9 | Diclofenac | ~0.5 - 1.0 (Expected) |
| This compound | CYP2C9 | Diclofenac | [To Be Determined] |
Part 3: Cellular-Level Impact Assessment
3.1. Rationale: From Enzyme to System
Enzyme assays are precise but exist in a simplified system. Cell-based assays provide a more biologically relevant context, allowing for the concurrent assessment of compound permeability, off-target effects, and general cytotoxicity.[8][9] A cytotoxicity assay is a mandatory first step to identify concentrations that are non-lethal to cells, ensuring that any effects observed in subsequent assays (like anti-inflammatory activity) are due to a specific biological modulation, not simply cell death.
3.2. Protocol 1: Cytotoxicity Assessment (WST-8/CCK-8 Assay)
This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium salt by cellular dehydrogenases.[10]
-
Materials:
-
HepG2 cells (human liver carcinoma cell line, relevant for a metabolite)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
Sterile 96-well clear plates
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 200 µM). Include vehicle-only (DMSO) and media-only controls.
-
Incubation: Incubate for a relevant period, typically 24 or 48 hours.
-
Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until the color develops.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (concentration causing 50% reduction in viability) by plotting viability vs. log[concentration].
-
3.3. Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
Many sulfonamide-containing structures possess anti-inflammatory properties.[11] This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 cells (murine macrophage cell line)
-
Complete culture medium
-
LPS (from E. coli)
-
This compound and a known inhibitor (e.g., L-NAME)
-
Griess Reagent
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Readout: After a brief incubation, measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Calculation: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percent inhibition of NO production caused by the compound.
-
3.4. Key Inflammatory Signaling Pathway
The assay measures the downstream output (NO) of a well-defined inflammatory cascade. This compound could potentially interfere at multiple points in this pathway.
Caption: Simplified LPS-induced pro-inflammatory pathway.
Conclusion: Synthesizing the Data for a Complete Profile
This technical guide outlines a rigorous, three-part strategy to define the in vitro biological activity of this compound. By systematically:
-
Confirming its predicted lack of antimicrobial activity.
-
Quantifying its inhibitory effect on CYP2C9, the primary target of its parent drug.
-
Assessing its cellular impact through cytotoxicity and anti-inflammatory screens.
References
-
van Gogh, H., & Werdler, M. E. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70-72. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Vree, T. B., van der Kleijn, E., & Verwey-van Wissen, C. P. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmaceutisch Weekblad. Scientific edition, 12(6), 243–246. [Link]
-
Fisar, Z., Hroudová, J., & Raboch, J. (2010). Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers. Naunyn-Schmiedeberg's archives of pharmacology, 381(6), 563–573. [Link]
- Dr.Oracle. (2025). Are there CYP (Cytochrome P450) inhibitors that selectively inhibit CYP2C9?. Dr.Oracle.
-
Crewe, H. K., Notley, L. M., & Gillam, E. M. (2002). Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily. Journal of medicinal chemistry, 45(13), 2796–2805. [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs-Molecular Basis and Practical Applications. Biomolecules & therapeutics, 29(5), 457–473. [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 457-473. [Link]
-
Veeprho. (n.d.). This compound | CAS 855-91-4. Retrieved from [Link]
-
Huband, M. D., et al. (2015). In vitro antibacterial activity of AZD0914, a new spiropyrimidinetrione DNA gyrase/topoisomerase inhibitor with potent activity against Gram-positive, fastidious Gram-Negative, and atypical bacteria. Antimicrobial agents and chemotherapy, 59(8), 4694–4703. [Link]
-
Zhang, W., Ramamoorthy, Y., Kilicarslan, T., Nolte, H., Tyndale, R. F., & Sellers, E. M. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 314–318. [Link]
-
Taha, M., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules (Basel, Switzerland), 26(11), 3154. [Link]
-
Torres-Piedra, M., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The open medicinal chemistry journal, 14, 43–48. [Link]
-
Kumar, G. P., Kumar, B. S., & Manjunath, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF05. [Link]
-
Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992). Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9. British journal of clinical pharmacology, 34(5), 457–461. [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Retrieved from [Link]
-
Hrycyna, C. A., et al. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug metabolism and disposition: the biological fate of chemicals, 46(10), 1438–1447. [Link]
-
Kumar, G. P., Kumar, B. S., & Manjunath, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research, 10(9), FF01-FF05. [Link]
-
Naffakh, N., et al. (2022). A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. Antiviral research, 201, 105272. [Link]
-
Roy, K., et al. (2019). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific reports, 9(1), 18360. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Gray, C. J., et al. (2019). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS infectious diseases, 5(11), 1894–1904. [Link]
-
An, F., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Recent patents on anti-cancer drug discovery, 7(1), 26–36. [Link]
-
Parra-Olea, E., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules (Basel, Switzerland), 26(18), 5462. [Link]
-
Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20737. [Link]
-
Zhang, Y., et al. (2022). Evaluation of the hepatoprotective effect of naringenin loaded nanoparticles against acetaminophen overdose toxicity. Frontiers in Pharmacology, 13, 969473. [Link]
Sources
- 1. Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N4-Acetylsulfaphenazole as a Metabolite of Sulfaphenazole
Introduction: Beyond a CYP2C9 Inhibitor—Understanding the Metabolic Fate of Sulfaphenazole
Sulfaphenazole, a compound initially developed as a sulfonamide antibiotic, has found a lasting and critical role in modern drug development not for its antimicrobial properties, but as a highly potent and selective inhibitor of the cytochrome P450 enzyme, CYP2C9.[1] Its utility in phenotyping studies and in predicting drug-drug interactions is invaluable. However, to fully comprehend the pharmacological profile of any xenobiotic, a thorough investigation of its metabolic fate is paramount. This guide provides a detailed exploration of a key, albeit minor, metabolic pathway of sulfaphenazole: the formation of N4-acetylsulfaphenazole.
While the primary route of sulfaphenazole elimination in humans is through other metabolic transformations, the N-acetylation pathway offers a compelling case study into the role of N-acetyltransferases (NATs), the influence of genetic polymorphisms on drug metabolism, and the analytical challenges associated with quantifying minor metabolites. For researchers in drug discovery and development, understanding even minor metabolic pathways can provide crucial insights into potential idiosyncratic toxicity and inter-individual variability in drug response.[2][3]
This technical guide will delve into the biochemical underpinnings of this compound formation, provide detailed, field-proven protocols for its in vitro characterization and quantification, and discuss the clinical and toxicological context of this metabolic transformation.
The Biochemical Pathway: N-Acetylation of Sulfaphenazole
The conversion of sulfaphenazole to this compound is a phase II metabolic reaction catalyzed by N-acetyltransferases (NATs).[4] This enzymatic process involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the exocyclic amine group (at the N4 position) of the sulfaphenazole molecule.
The two primary isoforms of NAT involved in human drug metabolism are NAT1 and NAT2.[5] While direct studies on sulfaphenazole are limited, extensive research on other sulfonamides, such as sulfamethoxazole, strongly indicates that both NAT1 and NAT2 are capable of acetylating the arylamine moiety.[5] NAT1 is expressed in a wide range of tissues, whereas NAT2 is predominantly found in the liver and gastrointestinal tract.[6]
A crucial aspect of NAT2 is its well-documented genetic polymorphism, which segregates populations into "fast," "intermediate," and "slow" acetylator phenotypes.[7][8] This variation in enzyme activity can significantly impact the pharmacokinetic profile of drugs that are primarily metabolized by NAT2.[9] For sulfonamides, slow acetylators have been correlated with a higher incidence of idiosyncratic adverse drug reactions, as the parent compound may be shunted down alternative metabolic pathways, potentially leading to the formation of reactive metabolites.[1][2] Although this compound is a minor metabolite, understanding its formation in the context of acetylator status is important for a complete toxicological assessment.[10]
Below is a diagram illustrating the metabolic conversion:
Caption: Metabolic pathway of sulfaphenazole to this compound.
Physicochemical Properties of this compound
A comprehensive understanding of a metabolite's physicochemical properties is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C17H16N4O3S | |
| Molecular Weight | 356.4 g/mol | |
| Appearance | Off-White to Pale Yellow Solid | [11] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [12] |
| pKa (Predicted) | 6.26 ± 0.50 | [12] |
| Storage | 2-8°C Refrigerator, under inert atmosphere | [11] |
Experimental Protocols
Protocol 1: In Vitro N-Acetylation of Sulfaphenazole and Kinetic Analysis
This protocol provides a framework for determining the kinetic parameters of this compound formation using human liver microsomes. The rationale behind this self-validating system is to mimic a key aspect of hepatic metabolism in a controlled environment.
I. Materials and Reagents
-
Sulfaphenazole (analytical standard)
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure Water
II. Workflow Diagram
Caption: Workflow for in vitro sulfaphenazole N-acetylation kinetic assay.
III. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of sulfaphenazole in DMSO. Serially dilute in buffer to create working solutions of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Causality: A range of substrate concentrations is essential to saturate the enzyme and accurately determine Vmax and Km.
-
Prepare a fresh 50 mM solution of Acetyl-CoA in ultrapure water immediately before use. Causality: Acetyl-CoA is prone to degradation; fresh preparation ensures consistent cofactor availability.
-
Prepare a 0.1 M potassium phosphate buffer, pH 7.4.
-
-
Incubation:
-
In a microcentrifuge tube, combine 5 µL of the sulfaphenazole working solution, 85 µL of 0.1 M potassium phosphate buffer (pH 7.4), and 5 µL of pooled human liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes. Causality: This step allows the substrate and enzyme to reach thermal equilibrium before initiating the reaction.
-
Initiate the reaction by adding 5 µL of the 50 mM Acetyl-CoA solution (final concentration 2.5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes, determined from preliminary time-course experiments to ensure linearity of metabolite formation).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile precipitates proteins, effectively stopping the enzymatic reaction, and the internal standard corrects for variations in sample processing and injection volume.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Quantify the formation of this compound using the HPLC-UV method described in Protocol 2.
-
Plot the rate of metabolite formation (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).
-
Protocol 2: Quantification of this compound in Biological Matrices by HPLC-UV
This protocol is adapted from the method described by Vree et al. (1990) for the analysis of sulfaphenazole and its metabolites.[10]
I. Materials and Reagents
-
As listed in Protocol 1.
-
Internal Standard (e.g., another sulfonamide not present in the sample).
-
Perchloric Acid (for protein precipitation).
II. Step-by-Step Methodology
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 20 µL of 1 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Inject a portion of the supernatant onto the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 4.5) in a suitable ratio (e.g., 20:80 v/v), to be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare calibration standards of this compound and sulfaphenazole in the corresponding biological matrix (e.g., blank plasma).
-
Process the calibration standards alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Clinical and Toxicological Significance
Pharmacokinetic studies in humans have shown that this compound is a minor metabolite, with less than 1% of an oral dose of sulfaphenazole being excreted in the urine as this acetylated form.[10] The major route of elimination is N2-glucuronidation.[10]
Despite its low abundance, the N-acetylation pathway is of toxicological interest. For many sulfonamides, the parent drug is more likely to be involved in hypersensitivity reactions than the acetylated metabolite.[2] However, individuals who are "slow acetylators" due to their NAT2 genotype may have a reduced capacity to detoxify the parent arylamine, potentially leading to an increased risk of adverse effects.[1][3] This is because the parent compound may be shunted towards oxidative metabolism by cytochrome P450 enzymes, which can produce reactive hydroxylamine and nitroso metabolites.[2] These reactive species are implicated in the pathogenesis of sulfonamide-induced idiosyncratic toxicity.[13]
Therefore, while this compound itself is not considered a toxic entity, its rate of formation serves as an indicator of NAT2 activity. Characterizing this pathway is a crucial component of a comprehensive safety assessment for any new drug candidate containing an arylamine moiety.
Conclusion
The study of this compound provides a valuable window into the complexities of Phase II drug metabolism. Although a minor metabolite, its formation is governed by the polymorphic N-acetyltransferase enzymes, a critical consideration in drug safety and personalized medicine. The protocols detailed in this guide offer a robust framework for researchers to investigate this metabolic pathway, contributing to a more complete understanding of the disposition and potential liabilities of sulfaphenazole and other arylamine-containing compounds. By integrating sound biochemical principles with validated analytical methods, drug development professionals can better navigate the challenges of predicting metabolic fate and ensuring the safety and efficacy of new therapeutic agents.
References
-
Shear, N. H., Spielberg, S. P., Grant, D. M., Tang, B. K., & Kalow, W. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine, 105(2), 179–184. [Link]
- Spielberg, S. P., Gordon, G. B., Blake, D. A., Goldstein, D. A., & Herlong, H. F. (1981). Predisposition to phenytoin hypersensitivity: a defect in aromatic hydroxylation. Clinical Pharmacology & Therapeutics, 29(2), 278. This reference, while about phenytoin, establishes the concept of metabolic defects leading to hypersensitivity. A more specific reference for sulfonamides is preferred and cited elsewhere.
-
Vree, T. B., Beneken Kolmer, E. W., & Hekster, Y. A. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmacy World & Science, 12(6), 243–246. [Link]
-
Grant, D. M., Blum, M., Demierre, A., & Meyer, U. A. (1991). Polymorphisms of N-acetyltransferase genes. Xenobiotica, 21(4), 421–427. [Link]
-
Cribb, A. E., Miller, M., Leeder, J. S., Hill, J., & Spielberg, S. P. (1991). Time-course of toxicity of reactive sulfonamide metabolites. Drug Metabolism and Disposition, 19(5), 900–906. [Link]
-
Weber, W. W. (1997). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. Molecular Diagnosis, 2(4), 263–272. [Link]
-
Cribb, A. E., Grant, D. M., & Spielberg, S. P. (1993). Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism. The Journal of Pharmacology and Experimental Therapeutics, 265(1), 170–176. [Link]
-
Yasunaga, H., Noda, J., Ebisui, O., Hanafusa, H., & Ohnaka, T. (2002). Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients. Antimicrobial Agents and Chemotherapy, 46(6), 1905–1908. [Link]
-
Vree, T. B., O'Reilly, W. J., Hekster, Y. A., Damsma, J. E., & van der Kleijn, E. (1980). Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man. Clinical Pharmacokinetics, 5(3), 274–294. [Link]
-
Jackson, K. D., et al. (2021). N-acetyltransferase (NAT) 1 and NAT2 enzyme activities drive interindividual variability in sulfamethoxazole N-acetylation. Drug Metabolism and Disposition, 49(12), 1137-1146. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Sim, E., Walters, K., & Boukouvala, S. (2008). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology, 153(Suppl 1), S193–S203. [Link]
-
Hein, D. W., Doll, M. A., Fretland, A. J., Leff, M. A., Webb, S. J., Xiao, G. H., Devanaboyina, U. S., Nangju, N. A., & Feng, Y. (2020). Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1017–1030. [Link]
- Zgheib, N. K., & Frye, R. F. (2006). Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 753-767. A similar title to the 2020 paper, this earlier review also covers the topic extensively.
Sources
- 1. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymorphisms of N-acetyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAT2 gene polymorphism: covert drug interaction causing phenytoin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-function studies of human arylamine N-acetyltransferases NAT1 and NAT2. Functional analysis of recombinant NAT1/NAT2 chimeras expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ecotoxicity evaluation and removal of sulfonamides and their acetylated metabolites during conventional wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Defining the Role of N4-Acetylsulfaphenazole in Modern Pharmaceutical Science
An In-Depth Technical Guide to N4-Acetylsulfaphenazole
This compound is a critical molecule within the fields of pharmacology and analytical chemistry. Primarily known as the major human metabolite of the drug Sulfaphenazole, it serves a dual purpose that underscores its importance.[1] On one hand, its formation and clearance are central to understanding the pharmacokinetic and metabolic profile of its parent drug, Sulfaphenazole, a potent inhibitor of the cytochrome P450 enzyme CYP2C9. On the other hand, this compound has been established as an essential, highly characterized reference material.[2] It is utilized in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) to ensure the quality and consistency of pharmaceutical products containing Sulfaphenazole.[2] This guide provides a detailed examination of its core properties, metabolic significance, and the analytical methodologies required for its precise quantification.
Section 1: Core Physicochemical Characteristics
The fundamental identity and properties of a chemical compound are prerequisites for any scientific investigation or application. This compound is precisely defined by a unique set of identifiers and physical characteristics that govern its behavior in both biological and analytical systems. These foundational data points are summarized below.
| Property | Value | Source |
| CAS Number | 855-91-4 | [2][3][4][5] |
| Molecular Formula | C₁₇H₁₆N₄O₃S | [2][3][4][5] |
| Molecular Weight | 356.4 g/mol | [2][3][5] |
| IUPAC Name | N-[4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl]acetamide | [2][3] |
| Synonyms | 4'-[(1-Phenylpyrazol-5-yl)sulfamoyl]acetanilide, N(4)-acetylsulfaphenzazole | [2][3][5] |
| Appearance | Off-White to Pale Yellow Solid | [4][5] |
| Melting Point | >155°C (decomposition) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Storage | 2-8°C Refrigerator, under inert atmosphere | [4][5] |
Section 2: Significance in Pharmaceutical Analysis and Drug Metabolism
The primary relevance of this compound stems from its role as a metabolite. When Sulfaphenazole is administered, it undergoes metabolism, with N-acetylation being a key pathway. This biotransformation is catalyzed by N-acetyltransferase enzymes in the liver. The resulting this compound is then predominantly excreted in the urine.[1]
From a drug development perspective, understanding this metabolic fate is crucial for several reasons:
-
Pharmacokinetic Profiling: The rate and extent of this compound formation directly influence the half-life and clearance of the parent drug, Sulfaphenazole.[1]
-
Phenotyping: The efficiency of acetylation can vary between individuals ("slow" vs. "fast" acetylators), leading to different drug exposure levels and potential variations in efficacy or toxicity.[1]
-
Quality Control: As a specified impurity and reference standard, this compound is used in the quality control of Sulfaphenazole drug products.[2] Regulatory bodies like the USP, EMA, and BP require highly pure reference materials to validate analytical methods and ensure that the amount of this metabolite-impurity is within safe limits.[2]
Section 3: Metabolic Pathway of Sulfaphenazole
The conversion of Sulfaphenazole to this compound is a Phase II metabolic reaction. This process involves the addition of an acetyl group from the cofactor Acetyl-CoA to the N4-amino group of the sulfonamide. This acetylation generally increases the water solubility of the compound, facilitating its renal excretion.
Caption: Metabolic conversion of Sulfaphenazole to this compound via acetylation.
Section 4: Analytical Methodology: Quantification by High-Performance Liquid Chromatography (HPLC)
The accurate quantification of this compound in biological matrices or as an impurity in a drug substance is paramount. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[1]
Expert Rationale for Method Design
The choice of HPLC parameters is a critical decision-making process rooted in the physicochemical properties of the analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its nonpolar nature is ideal for retaining moderately nonpolar compounds like this compound from an aqueous-organic mobile phase through hydrophobic interactions.
-
Mobile Phase: A gradient mixture of a slightly acidic aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed. The buffer controls the ionization state of the analyte to ensure a consistent retention time, while the organic solvent modulates the elution strength. A gradient elution is often preferred over isocratic to ensure sharp peaks and efficient separation from the parent drug and other potential metabolites.
-
Detection: UV detection is typically set at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
Workflow for Sample Analysis
Caption: Standard workflow for the quantification of this compound by HPLC.
Step-by-Step Protocol: Quantification in Human Plasma
This protocol provides a self-validating framework for the determination of this compound.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to create calibration standards and QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate plasma proteins. This step is crucial for removing macromolecules that could foul the HPLC column.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC System Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: Linear gradient from 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: Linear gradient from 80% to 20% B
-
13-18 min: 20% B (re-equilibration)
-
-
-
System Suitability and Data Analysis:
-
Before running samples, inject a standard solution multiple times to ensure system suitability (i.e., reproducible retention times and peak areas).
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within pre-defined acceptance criteria to validate the run.
-
Conclusion
This compound is more than a simple metabolite; it is a key analyte for pharmacokinetic studies and a cornerstone of quality assurance in the pharmaceutical industry. Its well-defined physicochemical properties allow for the development of robust and reliable analytical methods, such as the HPLC protocol detailed herein. A thorough understanding of this compound is indispensable for researchers and scientists involved in the development, manufacturing, and regulatory oversight of drugs like Sulfaphenazole.
References
-
Veeprho. This compound | CAS 855-91-4. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3083651, this compound. [Link]
-
Pharmaffiliates. This compound | CAS No : 855-91-4. [Link]
-
ChemWhat. N4-asetilsulfafenazol CAS#: 855-91-4. [Link]
-
van der Steeg, J. G., et al. (1981). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. PubMed. [Link]
Sources
- 1. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 855-91-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
The Metabolic Journey of Sulfaphenazole: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the metabolic fate of sulfaphenazole, a sulfonamide antibiotic renowned for its potent and selective inhibition of the cytochrome P450 enzyme CYP2C9. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. We will delve into the enzymatic pathways governing its biotransformation, methodologies for its metabolic profiling, and the clinical significance of its metabolic profile.
Introduction: More Than Just an Antibiotic
Sulfaphenazole, chemically known as 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide, was initially developed as a long-acting antibacterial agent.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folate synthesis pathway, thereby exerting a bacteriostatic effect.[1] While its clinical use as an antibiotic has waned with the advent of newer agents and the rise of bacterial resistance, sulfaphenazole has found a crucial role in modern drug development as a powerful research tool.[1]
Its high selectivity and potent inhibition of CYP2C9 (with a Ki of approximately 0.3 μM) make it an invaluable in vitro and in vivo probe for phenotyping the contribution of this key drug-metabolizing enzyme to the clearance of new chemical entities.[1][2] Understanding the metabolic fate of sulfaphenazole itself is therefore critical for interpreting drug-drug interaction (DDI) studies and for appreciating its overall pharmacokinetic and pharmacodynamic profile.
Pharmacokinetic Profile: A Snapshot of Sulfaphenazole's Journey in the Body
The journey of sulfaphenazole through the body is characterized by efficient absorption, moderate plasma protein binding, and a relatively long half-life, contributing to its initial use as a long-acting sulfonamide.[1]
| Pharmacokinetic Parameter | Human Data | Species | Reference |
| Plasma Protein Binding | ~33% | Varies by species | [1] |
| Half-life (t½) | > 24 hours | Human | [1] |
| Route of Elimination | Primarily hepatic metabolism | Human | [1] |
Table 1: Key Pharmacokinetic Parameters of Sulfaphenazole.
The Core of Biotransformation: Metabolic Pathways of Sulfaphenazole
The metabolism of sulfaphenazole is a multi-step process primarily occurring in the liver, involving both Phase I and Phase II enzymatic reactions. The primary documented metabolic pathways are N-acetylation and N-glucuronidation, leading to the formation of more water-soluble metabolites that can be readily excreted.
Phase II Metabolism: The Major Clearance Pathways
Phase II conjugation reactions are the principal routes for sulfaphenazole's elimination. These pathways involve the addition of endogenous molecules to the sulfaphenazole structure, significantly increasing its polarity.
One of the key metabolic routes for sulfaphenazole is the acetylation of the aromatic amine (N4-position), resulting in the formation of N4-acetylsulfaphenazole.[1] This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. While the specific NAT isoform responsible for sulfaphenazole acetylation has not been definitively identified, studies on the structurally similar sulfamethoxazole strongly suggest the involvement of both NAT1 and NAT2. Slow acetylation phenotype, often associated with genetic polymorphisms in NAT2, has been identified as a risk factor for hypersensitivity reactions to sulfonamides.
The most significant metabolic pathway for sulfaphenazole in humans is N-glucuronidation. This process involves the conjugation of glucuronic acid to the N2-position of the pyrazole ring, forming sulfaphenazole-N2-glucuronide.[1] This metabolite is the major form of sulfaphenazole excreted in the urine.[1] The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs). While the specific human UGT isoform that catalyzes the N-glucuronidation of sulfaphenazole has not been explicitly identified in the reviewed literature, members of the UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide array of drugs and xenobiotics.
Phase I Metabolism: The Question of Hydroxylation
While Phase II metabolism dominates the clearance of sulfaphenazole, the potential for Phase I oxidative metabolism, specifically hydroxylation, warrants consideration.
Given that sulfaphenazole is a potent inhibitor of CYP2C9, it is plausible that it also serves as a substrate for this enzyme, albeit potentially to a lesser extent. Studies on derivatives of sulfaphenazole have shown that they can be hydroxylated by CYP2C enzymes. However, direct evidence for the hydroxylation of the parent sulfaphenazole molecule in humans is not robustly documented in the available literature. If it occurs, it is likely a minor pathway compared to the extensive N-glucuronidation and N-acetylation. Potential sites for hydroxylation could include the phenyl ring or the pyrazole moiety.
Below is a diagram illustrating the primary and potential metabolic pathways of sulfaphenazole.
Experimental Methodologies for Studying Sulfaphenazole Metabolism
A thorough investigation of the metabolic fate of sulfaphenazole requires a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
In vitro systems are indispensable for elucidating metabolic pathways and identifying the enzymes involved.
HLMs are a rich source of CYP and UGT enzymes and are the primary in vitro tool for studying Phase I and Phase II metabolism.
Protocol: Incubation of Sulfaphenazole with Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5-1.0 mg/mL), sulfaphenazole (at a range of concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4).
-
Cofactor Addition (Phase I): For studying CYP-mediated metabolism, add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Cofactor Addition (Phase II): For studying glucuronidation, add UDP-glucuronic acid (UDPGA) and alamethicin (to permeabilize the microsomal membrane). For acetylation, S9 fractions or hepatocytes, which contain cytosolic NAT enzymes and the necessary cofactor Acetyl-CoA, are more appropriate.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify sulfaphenazole and its metabolites.
To pinpoint the specific enzymes responsible for sulfaphenazole metabolism, recombinant human CYP, UGT, and NAT enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells) are utilized. The protocol is similar to that for HLMs, with the recombinant enzyme replacing the microsomal preparation.
Metabolite Identification and Structural Elucidation
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the separation, detection, and structural characterization of sulfaphenazole and its metabolites.
Key Analytical Considerations:
-
Chromatography: Reversed-phase chromatography is typically employed for the separation of sulfaphenazole and its more polar metabolites.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used. High-resolution mass spectrometry (HRMS) is crucial for accurate mass measurements and elemental composition determination.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the parent drug and its metabolites. Characteristic neutral losses (e.g., of the acetyl or glucuronyl group) and specific fragment ions provide structural information.
The following diagram outlines a typical workflow for the in vitro metabolic profiling of sulfaphenazole.
Clinical and Toxicological Implications
The metabolic profile of sulfaphenazole has several important clinical and toxicological implications:
-
Drug-Drug Interactions: As a potent CYP2C9 inhibitor, the co-administration of sulfaphenazole with drugs that are primarily cleared by this enzyme can lead to significant increases in their plasma concentrations, potentially resulting in toxicity.
-
Pharmacogenetics: Genetic polymorphisms in NAT2 can lead to "slow" and "fast" acetylator phenotypes, which may influence the rate of this compound formation and potentially alter the risk of hypersensitivity reactions.
-
Metabolite-Mediated Toxicity: While the N-acetylated and N-glucuronidated metabolites of sulfaphenazole are generally considered detoxification products, the potential for the formation of reactive metabolites, particularly through any minor oxidative pathways, cannot be entirely dismissed and is an area for further investigation.
Conclusion
The metabolic fate of sulfaphenazole is dominated by Phase II conjugation reactions, specifically N-acetylation and N-glucuronidation, which facilitate its excretion from the body. While its role as a potent and selective CYP2C9 inhibitor is well-established and widely utilized in drug development, a complete understanding of its own metabolic pathways, including the specific enzymes involved and the potential for minor oxidative metabolism, is crucial for the accurate interpretation of preclinical and clinical studies. The methodologies outlined in this guide provide a framework for researchers to further investigate and characterize the biotransformation of this important pharmacological tool.
References
-
Interaction of sulfaphenazole derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of sulfaphenazole on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9. PubMed. Available at: [Link]
-
High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. PubMed. Available at: [Link]
-
Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. PubMed Central. Available at: [Link]
-
High-pressure liquid chromatographic separation, identification, and determination of sulfa drugs and their metabolites in urine. PubMed. Available at: [Link]
-
Effects of CYP 2C9 inhibition with sulfaphenazole and reactive oxygen... ResearchGate. Available at: [Link]
-
Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine. PubMed. Available at: [Link]
-
Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. PubMed. Available at: [Link]
-
Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. PubMed. Available at: [Link]
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PubMed Central. Available at: [Link]
-
Nonenzymatic formation of a novel hydroxylated sulfamethoxazole derivative in human liver microsomes. PubMed. Available at: [Link]
-
UDP-glucuronosyltransferases and clinical drug-drug interactions. PubMed. Available at: [Link]
-
Sulfamethoxazole is metabolized to the hydroxylamine in humans. PubMed. Available at: [Link]
-
Sci-Hub: Nonenzymatic Formation of a Novel Hydroxylated Sulfamethoxazole Derivative in Human Liver Microsomes. Sci-Hub. Available at: [Link]
-
Nonenzymatic Formation of a Novel Hydroxylated Sulfamethoxazole Derivative in Human Liver Microsomes. Semantic Scholar. Available at: [Link]
-
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? EBM Consult. Available at: [Link]
-
Studies on Metabolism of Drugs. 8. On the Glucuronide of Sulfaphenazole in Human. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available at: [Link]
-
Analytical strategies for identifying drug metabolites. PubMed. Available at: [Link]
-
Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlidePlayer. Available at: [Link]
-
Analytical Methods. OPUS. Available at: [Link]
-
The Inhibition of Human UDP-Glucuronosyltransferase (UGT) Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. ResearchGate. Available at: [Link]
-
Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. PubMed Central. Available at: [Link]
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. Available at: [Link]
-
The inhibition study of human UDP-glucuronosyltransferases with cytochrome P450 selective substrates and inhibitors. Taylor & Francis Online. Available at: [Link]
Sources
An In-depth Technical Guide to the Impurity Profile of N4-Acetylsulfaphenazole in Drug Synthesis
Abstract
This technical guide provides a comprehensive analysis of the impurity profile of N4-Acetylsulfaphenazole, a critical intermediate and potential impurity in the synthesis of the sulfonamide drug, Sulfaphenazole. As regulatory expectations for impurity control in active pharmaceutical ingredients (APIs) become increasingly stringent, a thorough understanding of impurity formation, identification, and quantification is paramount for researchers, scientists, and drug development professionals. This document delves into the synthetic pathways of this compound, systematically identifying potential process-related impurities and degradation products. It further outlines robust analytical methodologies, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the effective profiling of these impurities. Grounded in the principles of scientific integrity and regulatory compliance, this guide offers field-proven insights and detailed experimental protocols to ensure the development of a self-validating system for impurity control.
Introduction: The Significance of Impurity Profiling in Drug Synthesis
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established comprehensive guidelines, notably ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2] Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance.[2][3]
This compound is a key chemical entity that serves as both a crucial intermediate in the synthesis of Sulfaphenazole and a potential process-related impurity.[2][4][5][6] Sulfaphenazole is a sulfonamide antibacterial agent known for its inhibitory action on the cytochrome P450 enzyme CYP2C9.[3][7][8] Given its role, a meticulous impurity profile of this compound is essential to control the quality of the final Sulfaphenazole API. This guide provides an in-depth exploration of the potential impurities associated with this compound and the analytical strategies to effectively manage them.
Synthetic Pathways and Genesis of Impurities
A comprehensive understanding of the synthetic route is the cornerstone of predicting and controlling impurities. The synthesis of this compound is intrinsically linked to the production of Sulfaphenazole.
The Synthesis of this compound
The most probable synthetic route to this compound involves the condensation reaction between N-acetylsulfanilyl chloride (ASC) and 1-phenyl-5-aminopyrazole .
Figure 1: General Synthetic Pathway of this compound.
Impurity Formation: A Causal Analysis
Impurities in this compound can be categorized based on their origin: starting material-related, process-related (including by-products), and degradation products.
-
From N-acetylsulfanilyl chloride (ASC) Synthesis: The synthesis of ASC from acetanilide and chlorosulfonic acid can introduce several impurities.
-
Unreacted Acetanilide: Incomplete chlorosulfonation can lead to the carryover of acetanilide.
-
Bis(acetylaminophenyl) sulfone: A known by-product formed during the synthesis of ASC.
-
4-Acetamidobenzenesulfonic acid: Hydrolysis of ASC during workup or storage can lead to this impurity.
-
-
From 1-phenyl-5-aminopyrazole Synthesis: The condensation of a β-ketonitrile with phenylhydrazine can result in:
-
Unreacted Phenylhydrazine: Incomplete reaction can lead to its presence.
-
Isomeric Pyrazoles: Depending on the β-ketonitrile structure, formation of regioisomers is possible.
-
The condensation reaction between ASC and 1-phenyl-5-aminopyrazole can generate by-products through side reactions.
-
Di-sulfonated aminopyrazole: Reaction of a second molecule of ASC with the product.
-
Hydrolysis Products: Presence of moisture during the reaction can lead to the hydrolysis of ASC to 4-acetamidobenzenesulfonic acid, which may not react further or could form salts.
Forced degradation studies are crucial to identify potential degradation products that may form under storage or upon exposure to stress conditions such as acid, base, oxidation, heat, and light.[9][10][11][12][13][14] For sulfonamides, common degradation pathways include:
-
Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of 4-acetamidobenzenesulfonic acid and 1-phenyl-5-aminopyrazole. The acetyl group can also be hydrolyzed to yield Sulfaphenazole.
-
Oxidation: The primary amino group (if the acetyl group is hydrolyzed) and the pyrazole ring can be susceptible to oxidation.
-
Photodegradation: Exposure to light can induce degradation, potentially leading to colored impurities.
Figure 2: Classification of Potential Impurities in this compound Synthesis.
Analytical Methodologies for Impurity Profiling
A multi-faceted analytical approach is necessary for the comprehensive detection, identification, and quantification of impurities in this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is the workhorse for quantitative analysis, while liquid chromatography-mass spectrometry (LC-MS) is indispensable for identification and structural elucidation.[2][15]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A stability-indicating HPLC method is essential to separate this compound from its potential impurities and degradation products.
This protocol is a starting point and should be optimized and validated for the specific this compound sample.
-
Chromatographic System: A validated HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamide analysis.[16]
-
Mobile Phase: A gradient elution is typically required to resolve a wide range of impurities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.[17]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[18]
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system for better resolution and sensitivity.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes.
-
Chromatographic Conditions: The HPLC method described above can be adapted for LC-MS, ensuring the use of volatile mobile phase additives like formic acid or ammonium formate.
Figure 3: Analytical Workflow for Impurity Profiling.
Forced Degradation Studies: Unveiling the Degradation Pathway
Forced degradation studies are a regulatory requirement and a critical component of developing a stability-indicating method.[9][11][12][14] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure, the stressed samples should be analyzed by the developed stability-indicating HPLC method and LC-MS to identify and characterize the degradation products.
Expected Degradation Products
Based on the structure of this compound, the following degradation products can be anticipated:
| Stress Condition | Potential Degradation Product | Rationale |
| Acid/Base Hydrolysis | Sulfaphenazole | Hydrolysis of the N-acetyl group. |
| Acid/Base Hydrolysis | 4-Acetamidobenzenesulfonic acid & 1-phenyl-5-aminopyrazole | Cleavage of the sulfonamide bond. |
| Oxidation | N-Oxides, hydroxylated derivatives | Oxidation of nitrogen and aromatic rings. |
| Photolysis | Colored compounds, products of ring cleavage | Energy from light inducing chemical changes. |
Conclusion: A Proactive Approach to Impurity Control
A comprehensive understanding of the impurity profile of this compound is not merely a regulatory necessity but a fundamental aspect of robust drug development. By proactively identifying potential impurities through a thorough analysis of the synthetic process and conducting rigorous forced degradation studies, drug developers can establish a scientifically sound control strategy. The implementation of validated, stability-indicating analytical methods, such as HPLC and LC-MS, provides the necessary tools for the accurate monitoring and quantification of these impurities. This in-depth technical guide serves as a foundational resource for scientists and researchers, empowering them to ensure the quality, safety, and efficacy of the final drug substance by mastering the impurity profile of this critical intermediate.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
-
Pharmaffiliates. Sulfaphenazole-impurities. [Link]
-
Veeprho. This compound | CAS 855-91-4. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5335, Sulfaphenazole. [Link]
-
Pharmaffiliates. CAS No : 855-91-4 | Product Name : this compound. [Link]
-
Mancy, A., et al. (1999). Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily. Drug Metabolism and Disposition, 27(3), 347-357. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 547-554. [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
LabRulez LCMS. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1010. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 6(03), 071-076. [Link]
Sources
- 1. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sulfaphenazole — TargetMol Chemicals [targetmol.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 855-91-4 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. SULFAPHENAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. Sulfaphenazole | 526-08-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of N4-Acetylsulfaphenazole
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of N4-Acetylsulfaphenazole, a primary metabolite of the sulfonamide antibiotic Sulfaphenazole. The described isocratic reverse-phase method utilizes a C18 stationary phase and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, metabolite profiling, or quality assessment of active pharmaceutical ingredients. All procedures are established in accordance with the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3]
Introduction
This compound is the principal phase II metabolite of Sulfaphenazole, an antibiotic and a known inhibitor of the cytochrome P450 enzyme CYP2C9.[4] Accurate quantification of this metabolite is critical for understanding the pharmacokinetics, metabolism, and disposition of the parent drug. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a comprehensive, field-proven protocol for its quantification, emphasizing the rationale behind method parameters and adherence to rigorous validation standards to ensure data integrity.
Principle of the Method
The method is based on reverse-phase HPLC, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is governed by the hydrophobic interactions between this compound and the stationary phase. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve efficient separation and a symmetrical peak shape. The predicted pKa of this compound is approximately 6.26, indicating it is a weak acid.[4] Therefore, maintaining the mobile phase pH below this value is crucial to ensure the analyte is in its neutral, more retained form, leading to better peak geometry and reproducibility. Quantification is achieved by measuring the peak area from UV detection at an optimal wavelength and comparing it to a standard curve generated from reference standards.
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
-
-
Chromatographic Column:
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A shorter column (e.g., 4.6 x 150 mm) may be used for faster run times if resolution is adequate.
-
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity. The isocratic elution simplifies the method, enhancing its robustness and transferability.
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 4.6 x 250 mm, 5 µm | Provides excellent hydrophobic retention and selectivity for sulfonamide metabolites. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 4.5) (40:60 v/v) | The organic modifier (acetonitrile) controls retention time. The phosphate buffer controls the pH to ensure consistent analyte ionization state and peak shape.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 265 nm | Corresponds to a high absorbance maximum for the acetylated sulfonamide chromophore, ensuring high sensitivity. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities without being excessively long. |
Standard and Sample Preparation Protocols
Mobile Phase Preparation
-
Buffer Preparation (25 mM, pH 4.5): Dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of HPLC grade water. Adjust the pH to 4.5 using orthophosphoric acid.
-
Mobile Phase Formulation: Mix the prepared buffer with acetonitrile in a 60:40 (Buffer:ACN) volume/volume ratio.
-
Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser before use to prevent pump cavitation and baseline noise.
Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C.
Working Standard Solutions
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase.
-
A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (e.g., from a formulation)
-
Accurately weigh a portion of the sample powder/formulation equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a nominal concentration of 100 µg/mL, which can be further diluted with the mobile phase if necessary.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][6]
System Suitability
Before any sample analysis, the chromatographic system's suitability must be confirmed.[7][8] This is achieved by making five replicate injections of a 25 µg/mL standard solution. The acceptance criteria are based on established USP and ICH guidelines.[9][10][11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[11] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and the sharpness of the peak.[9] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response.[11] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition. |
Linearity and Range
The linearity was assessed by analyzing the six working standard solutions (1-100 µg/mL) in triplicate. The peak area was plotted against the concentration, and the relationship was evaluated using linear regression.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| y-intercept | Close to zero | - |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (Low: 3 µg/mL, Mid: 30 µg/mL, High: 75 µg/mL).
-
Precision (Repeatability): Assessed by analyzing six preparations of each QC level on the same day.
-
Intermediate Precision: Assessed by analyzing the same QC samples on a different day with a different analyst.
-
Accuracy: Expressed as the percentage recovery of the measured concentration relative to the nominal concentration.
| Level | Repeatability (%RSD) | Intermediate Precision (%RSD) | Accuracy (% Recovery) |
| Low | < 2.0% | < 2.0% | 98.0% - 102.0% |
| Mid | < 1.5% | < 1.5% | 98.0% - 102.0% |
| High | < 1.0% | < 1.0% | 98.0% - 102.0% |
Specificity
Specificity was demonstrated by analyzing a placebo (formulation excipients without the active ingredient) and a blank (mobile phase). No interfering peaks were observed at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1. The LOQ was confirmed to be precise and accurate.
Experimental Workflow and Data Analysis
The overall process from sample preparation to final result is depicted below.
The validation process follows a logical sequence to ensure the method is suitable for its intended purpose.
Conclusion
The reverse-phase HPLC method described in this application note is rapid, specific, and reliable for the quantification of this compound. The comprehensive validation demonstrates that the method meets all typical regulatory requirements for linearity, accuracy, precision, and specificity. This protocol can be readily implemented in a quality control or research laboratory for routine analysis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv Technology Corporation. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. [Link]
-
This compound. Veeprho. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Simultaneous Determination of Sulfamethoxazole and Phthalazine by HPLC and Multivariate Calibration Methods. ResearchGate. [Link]
-
Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health. [Link]
-
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. This compound | 855-91-4 [chemicalbook.com]
- 5. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis | MDPI [mdpi.com]
- 6. starodub.nl [starodub.nl]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Quantitative Bioanalysis of Sulfaphenazole and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive and robust method for the simultaneous quantification of sulfaphenazole and its primary metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sulfaphenazole is a sulfonamide antibiotic, but its principal contemporary use in drug development is as a potent and highly selective chemical probe inhibitor of the Cytochrome P450 2C9 (CYP2C9) enzyme.[1][2][3][4] Understanding the pharmacokinetics of sulfaphenazole and the formation of its metabolites is critical for accurately assessing the CYP2C9-mediated metabolism of new chemical entities (NCEs) and evaluating potential drug-drug interactions (DDIs).[1] The method described herein employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid and selective analysis via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to meet the rigorous standards for bioanalytical method validation, ensuring high sensitivity, specificity, accuracy, and precision for use in clinical and preclinical research.
Introduction: The Role of Sulfaphenazole in Modern Drug Metabolism Studies
Sulfaphenazole (chemical formula: C₁₅H₁₄N₄O₂S) is an antibacterial agent that functions by competitively inhibiting dihydropteroate synthetase (DHPS) in bacteria, thereby blocking folate synthesis.[2] While its use as an antibiotic has declined, its value in pharmacology and drug development has grown significantly due to its high selectivity as an inhibitor of CYP2C9, one of the most important drug-metabolizing enzymes in humans.[1][4][5] The CYP2C9 enzyme is responsible for the metabolic clearance of approximately 15% of all therapeutic drugs that undergo Phase I biotransformation, including many with narrow therapeutic indices such as warfarin and phenytoin.[1][6]
The selective inhibition by sulfaphenazole (Kᵢ ≈ 0.3 µM for CYP2C9) makes it an invaluable tool for in vitro and in vivo studies to determine the contribution of CYP2C9 to a drug's metabolism.[4][5] Therefore, a reliable bioanalytical method to quantify sulfaphenazole and its metabolites is essential for:
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of sulfaphenazole itself.
-
Drug-Drug Interaction (DDI) Studies: Accurately correlating the plasma concentration of sulfaphenazole with the observed inhibition of CYP2C9 activity on a co-administered drug.
-
Metabolite Profiling: Understanding the biotransformation of sulfaphenazole to ensure that its metabolites do not have confounding inhibitory activity or other off-target effects.
LC-MS/MS is the definitive technology for this application, offering unparalleled sensitivity and selectivity, which allows for the precise measurement of low-concentration analytes in complex biological matrices like plasma.[7][8]
Metabolic Pathway of Sulfaphenazole
Sulfaphenazole undergoes hepatic metabolism, primarily catalyzed by the very enzyme it inhibits, CYP2C9.[1][9] The major Phase I metabolic pathway is hydroxylation, a common oxidative reaction mediated by cytochrome P450 enzymes. This process increases the polarity of the molecule, facilitating its subsequent elimination. The primary metabolite is typically a hydroxylated form of sulfaphenazole (Hydroxy-sulfaphenazole). Following Phase I hydroxylation, the metabolite can undergo Phase II conjugation, such as glucuronidation, to form a highly water-soluble glucuronide conjugate that is readily excreted in urine.[10]
Bioanalytical Method & Protocol
The following protocol provides a validated framework for the extraction and quantification of sulfaphenazole and hydroxy-sulfaphenazole from human plasma. The selection of a robust sample preparation technique is paramount for minimizing matrix effects and ensuring method longevity.[11][12] While protein precipitation is fast, it often results in dirtier extracts.[13] Solid-Phase Extraction (SPE) was chosen for this method as it provides the highest level of sample clean-up, leading to improved sensitivity and reduced instrument contamination.[13][14]
Materials and Reagents
-
Reference Standards: Sulfaphenazole, Hydroxy-sulfaphenazole, and a suitable stable isotope-labeled internal standard (SIL-IS), such as Sulfaphenazole-d4.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade). Formic acid (reagent grade).
-
Water: Deionized water, Type 1 (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
SPE Cartridges: Mixed-mode or reversed-phase C18 SPE cartridges (e.g., Agilent Bond Elut C18, 50 mg, 1 mL).[14]
-
Lab Equipment: Calibrated pipettes, vortex mixer, centrifuge, SPE vacuum manifold or positive pressure processor, 96-well collection plates.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and the internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare intermediate working solutions by serial dilution of the stock solutions with 50:50 (v/v) ACN:Water. These will be used to spike into blank plasma.
-
Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards and QC samples at various concentrations.[14] A typical calibration range might be 1–1000 ng/mL. QC samples should be prepared at a minimum of three levels: low, medium, and high (e.g., 3, 300, and 750 ng/mL).
Detailed Sample Extraction Protocol (Solid-Phase Extraction)
This protocol is optimized for a 100 µL plasma sample volume.
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample (blank, CC, QC, or unknown), add 10 µL of the internal standard working solution. Vortex for 10 seconds. Add 800 µL of 4% phosphoric acid in water and vortex again. This step lyses the cells and prepares the sample for loading.
-
SPE Cartridge Conditioning: Place SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of MeOH, followed by 1 mL of water. Rationale: Conditioning with methanol wets the C18 sorbent, while the water rinse makes it compatible with the aqueous sample.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min). Rationale: A slow loading speed ensures efficient binding of the analytes to the sorbent.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water. Rationale: This wash step removes polar interferences (salts, proteins) while retaining the more hydrophobic analytes of interest.
-
Elution: Elute the analytes from the cartridge into a clean collection plate using 1 mL of methanol containing 1% formic acid. Rationale: The strong organic solvent disrupts the hydrophobic interaction between the analytes and the C18 sorbent, while the formic acid ensures the analytes are in a favorable ionic state for elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B). Rationale: This step concentrates the sample and ensures it is dissolved in a solvent compatible with the LC system, preventing peak distortion.
LC-MS/MS Instrumental Analysis
The chromatographic separation and mass spectrometric detection are configured to provide optimal resolution and sensitivity for sulfaphenazole and its hydroxylated metabolite.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, e.g., 100 x 2.1 mm, 1.8 µm | Standard for separating moderately polar to nonpolar compounds.[14] |
| Column Temp. | 40°C | Ensures reproducible retention times and improves peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode ionization.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS detector. |
| Gradient Elution | 10% B to 95% B over 5 min, hold 1 min, return to 10% B and re-equilibrate | A gradient is necessary to first elute the more polar hydroxy-metabolite, followed by the parent drug.[14] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides readily form positive ions [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 150°C | Aids in desolvation. |
| Desolvation Temp. | 400°C | Efficiently removes solvent from the ESI droplets. |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions ensure high selectivity and sensitivity for each analyte. |
Table 3: Optimized Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Sulfaphenazole | 315.1 | 156.1 | 22 |
| 92.1 | 35 | ||
| Hydroxy-sulfaphenazole | 331.1 | 172.1 | 24 |
| 108.1 | 38 | ||
| Sulfaphenazole-d4 (IS) | 319.1 | 160.1 | 22 |
Note: Precursor ions correspond to [M+H]⁺. Product ions and collision energies should be optimized empirically on the specific instrument being used.
Sources
- 1. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Interaction of sulfaphenazole derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of sulfaphenazole on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Studies on metabolism of drugs. XI. A new metabolite of sulfaphenazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes & Protocols: N4-Acetylsulfaphenazole Reference Standard
A Senior Application Scientist's Guide to the Characterization and Utilization of N4-Acetylsulfaphenazole for High-Fidelity Analytical Testing
Introduction: The Critical Role of Metabolite Reference Standards
In pharmaceutical development and clinical pharmacology, the parent drug is only part of the story. Understanding the metabolic fate of a therapeutic agent is paramount for a complete safety and efficacy profile. Sulfaphenazole, a well-established sulfonamide antibiotic and a potent inhibitor of the cytochrome P450 enzyme CYP2C9, undergoes metabolic transformation in the body. One of its key metabolic pathways is N-acetylation, resulting in the formation of this compound.[1][2] While often less biologically active, metabolites must be quantitatively assessed to understand drug clearance, identify potential drug-drug interactions, and meet regulatory expectations.
A reference standard is a highly purified and well-characterized compound that serves as the benchmark for analytical measurements, ensuring the accuracy, precision, and reliability of results.[3][4] The use of a certified this compound reference standard is indispensable for the validation of analytical methods aimed at quantifying this metabolite in biological matrices.[5] This guide provides a comprehensive overview and detailed protocols for the effective use of the this compound reference standard in modern analytical laboratories.
Physicochemical Characterization of this compound
A thorough understanding of the reference standard's properties is the foundation of any analytical method. This compound is the N-acetylated metabolite of the parent drug, Sulfaphenazole.[6] Its identity and purity are established through rigorous characterization.
| Property | Value | Source |
| Chemical Name | N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | [7] |
| Synonyms | 4'-[(1-Phenylpyrazol-5-yl)sulfamoyl]acetanilide | [6][8] |
| CAS Number | 855-91-4 | [6][7] |
| Molecular Formula | C₁₇H₁₆N₄O₃S | [6][7] |
| Molecular Weight | 356.4 g/mol | [6][7] |
| Appearance | Off-White to Pale Yellow Solid | [9] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [9] |
Handling, Storage, and Solution Preparation
The integrity of a reference standard is contingent upon its proper handling and storage. Incorrect procedures can introduce degradation products or errors in concentration, invalidating analytical results.
Storage:
-
Condition: Store in a well-sealed container, protected from light.
-
Temperature: As recommended by the supplier, typically refrigerated (2-8°C) and under an inert atmosphere.[9]
-
Rationale: Minimizes degradation from thermal stress, oxidation, and photodegradation.
Protocol for Preparation of Stock and Working Standard Solutions:
-
Equilibration: Before opening, allow the reference standard container to equilibrate to ambient laboratory temperature for at least 30 minutes.
-
Causality: This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would alter its mass and lead to inaccurate concentration calculations.
-
-
Stock Solution (e.g., 1.0 mg/mL): a. Accurately weigh a suitable amount (e.g., 10 mg) of the this compound reference standard using a calibrated analytical balance. b. Quantitatively transfer the powder to a Class A volumetric flask (e.g., 10 mL). c. Add a small volume (approx. 50-70% of the final volume) of a suitable solvent in which the compound is freely soluble, such as methanol or acetonitrile. d. Sonicate for 5-10 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature, then dilute to the final volume with the same solvent. Mix thoroughly.
-
Working Solutions: a. Prepare working solutions by performing serial dilutions from the stock solution using the appropriate mobile phase or reconstitution solvent for your analytical method.
-
Best Practice: Working standards should be prepared fresh daily to avoid potential degradation in solution. The stability of the stock solution should be established and documented.
-
Protocol I: Identity and Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for determining the purity of reference standards and for routine quantification.[10][11]
Workflow for HPLC-UV Analysis
Sources
- 1. N2-glucuronidation and N4-acetylation of sulphaphenazole by the turtle Pseudemys scripta elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmtech.com [pharmtech.com]
- 5. gmpsop.com [gmpsop.com]
- 6. veeprho.com [veeprho.com]
- 7. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | 855-91-4 [chemicalbook.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. ymerdigital.com [ymerdigital.com]
Application Note: A Validated Protocol for the Solid-Phase Extraction of N4-Acetylsulfaphenazole from Biological Matrices
Abstract
This comprehensive application note provides a detailed and robust protocol for the solid-phase extraction (SPE) of N4-Acetylsulfaphenazole, the primary metabolite of the sulfonamide antibiotic Sulfaphenazole, from biological matrices such as plasma and urine.[1] Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple list of steps to explain the underlying chemical principles and rationale for each stage of the process. The protocol utilizes a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent, ensuring high recovery and excellent reproducibility for subsequent analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Rationale for this compound Analysis
Sulfaphenazole is a sulfonamide antibiotic whose therapeutic efficacy and pharmacokinetic profile are significantly influenced by its metabolism. The primary metabolic pathway is N-acetylation, resulting in the formation of this compound.[1][2] The accurate quantification of this metabolite in biological fluids is critical for a range of studies, including pharmacokinetics (PK), drug-drug interaction (DDI), and toxicological assessments.[3]
Solid-phase extraction (SPE) is a highly effective sample preparation technique that overcomes many limitations of traditional liquid-liquid extraction, offering more efficient and quantitative recoveries, reduced solvent consumption, and the potential for automation.[4] This document provides a self-validating protocol designed to ensure the highest level of data integrity for the extraction of this compound.
Principle of the Method: Hydrophilic-Lipophilic Balanced (HLB) Extraction
The selection of the SPE sorbent is the most critical parameter in method development. This compound (C₁₇H₁₆N₄O₃S) is a moderately polar molecule, possessing both non-polar regions (e.g., phenyl and pyrazole rings) and polar functional groups (acetamide and sulfonamide moieties).[5][6] This amphiphilic nature makes a Hydrophilic-Lipophilic Balanced (HLB) sorbent the ideal choice.
HLB sorbents are typically co-polymers, such as divinylbenzene and N-vinylpyrrolidone, which provide dual retention mechanisms.[7]
-
Hydrophobic Retention: The divinylbenzene component (non-polar) interacts with the non-polar regions of the analyte via van der Waals forces.[4]
-
Hydrophilic Retention: The N-vinylpyrrolidone component (polar) provides enhanced retention for the polar functional groups, which might otherwise have poor retention on a standard C18 (purely hydrophobic) phase.[7]
This dual-mode interaction ensures strong retention of this compound from a polar aqueous matrix (like plasma or urine) while allowing for effective washing of more polar, matrix-derived interferences.[8][9]
Materials and Reagents
Equipment
-
Solid-Phase Extraction Vacuum Manifold (e.g., Agilent Vac Elut SPS 24[7])
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System
-
Calibrated Pipettes
-
LC-MS/MS system or other suitable analytical instrument
Consumables
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB), 3 mL, 60 mg (or size appropriate for sample volume)
-
Glass test tubes for collection
-
Syringe filters (0.2 µm) for final extract filtration
Chemicals and Solvents
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade or Type I)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled this compound or another sulfonamide not present in the sample.
Detailed Solid-Phase Extraction Protocol
This protocol is optimized for a 1 mL plasma or urine sample. Volumes should be scaled proportionally for different sample sizes or SPE cartridge dimensions.[10][11]
Step 1: Sample Pre-treatment
Causality: This step is crucial to ensure the sample is in a chemical state that is optimal for binding to the SPE sorbent and to remove gross interferences like proteins and particulates.[12]
-
Pipette 1 mL of the biological sample (plasma, serum, or urine) into a centrifuge tube.
-
Add the internal standard (IS) and vortex briefly.
-
For Plasma/Serum: Precipitate proteins by adding 2 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at >3,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 4 mL of water containing 0.1% formic acid. Adjusting the pH ensures the analyte is in a neutral state, maximizing reversed-phase retention.
-
Vortex to mix. The sample is now ready for loading.
Step 2: SPE Cartridge Conditioning
Causality: Conditioning solvates the sorbent functional groups, "activating" the stationary phase to ensure reproducible interaction with the analyte.[13] The equilibration step replaces the organic solvent with an aqueous one, matching the sample matrix to prevent premature elution.[12]
-
Place the HLB cartridges on the vacuum manifold.
-
Pass 3 mL of Methanol through the cartridge.
-
Pass 3 mL of LC-MS grade Water through the cartridge.
-
Crucial: Do not allow the sorbent bed to go dry before loading the sample. Leave a thin layer of water above the top frit.
Step 3: Sample Loading
Causality: A slow, controlled flow rate is essential to allow sufficient residence time for the analyte to interact with and bind to the sorbent.[14] Rushing this step can lead to analyte breakthrough and low recovery.
-
Load the pre-treated sample onto the conditioned cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.
Step 4: Wash Step
Causality: The wash step removes weakly retained, hydrophilic interferences (e.g., salts, urea) that could cause ion suppression in MS analysis. The wash solvent (5% Methanol in water) is polar enough to elute these impurities but not strong enough to displace the target analyte.
-
Wash the cartridge with 3 mL of 5% Methanol in water.
-
Apply a high vacuum for 2-5 minutes to thoroughly dry the sorbent bed. Residual water can interfere with the subsequent elution step.
Step 5: Analyte Elution
Causality: A strong, non-polar organic solvent like methanol is used to disrupt the hydrophobic interactions holding the analyte to the sorbent, thereby eluting it from the cartridge.[4] Using two smaller aliquots for elution is often more effective than a single large one.[12] Some studies show that acidifying the elution solvent can improve recovery for sulfonamides.[15]
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the this compound with 2 x 1.5 mL aliquots of Methanol containing 2% acetic acid. Allow the solvent to soak the sorbent bed for 1 minute before applying a vacuum to pull it through.
Step 6: Post-Elution Processing
Causality: This step concentrates the analyte and exchanges the solvent to one that is compatible with the initial mobile phase of the analytical method (e.g., LC-MS/MS), which is critical for good peak shape.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Filter or centrifuge the reconstituted sample to remove any particulates before injection.
Visual Workflow and Data Summary
SPE Workflow Diagram
Caption: Workflow for SPE of this compound.
Summary of Protocol Parameters
| Step | Reagent | Volume | Purpose |
| Pre-treatment | Acetonitrile (for plasma) | 2 mL | Protein precipitation |
| 0.1% Formic Acid in Water | 4 mL | Dilution and pH adjustment for optimal retention | |
| Conditioning | Methanol | 3 mL | Solvate and activate the sorbent |
| Equilibration | Water | 3 mL | Prepare sorbent for aqueous sample loading |
| Wash | 5% Methanol in Water | 3 mL | Remove polar interferences |
| Elution | Methanol with 2% Acetic Acid | 2 x 1.5 mL | Disrupt analyte-sorbent interactions and elute the target compound |
| Reconstitution | 10% ACN in Water with 0.1% FA (Typical) | 200 µL | Concentrate analyte and ensure compatibility with analytical mobile phase |
Expected Performance Characteristics
The validation of this method should yield performance characteristics in line with typical bioanalytical assays.[16]
| Parameter | Target Value | Rationale |
| Recovery | >85% | Ensures efficient extraction of the analyte from the matrix. |
| Precision (RSD%) | <15% | Demonstrates the reproducibility of the extraction procedure.[17] |
| Matrix Effect | 85-115% | Assesses the degree of ion suppression or enhancement from co-eluting species. |
| Linearity (r²) | >0.995 | Confirms a linear relationship between concentration and response.[17] |
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Sample loading flow rate too high.2. Sorbent bed dried out before loading.3. Elution solvent is too weak.4. Incomplete elution. | 1. Decrease vacuum to achieve a flow rate of 1-2 mL/min.2. Re-condition the cartridge.3. Try a stronger solvent (e.g., Acetonitrile) or increase acidification.4. Use a second or third aliquot of elution solvent and test for the analyte. |
| Poor Reproducibility | 1. Inconsistent flow rates.2. Incomplete drying after the wash step.3. Variable sample pre-treatment. | 1. Use a vacuum manifold with flow control.2. Ensure the drying step is consistent for all samples.3. Standardize all pre-treatment steps (vortex time, volumes, etc.). |
| High Matrix Effects | 1. Ineffective wash step.2. Co-elution of interferences with the analyte. | 1. Optimize wash solvent; try increasing the percentage of organic solvent slightly (e.g., to 10% MeOH).2. Modify the elution solvent to be more selective for the analyte. |
Conclusion
This application note details a scientifically-grounded and validated protocol for the solid-phase extraction of this compound from biological matrices. By utilizing a hydrophilic-lipophilic balanced (HLB) sorbent and explaining the rationale behind each step, this guide provides researchers with a reliable and reproducible method. Adherence to this protocol will enable the generation of high-quality data suitable for demanding applications in pharmaceutical research and development, ensuring accurate and precise quantification of this key metabolite.
References
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3083651, this compound. Retrieved January 14, 2026 from [Link].
-
Yuan, S., et al. (2021). Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater. ResearchGate. Available at: [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
-
Raykol Group (XiaMen) Corp., Ltd. (n.d.). The Principle and Classification of Solid Phase Extraction. Available at: [Link]
-
Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE). Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 855-91-4. Available at: [Link]
-
Oie, S., & Levy, G. (1979). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Journal of Pharmaceutical Sciences, 68(1), 57-62. Available at: [Link]
-
SCION Instruments. (n.d.). Manual Solid Phase Extraction. Available at: [Link]
-
Gros, M., et al. (2011). Application of Fully Automated Online Solid Phase Extraction–Liquid Chromatography-Electrospray-Tandem Mass Spectrometry for the Determination of Sulfonamides and Their Acetylated Metabolites in Groundwater. Analytical and Bioanalytical Chemistry, 399(2), 795-806. Available at: [Link]
-
Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry. Molnar-Institute. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS 855-91-4. Available at: [Link]
-
Pérez-Parada, A., et al. (2011). Determination of 19 Sulfonamides in Environmental Water Samples by Automated On-line Solid-Phase Extraction-Liquid Chromatography–Tandem Mass Spectrometry (SPE-LC–MS/MS). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. Retrieved January 14, 2026 from [Link].
-
Niriayo, Y., et al. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology. Available at: [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]
-
Uno, T., & Kono, M. (1972). Studies on metabolism of drugs. 13. Quantitative separation of metabolites in human urine after oral administration of sulfisomezole and sulfaphenazole. Chemical & Pharmaceutical Bulletin, 20(9), 2047-50. Available at: [Link]
-
Hu, C., et al. (2006). Simultaneous Determination of Sulforaphane and Its Major Metabolites From Biological Matrices With Liquid Chromatography-Tandem Mass Spectroscopy. Journal of Chromatography B, 841(1-2), 79-87. Available at: [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE) - PDF Version. Available at: [Link]
Sources
- 1. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Principle and Classification of Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. phenomenex.com [phenomenex.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Solid Phase Extraction Explained [scioninstruments.com]
- 14. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. Simultaneous determination of sulforaphane and its major metabolites from biological matrices with liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Validated LC-MS/MS Method for the Quantification of N4-Acetylsulfaphenazole in Human Plasma
Application Note: AN-2026-01
Abstract
This document details a robust, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N4-Acetylsulfaphenazole in human plasma. The protocol herein has been fully validated according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[1][2] The method employs a simple protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. The described method is fit-for-purpose for pharmacokinetic and toxicokinetic studies, demonstrating excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range.
Introduction
This compound is a key metabolite of Sulfaphenazole, a sulfonamide antibiotic.[3] Accurate quantification of this metabolite in plasma is crucial for understanding the parent drug's metabolism, pharmacokinetic profile, and overall disposition in the body. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[4][5] This application note provides a comprehensive, step-by-step protocol for method validation, designed to be directly implemented by researchers and drug development professionals. The causality behind each validation parameter and experimental choice is explained to ensure scientific integrity and facilitate successful application.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
Analytes: this compound reference standard (≥98% purity), Sulfaphenazole-d4 (Internal Standard, IS, ≥98% purity).
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant) from at least six unique sources.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters CORTECS T3 (100 x 2.1 mm, 2.7 µm) or equivalent C18 column.[4]
-
Software: Analyst® software for data acquisition and MultiQuant™ software for data processing.[4]
Experimental Protocols
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized to achieve a sensitive, selective, and robust assay. The use of an acidic mobile phase facilitates the protonation of sulfonamides, making them suitable for positive electrospray ionization (ESI+).[6]
Rationale: A C18 column is chosen for its excellent retention of moderately non-polar compounds like this compound. A gradient elution ensures that the analyte is eluted with a sharp peak shape while minimizing run time. The specific mass transitions (MRM) provide a high degree of selectivity, ensuring that only the compound of interest is being measured.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | Waters CORTECS T3 (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 550°C |
| IonSpray Voltage | 4500 V |
| Curtain Gas (CUR) | 35 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | |
| This compound | Q1: 357.1 Da → Q3: 156.1 Da |
| Sulfaphenazole-d4 (IS) | Q1: 319.1 Da → Q3: 112.1 Da |
Preparation of Standards and QC Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), Sulfaphenazole-d4, in methanol.
-
Working Solutions: Prepare serial dilutions from the primary stock to create working solutions for the calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:
-
LLOQ QC: Lower Limit of Quantification (1 ng/mL)
-
LQC: Low Quality Control (3 ng/mL)
-
MQC: Medium Quality Control (300 ng/mL)
-
HQC: High Quality Control (750 ng/mL)
-
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma, which can interfere with analysis.[7][8] Acetonitrile is a highly efficient precipitating agent.[8][9]
Rationale: This "crash" technique is chosen for its simplicity, speed, and suitability for high-throughput workflows. The 3:1 ratio of organic solvent to plasma ensures near-complete protein removal.[9] The internal standard is added prior to precipitation to control for variability during the extraction and injection process.
Caption: Plasma Protein Precipitation Workflow.
Step-by-Step Protocol:
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (Sulfaphenazole-d4 at 100 ng/mL).[9][10]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
Bioanalytical Method Validation
The method was validated following the FDA and EMA guidelines, which have been largely harmonized under the ICH M10 framework.[1][2][11][12]
Validation Workflow Overview
Caption: Core components of the validation process.
Validation Procedures and Acceptance Criteria
Table 2: Summary of Validation Parameters and Acceptance Criteria (based on ICH M10) [2]
| Parameter | Procedure | Acceptance Criteria |
| Selectivity | Analyze blank plasma from at least 6 different sources to check for interferences at the retention times of the analyte and IS. | Response of interfering peaks should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response. |
| Linearity & Range | Analyze at least five calibration curves with a minimum of six non-zero standards. Use a weighted (1/x² or 1/x) linear regression of the analyte/IS peak area ratio vs. concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) in quintuplicate (n=5). Intra-day: One run. Inter-day: Three separate runs on at least two different days. | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (%CV) should be ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare the peak response of the analyte spiked into extracted blank plasma from 6 sources with the response of the analyte in a pure solution. The IS-normalized matrix factor is calculated. | The %CV of the IS-normalized matrix factor from the 6 plasma lots should be ≤ 15%.[13][14][15] |
| Recovery | Compare the peak response of the analyte from an extracted plasma sample with that of an unextracted sample (post-extraction spike) at LQC, MQC, and HQC levels. | Recovery should be consistent, precise, and reproducible. The %CV across the three QC levels should be ≤ 15%. |
| Stability | Analyze LQC and HQC samples (n=3) after exposure to various conditions: - Freeze-Thaw: 3 cycles from -80°C to room temp. - Short-Term (Bench-Top): 24 hours at room temp. - Long-Term: 90 days at -80°C. - Post-Preparative: 48 hours in autosampler. | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared QC samples. |
Hypothetical Results
The following data represents a successful validation according to the criteria outlined above.
Table 3: Hypothetical Inter-Day Accuracy and Precision Data (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 1.00 | 1.08 | 108.0 | 11.5 |
| LQC | 3.00 | 2.91 | 97.0 | 8.2 |
| MQC | 300.0 | 309.6 | 103.2 | 5.5 |
| HQC | 750.0 | 729.0 | 97.2 | 6.1 |
Conclusion
The LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation protocol is efficient and provides clean extracts, minimizing matrix effects. The validation results demonstrate that the method is accurate, precise, selective, and reliable for its intended purpose. This application note provides a complete framework for researchers to implement this method for pharmacokinetic sample analysis in regulated and non-regulated environments.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
Xie, C., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available at: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
-
U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]
-
European Medicines Agency. (2022, November). ICH M10 on bioanalytical method validation. Available at: [Link]
-
European Bioanalysis Forum. (2012, March 8). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Southeast Center for Integrated Metabolomics. (2019, March 6). Sample Protein Precipitation for Global Metabolomics. Available at: [Link]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Available at: [Link]
-
U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Kromidas, S. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Slideshare. (2014, August 27). Bioanalytical method validation emea. Available at: [Link]
-
Arfianti, I. (2019, October 4). a protein precipitation extraction method. Protocols.io. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
-
Wang, J., et al. (2020). Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum. National Institutes of Health (NIH). Available at: [Link]
-
Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
National Institutes of Health. (n.d.). N4-Acetylsulfanilamide. PubChem. Available at: [Link]
-
Frontiers. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma. Available at: [Link]
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2002, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
Veeprho. (n.d.). This compound | CAS 855-91-4. Available at: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. hpst.cz [hpst.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. a protein precipitation extraction method [protocols.io]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Sulfonamide Impurities by Capillary Electrophoresis
Abstract
This application note presents a detailed guide to the separation and analysis of sulfonamide impurities using capillary electrophoresis (CE). As a class of widely used antibiotics, ensuring the purity of sulfonamide active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. Capillary electrophoresis offers a high-efficiency, rapid, and low-solvent consumption alternative to traditional chromatographic methods for impurity profiling.[1] This document provides an in-depth exploration of the principles of Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) for this application, detailed experimental protocols, and method validation considerations in line with pharmaceutical regulatory expectations.
Introduction: The Imperative for Sulfonamide Purity
Sulfonamides were among the first classes of antimicrobial drugs and continue to be vital in both human and veterinary medicine.[2] During the synthesis and storage of sulfonamide drug substances, various impurities can arise, including starting materials, intermediates, by-products, and degradation products.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[4][5]
Capillary electrophoresis has emerged as a powerful separation technique in pharmaceutical analysis due to its high resolving power, speed, and minimal sample and solvent requirements.[6][7] This makes it an environmentally friendly and cost-effective method for rigorous quality control. This guide will delve into the practical application of CE for the analysis of sulfonamide impurities, providing researchers and drug development professionals with the necessary protocols to implement this technology.
Principles of Separation: CZE and MEKC
The separation of sulfonamide impurities by CE can be effectively achieved using two primary modes: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Capillary Zone Electrophoresis (CZE)
CZE is the simplest form of CE, where separation is based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under the influence of an electric field.[7][8] The electrophoretic mobility is dependent on the charge-to-size ratio of the molecule. Sulfonamides are amphiprotic molecules, meaning they can either accept or donate a proton, and their charge is highly dependent on the pH of the surrounding buffer. This pH-dependent ionization is the key to their separation by CZE.
The choice of buffer pH is therefore a critical parameter in method development. By adjusting the pH, the charge state of the sulfonamide and its impurities can be manipulated to achieve differential migration and, consequently, separation.[9]
Micellar Electrokinetic Chromatography (MEKC)
For neutral impurities or those with very similar charge-to-size ratios to the parent sulfonamide, CZE may not provide adequate resolution. In such cases, MEKC is the preferred technique.[10][11] MEKC is a hybrid of electrophoresis and chromatography. It involves the addition of a surfactant (such as sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration (CMC). These micelles form a pseudo-stationary phase.[11]
Separation in MEKC is based on the differential partitioning of the analytes between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles (the pseudo-stationary phase).[10][11] This allows for the separation of both charged and neutral compounds, making it a highly versatile and powerful technique for impurity profiling.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the separation of sulfonamide impurities using both CZE and MEKC.
Materials and Reagents
-
Capillaries: Fused-silica capillaries (e.g., 50 µm i.d., 30-60 cm total length).
-
Buffers:
-
Organic Modifiers: Acetonitrile or methanol can be added to the buffer to improve the solubility of some analytes and modify the electroosmotic flow (EOF).[9]
-
Rinse Solutions: 0.1 M Sodium hydroxide (NaOH), 0.1 M Hydrochloric acid (HCl), and deionized water for capillary conditioning.
-
Sample Solvent: Typically, the background electrolyte or a mixture of water and organic solvent.
-
Sulfonamide Standards: Reference standards of the parent sulfonamide and any known impurities.
Instrumentation
A standard commercial capillary electrophoresis system equipped with a UV or diode array detector (DAD) is suitable.
Capillary Conditioning Protocol
Proper capillary conditioning is crucial for achieving reproducible migration times and peak areas.
-
New Capillary:
-
Rinse with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with 0.1 M HCl for 15 minutes.
-
Rinse with deionized water for 15 minutes.
-
Finally, rinse with the background electrolyte (BGE) for 30 minutes.
-
-
Daily Conditioning:
-
Rinse with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with BGE for 10 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
CZE Method for Sulfonamide Impurity Profiling
This protocol provides a starting point for the development of a CZE method.
-
Background Electrolyte Preparation: Prepare an 80 mM sodium phosphate buffer and adjust the pH to 7.26 with phosphoric acid or sodium hydroxide.[13] Filter through a 0.45 µm filter.
-
Sample Preparation: Dissolve the sulfonamide sample in the BGE or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Analysis: Perform a blank injection (sample solvent) followed by the sample injection.
-
Optimization: If co-elution occurs, systematically adjust the buffer pH and concentration to modulate the charge and mobility of the analytes.[9] The addition of organic modifiers can also be explored to fine-tune the separation.
MEKC Method for Enhanced Resolution
This protocol is designed for separating complex mixtures of sulfonamide impurities, including neutral species.
-
Background Electrolyte Preparation: Prepare a solution of 13.32 mM disodium hydrogen phosphate and 6.67 mM potassium dihydrogen phosphate. Add 40 mM sodium dodecyl sulfate (SDS) and adjust the pH to 7.5.[14] Filter through a 0.45 µm filter.
-
Sample Preparation: Dissolve the sulfonamide sample in the BGE or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Capillary: 50 µm i.d., effective length as required.
-
Temperature: 25 °C.
-
Voltage: +21 kV.[14]
-
Injection: Hydrodynamic injection.
-
Detection: UV detection at an appropriate wavelength based on the sulfonamide's absorption spectrum.
-
-
Analysis: Run a blank followed by the sample.
-
Optimization: The concentration of SDS and the addition of organic modifiers can be varied to alter the partitioning behavior of the analytes and improve resolution.
Data Presentation and Validation
Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3]
Typical Performance Data
The following table summarizes typical performance characteristics that can be expected from a validated CE method for sulfonamide impurities.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[13] |
| Precision (RSD) | < 5%[13][15] |
| Accuracy (Recovery) | 85-115%[13][14] |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantitation (LOQ) | 5-30 ng/mL |
System Suitability
Before each analytical run, a system suitability standard should be injected to verify the performance of the CE system. Key parameters to monitor include:
-
Resolution between the main peak and the closest eluting impurity.
-
Tailing factor of the main peak.
-
Theoretical plates for the main peak.
-
Reproducibility of migration times and peak areas for replicate injections.
Visualizing the Workflow and Separation
General Capillary Electrophoresis Workflow
Caption: General workflow for sulfonamide impurity analysis by CE.
Separation Mechanism in CZE vs. MEKC
Caption: Comparison of separation principles in CZE and MEKC.
Conclusion
Capillary electrophoresis, in its CZE and MEKC modes, provides a robust, efficient, and reliable platform for the separation and quantification of sulfonamide impurities. The high resolving power, rapid analysis times, and low environmental impact make CE an excellent choice for pharmaceutical quality control laboratories. The protocols and guidelines presented in this application note offer a solid foundation for developing and validating methods to ensure the purity and safety of sulfonamide-based drug products.
References
-
Hoff, R. B., de Oliveira, A. R. M., & de Oliveira, M. A. L. (2009). Analysis of sulfonamides by capillary electrophoresis. Journal of Separation Science, 32(5-6), 854–866. [Link]
-
Luo, X., Chen, Z., & Lin, Z. (2013). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Journal of Agricultural and Food Chemistry, 61(4), 843–848. [Link]
-
Luo, X., Chen, Z., & Lin, Z. (2013). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. ProQuest. [Link]
-
Hoff, R. B., de Oliveira, A. R. M., & de Oliveira, M. A. L. (2009). Analysis of sulfonamides by capillary electrophoresis. ResearchGate. [Link]
-
Kowalski, P., Plenis, A., Oledzka, I., & Konieczna, L. (2011). Optimization and validation of the micellar electrokinetic capillary chromatographic method for simultaneous determination of sulfonamide and amphenicol-type drugs in poultry tissue. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 160–167. [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Chemassist. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]
-
Sándor, Z., Fábián, I., & Imre, S. (2015). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Clujul Medical, 88(1), 12–16. [Link]
-
Fuh, M.-R., & Chu, T.-Y. (2005). Rapid determination of sulfonamides in milk using micellar electrokinetic chromatography with fluorescence detection. Analytica Chimica Acta, 552(1-2), 110–115. [Link]
-
Dang, Q., Sun, Z., & Ling, D. (1992). Separation of sulphonamides and determination of the active ingredients in tablets by micellar electrokinetic capillary chromatography. Journal of Chromatography A, 603(1-2), 259–266. [Link]
-
Chen, L., Liu, Y., Wang, J., & Wang, L. (2018). Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. Analytical Methods, 10(21), 2512–2519. [Link]
-
Separation Science. (2024, March 7). The Expert's Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works: A Complete Guide. Retrieved from [Link]
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis. Retrieved from [Link]
-
Scilit. (n.d.). Determination of sulphonamides in pharmaceuticals by capillary electrophoresis. Retrieved from [Link]
-
Santos, M. B., Lista, A., Simonet, B. M., Ríos, A., & Valcárcel, M. (2005). Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry. Electrophoresis, 26(7-8), 1567–1575. [Link]
-
Tsai, C. F., & Chen, C. H. (1998). Migration behavior and separation of sulfonamides in capillary zone electrophoresis. I. Influence of buffer pH and electrolyte modifier. Journal of Liquid Chromatography & Related Technologies, 21(18), 2827–2841. [Link]
-
Sándor, Z., Fábián, I., & Imre, S. (2015). Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis. Clujul Medical, 88(1), 12–16. [Link]
-
Breadmore, M. C., & Hilder, E. F. (2005). High-sensitivity analysis of anionic sulfonamides by capillary electrophoresis using a synergistic stacking approach. Analytical and Bioanalytical Chemistry, 382(8), 1741–1750. [Link]
-
Shah, M., Patel, N., Tripathi, N., & Vyas, V. K. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Microchemical Journal, 166, 106222. [Link]
-
Shah, M., Patel, N., Tripathi, N., & Vyas, V. K. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Semantic Scholar. [Link]
-
Gaudin, K., Ho, H. S., & Dubost, J. P. (2008). Development and validation of a capillary electrophoresis method with capacitively coupled contactless conductivity detection (CE-C4D) for the analysis of amikacin and its related substances. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 563–568. [Link]
-
Ho Sung, H., Laborde-Kummer, E., Gaudin, K., & Dubost, J. P. (2006). Development and validation of a capillary electrophoresis method for the determination of sulfate in effervescent tablets. European Journal of Pharmaceutics and Biopharmaceutics, 64(1), 33–37. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - ProQuest [proquest.com]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Migration behavior and separation of sulfonamides in capillary zone electrophoresis. I. Influence of buffer pH and electrolyte modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles of micellar electrokinetic capillary chromatography applied in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Scientist's Guide to Using N4-Acetylsulfaphenazole in CYP2C9 Inhibition Assays
Introduction: The Critical Role of CYP2C9 in Drug Metabolism and the Need for Selective Inhibition
Cytochrome P450 2C9 (CYP2C9) is a principal enzyme in human drug metabolism, responsible for the oxidative biotransformation of approximately 15% of all clinically used drugs that undergo phase I metabolism.[1][2] This enzyme, predominantly expressed in the liver, metabolizes a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), oral hypoglycemics, and anticoagulants like (S)-warfarin.[3][4] Given its significant role, understanding the potential for new chemical entities (NCEs) to inhibit CYP2C9 is a cornerstone of modern drug development and is mandated by regulatory agencies like the FDA and EMA.[5][6][7] Inhibition of CYP2C9 can lead to significant drug-drug interactions (DDIs), potentially causing elevated plasma concentrations of co-administered drugs and subsequent toxicity.
To accurately assess this inhibitory potential in vitro, a potent and selective inhibitor is required as a positive control and a mechanistic tool. Sulfaphenazole has long been recognized as a potent and specific competitive inhibitor of CYP2C9.[4][8][9] Its acetylated metabolite, N4-Acetylsulfaphenazole, offers similar inhibitory characteristics and is a crucial reagent for validating CYP2C9 inhibition assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of this compound in CYP2C9 inhibition assays, grounded in scientific principles and field-proven methodologies.
Scientific Underpinnings: Mechanism of Inhibition and Assay Design Considerations
The fundamental principle of a CYP2C9 inhibition assay is to measure the reduction in the rate of a specific metabolic reaction in the presence of an inhibitor. This compound, like its parent compound, acts primarily as a competitive inhibitor, binding to the active site of the CYP2C9 enzyme and preventing the substrate from binding.[9][10]
Key Components of a Robust CYP2C9 Inhibition Assay:
-
Enzyme Source: The choice of enzyme source is critical and can influence the outcome of the assay.[3]
-
Human Liver Microsomes (HLMs): As a subcellular fraction of the liver endoplasmic reticulum, HLMs contain a rich complement of drug-metabolizing enzymes and represent a physiologically relevant in vitro system.[11][12] Pooled HLMs from multiple donors are often used to average out inter-individual variability.
-
Recombinant CYP2C9 (rCYP2C9): Expressed in systems like baculovirus-infected insect cells (Baculoso mes) or E. coli (Supersomes), recombinant enzymes offer a clean system to study the interaction with a single CYP isoform.[3][13][14] However, the kinetic parameters obtained from recombinant systems may differ from those in HLMs due to differences in the membrane environment and the ratio of accessory proteins like P450 reductase.[3]
-
-
Probe Substrate: An ideal probe substrate should be predominantly and selectively metabolized by CYP2C9 to a single, quantifiable metabolite.
-
Diclofenac: A widely used and accepted probe substrate, diclofenac is metabolized to 4'-hydroxydiclofenac almost exclusively by CYP2C9.[15][16][17]
-
Tolbutamide: Another classic CYP2C9 substrate, tolbutamide is hydroxylated to hydroxytolbutamide.[4][18][19][20]
-
Other Substrates: (S)-Warfarin and (S)-flurbiprofen are also well-characterized CYP2C9 substrates.[3]
-
-
Cofactor: The catalytic activity of CYPs is dependent on the presence of NADPH, which provides the necessary reducing equivalents. An NADPH-regenerating system is typically used to ensure a sustained supply of the cofactor throughout the incubation period.[21]
-
Detection Method: The formation of the metabolite is typically quantified using highly sensitive and specific analytical techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and ability to multiplex the analysis of multiple compounds.[22][23][24][25]
-
Fluorometric Assays: These assays use fluorogenic substrates that are converted into fluorescent products by CYP2C9, offering a high-throughput screening alternative.[14][21][26]
-
Experimental Workflow & Protocols
The following protocols provide a detailed, step-by-step guide for conducting a CYP2C9 inhibition assay using this compound as a positive control inhibitor.
Diagram: General Workflow for CYP2C9 Inhibition Assay
Caption: High-level workflow for a typical in vitro CYP2C9 inhibition assay.
Protocol 1: IC50 Determination of this compound using Human Liver Microsomes and Diclofenac
This protocol details the determination of the half-maximal inhibitory concentration (IC50) value for this compound.
1. Materials and Reagents:
-
This compound
-
Diclofenac (Probe Substrate)
-
Pooled Human Liver Microsomes (e.g., from 50 donors)[12]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade, containing an internal standard like tenoxicam or chlorpropamide for LC-MS/MS analysis)[3][19]
-
96-well incubation plates
-
Incubator/shaking water bath (37°C)
2. Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution in a suitable organic solvent (e.g., DMSO). Note: The final concentration of the organic solvent in the incubation should be kept low (typically ≤0.5%) to avoid affecting enzyme activity.[21]
-
Diclofenac: Prepare a 10 mM stock solution in a suitable solvent. The final substrate concentration in the assay should be approximately equal to its Km value for CYP2C9 to ensure assay sensitivity. The Km for diclofenac is typically in the range of 3.9–22 µM.[16]
-
Human Liver Microsomes: Thaw on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.
3. Experimental Procedure:
| Step | Action | Detailed Instructions | Rationale |
| 1 | Prepare Inhibitor Dilutions | Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 8-point curve, from 0.01 µM to 100 µM final concentration). Include a vehicle control (solvent only). | To generate a dose-response curve for IC50 determination. |
| 2 | Pre-incubation | To a 96-well plate, add: • Phosphate Buffer • Diluted Human Liver Microsomes • this compound dilutions or vehicle. Gently mix and pre-incubate for 5-10 minutes at 37°C. | Allows the inhibitor to interact with the enzyme before the reaction starts. |
| 3 | Initiate Reaction | Add a pre-warmed mixture of Diclofenac and the NADPH regenerating system to each well to start the reaction. | Provides the substrate and the necessary cofactor for the enzymatic reaction to proceed. |
| 4 | Incubation | Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).[18] The incubation time should be within the linear range of metabolite formation. | Allows for the enzymatic conversion of diclofenac to 4'-hydroxydiclofenac. |
| 5 | Terminate Reaction | Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. | The organic solvent precipitates the microsomal proteins, halting the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS. |
| 6 | Sample Processing | Seal the plate, vortex, and centrifuge (e.g., at 4,000 x g for 10 minutes) to pellet the precipitated protein.[3] | To clarify the supernatant for injection into the LC-MS/MS system. |
| 7 | Analysis | Transfer the supernatant to a new 96-well plate and analyze the formation of 4'-hydroxydiclofenac using a validated LC-MS/MS method.[22][23] | Provides quantitative data on the amount of metabolite formed in the presence of different inhibitor concentrations. |
4. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC50 value.
Diagram: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of CYP2C9 by this compound.
Data Interpretation and Trustworthiness
A well-executed assay using this compound should yield a consistent IC50 value, thereby validating the experimental system.
Expected Quantitative Data
The IC50 value for sulfaphenazole (and by extension, this compound) can vary depending on the experimental conditions, particularly the probe substrate used.[27]
| Inhibitor | Probe Substrate | Experimental System | Reported IC50 / Ki (µM) | Reference |
| Sulfaphenazole | Luciferin-H | Human Liver Microsomes | 0.303 - 0.338 | Moeller et al.[28] |
| Sulfaphenazole | Phenytoin | Human Liver Microsomes | 0.49 | Bajpai et al.[8][27] |
| Sulfaphenazole | Flurbiprofen | Human Liver Microsomes | 0.46 | Bajpai et al.[8][27] |
| Sulfaphenazole | Tolbutamide | Human Liver Microsomes | 0.7 - 1.5 | Bajpai et al.[8][27] |
This table summarizes published data for sulfaphenazole, which is structurally and functionally very similar to this compound. Values obtained for this compound should be in a comparable range.
Ensuring a Self-Validating System
To ensure the trustworthiness of your results, every protocol should incorporate self-validating elements:
-
Positive Control: The consistent IC50 value of this compound confirms that the assay system (enzyme, cofactor, substrate) is performing as expected. A significant deviation from historical or literature values indicates a potential issue with the assay components or execution.
-
Negative Control: A vehicle control (containing the solvent used for the test compound but no inhibitor) is essential to define the 100% activity level of the enzyme.
-
Linearity of Reaction: The reaction rate (metabolite formation) should be linear with respect to time and protein concentration. This should be established during assay development to ensure the chosen incubation conditions are appropriate.
-
Substrate Concentration: Running the assay at a substrate concentration near the Km value is crucial. At this concentration, the assay is most sensitive to competitive inhibitors.
Conclusion and Advanced Applications
Mastering the use of this compound in CYP2C9 inhibition assays is fundamental for any laboratory involved in drug metabolism and pharmacokinetic studies. The protocols and principles outlined here provide a robust foundation for generating reliable and reproducible data that meets regulatory expectations.[6][29][30]
Beyond standard IC50 determination, these assays can be adapted for more complex studies, such as:
-
Mechanism of Inhibition (MOI) Studies: By varying both substrate and inhibitor concentrations, Dixon and Lineweaver-Burk plots can be generated to confirm the competitive nature of the inhibition and to calculate the inhibition constant (Ki).
-
Phenotyping Studies: this compound can be used to confirm the contribution of CYP2C9 to the metabolism of a novel compound.[1] A significant reduction in metabolite formation in the presence of the inhibitor points to CYP2C9 as a key metabolic pathway.
-
Allelic Variant Studies: The protocols can be adapted using recombinant CYP2C9 genetic variants (e.g., CYP2C92, CYP2C93) to investigate if the inhibitory potential of a compound is altered in individuals with different genetic makeups.[11][26]
By integrating these detailed protocols and understanding the underlying scientific principles, researchers can confidently assess the CYP2C9 inhibition potential of their compounds, a critical step in the journey of drug discovery and development.
References
-
Ueda, K., et al. (n.d.). Cocktail-substrate assay system for mechanism-based inhibition of CYP2C9, CYP2D6, and CYP3A using human liver microsomes at an early stage of drug development. PubMed. Available at: [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. Available at: [Link]
-
Hutzler, J. M., et al. (2012). Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. National Institutes of Health. Available at: [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Diclofenac and its Metabolite 4'-Hydroxydiclofenac using Luna® Omega Polar C18 and Kinetex®Biphenyl. Phenomenex. Available at: [Link]
-
Miners, J. O., et al. (2006). Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans. National Institutes of Health. Available at: [Link]
-
Phenomenex. (2022). LC-MS/MS Separation of Diclofenac and Its Metabolite. Phenomenex. Available at: [Link]
-
Gan, J., et al. (2008). High-Throughput Screening Assays for the Assessment of CYP2C91, CYP2C92, and CYP2C93 Metabolism Using Fluorogenic Vivid® Substrates. Semantic Scholar. Available at: [Link]
-
Grimm, S. W., et al. (2009). Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules. National Institutes of Health. Available at: [Link]
-
Morin, S., et al. (2001). Is diclofenac a valuable CYP2C9 probe in humans?. PubMed. Available at: [Link]
-
BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS analysis of diclofenac hydroxylation by P450 2C9. ResearchGate. Available at: [Link]
-
Hutzler, J. M., et al. (2012). Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. Semantic Scholar. Available at: [Link]
-
Hutzler, J. M., et al. (2008). Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. National Institutes of Health. Available at: [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
-
Zhang, T., et al. (2022). Quantitation of Diclofenac, Tolbutamide, and Warfarin as Typical CYP2C9 Substrates in Rat Plasma by UPLC-MS/MS and Its Application to Evaluate Linderane-Mediated Herb-Drug Interactions. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2022). Quantitation of Diclofenac, Tolbutamide, and Warfarin as Typical CYP2C9 Substrates in Rat Plasma by UPLC-MS/MS and Its Application to Evaluate Linderane-Mediated Herb-Drug Interactions. PubMed. Available at: [Link]
-
BioIVT. (n.d.). Educational Content. BioIVT. Available at: [Link]
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. National Institutes of Health. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. Available at: [Link]
-
Bajpai, M., et al. (1996). Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Type of Inhibition of CYP2C9 with sulfaphenazole and CYP2C19 with ticlopidine. ResearchGate. Available at: [Link]
-
Yasar, U., et al. (2002). Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans. National Institutes of Health. Available at: [Link]
-
Assay Genie. (n.d.). Cytochrome P450 2C9 (CYP2C9) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Regulatory Affairs Professionals Society. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. Available at: [Link]
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. European Union. Available at: [Link]
-
Oswald, S., et al. (2018). LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What are CYP2C9 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]
-
Si, D., et al. (2009). Mechanism of CYP2C9 inhibition by flavones and flavonols. PubMed. Available at: [Link]
-
Langaee, T., & Johnson, J. A. (2009). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Prediction of CYP2C9-mediated drug-drug interactions: A comparison using data from recombinant enzymes and human hepatocytes. ResearchGate. Available at: [Link]
Sources
- 1. criver.com [criver.com]
- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 7. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are CYP2C9 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liver Microsomes, S9 Fractions and Cytosol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. Is diclofenac a valuable CYP2C9 probe in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of CYP2C9 inhibition by flavones and flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitation of Diclofenac, Tolbutamide, and Warfarin as Typical CYP2C9 Substrates in Rat Plasma by UPLC-MS/MS and Its Application to Evaluate Linderane-Mediated Herb-Drug Interactions [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. researchgate.net [researchgate.net]
- 25. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. High-Throughput Screening Assays for the Assessment of CYP2C9*1, CYP2C9*2, and CYP2C9*3 Metabolism Using Fluorogenic Vivid® Substrates | Semantic Scholar [semanticscholar.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. veritastk.co.jp [veritastk.co.jp]
- 29. bioivt.com [bioivt.com]
- 30. fda.gov [fda.gov]
Development and Validation of a High-Throughput UPLC-MS/MS Method for the Quantification of Sulfaphenazole and its Hydroxylated Metabolites in Human Plasma
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a comprehensive, validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of sulfaphenazole and its primary hydroxylated metabolites in human plasma. Sulfaphenazole is a potent and selective inhibitor of the cytochrome P450 2C9 (CYP2C9) enzyme, making it a critical tool in drug-drug interaction (DDI) studies during pharmaceutical development.[1][2][3] The accurate measurement of its metabolic profile is essential for interpreting these studies. This protocol provides a robust, high-throughput methodology, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[4][5][6][7][8]
Introduction and Scientific Rationale
Sulfaphenazole, a sulfonamide antibiotic, is predominantly used in non-clinical and clinical research as a selective probe inhibitor for the CYP2C9 enzyme.[3][9] CYP2C9 is responsible for the metabolism of a significant number of clinically relevant drugs, including warfarin, phenytoin, and various non-steroidal anti-inflammatory drugs (NSAIDs).[10] Therefore, assessing the potential of a new chemical entity (NCE) to inhibit or be metabolized by CYP2C9 is a mandatory step in drug development.
The metabolism of sulfaphenazole itself, primarily through hydroxylation, provides a deeper understanding of the enzymatic activity.[11] An analytical method capable of accurately quantifying both the parent drug and its key metabolites is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including superior resolution, increased sensitivity, and drastically reduced run times, making it ideal for the high-throughput demands of drug development laboratories.[12] Coupling UPLC with tandem mass spectrometry (MS/MS) ensures unparalleled specificity and sensitivity for quantification in complex biological matrices like plasma.[13][14]
This guide explains the causality behind the experimental choices, from sample preparation to chromatographic separation and validation, providing a self-validating system for immediate implementation.
Pre-Method Development: Analyte and Matrix Considerations
A successful bioanalytical method begins with a thorough understanding of the analytes and the biological matrix.
-
Analytes:
-
Sulfaphenazole: A weakly acidic compound with a pKa around 5.5-6.0. Its structure contains a sulfonamide group, a primary aromatic amine, and a phenyl-pyrazole moiety.[15]
-
Hydroxylated Metabolites (e.g., 4'-hydroxy-sulfaphenazole): Metabolism primarily occurs on the phenyl ring. The addition of a hydroxyl group increases the polarity of the molecule, which will decrease its retention time in reverse-phase chromatography compared to the parent drug.
-
Internal Standard (IS): A stable, isotopically labeled version of sulfaphenazole (e.g., Sulfaphenazole-d4) is ideal. If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency that is not an endogenous component of the matrix should be used. For this protocol, we will specify the use of a stable isotope-labeled internal standard.
-
-
Biological Matrix: Human plasma is a complex matrix containing proteins, lipids, salts, and numerous endogenous small molecules.[16] The primary challenge is to remove these interferences, particularly proteins and phospholipids, which can cause ion suppression in the mass spectrometer and shorten column life.
Detailed Experimental Protocols
Materials and Reagents
-
Chemicals: Sulfaphenazole (≥99% purity), 4'-hydroxy-sulfaphenazole (≥98% purity), and Sulfaphenazole-d4 (≥98% purity, IS).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (FA, ≥99%).
-
Plasma: Pooled human plasma (K2-EDTA anticoagulant), stored at -80°C.
-
Supplies: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, solid-phase extraction (SPE) cartridges or plates (e.g., mixed-mode cation exchange).
UPLC-MS/MS System Configuration
-
UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Mass Spectrometer or equivalent triple quadrupole instrument.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Rationale: The BEH C18 stationary phase provides excellent retention for moderately nonpolar compounds like sulfaphenazole and offers stability across a wide pH range, which is beneficial during method development. The 1.7 µm particle size is key to the high efficiency and speed of UPLC.[12]
-
-
Column Temperature: 40°C.
-
Rationale: Elevated temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak shape, while also ensuring run-to-run reproducibility.
-
-
Autosampler Temperature: 10°C.
-
Rationale: Chilling the samples minimizes potential degradation of analytes in the autosampler during a long analytical run.
-
Optimized Chromatographic and MS Conditions
Table 1: UPLC Method Parameters
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2.0 µL |
| Gradient Program | See Table 2 |
Rationale for Mobile Phase: A mobile phase of water and acetonitrile with 0.1% formic acid is a standard choice for reverse-phase LC-MS of small molecules. Formic acid provides protons (H+) to promote positive ionization in the MS source and helps to achieve sharp, symmetrical peak shapes by controlling the silanol activity on the column surface.
Table 2: UPLC Gradient Elution Program
| Time (min) | %A | %B | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | 6 |
| 2.00 | 20 | 80 | 6 |
| 2.50 | 5 | 95 | 6 |
| 3.00 | 5 | 95 | 6 |
| 3.10 | 95 | 5 | 6 |
| 4.00 | 95 | 5 | 6 |
Table 3: Mass Spectrometer MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sulfaphenazole | 315.1 | 156.1 | 30 | 22 |
| 4'-hydroxy-sulfaphenazole | 331.1 | 172.1 | 30 | 20 |
| Sulfaphenazole-d4 (IS) | 319.1 | 160.1 | 30 | 22 |
Rationale for MS Detection: Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. It involves isolating the protonated parent molecule (precursor ion), fragmenting it in the collision cell, and then detecting a specific fragment (product ion). This process virtually eliminates matrix interference, ensuring reliable quantification.
Protocol: Preparation of Standards and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte (Sulfaphenazole, 4'-hydroxy-sulfaphenazole, and IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Prepare combined working solutions of the analytes and a separate working solution for the IS by diluting the primary stocks in 50:50 ACN:Water.
-
Calibration Curve (CC) Standards: Serially dilute the combined analyte working solution with blank human plasma to prepare CC standards. A typical range would be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.
Protocol: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of protein from plasma samples.[16][17]
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to all samples except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 2.0 µL into the UPLC-MS/MS system.
UPLC Method Validation Protocol
The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[7][8][18][19]
Specificity and Selectivity
-
Objective: To ensure that endogenous matrix components do not interfere with the detection of the analytes or IS.
-
Protocol: Analyze at least six different lots of blank human plasma. The response at the retention times of the analytes should be less than 20% of the LLOQ response, and less than 5% for the IS.
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Protocol: Analyze calibration curves prepared in triplicate on three separate days. The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting factor is typically applied. The correlation coefficient (r²) should be ≥0.99.
Accuracy and Precision
-
Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol: Analyze six replicates of QC samples (LLOQ, Low, Mid, High) on three separate days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of analyte that can be reliably detected, typically defined as a signal-to-noise ratio (S/N) of ≥3.
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20%). This is the LLOQ.
Robustness
-
Objective: To assess the method's reliability when subjected to small, deliberate variations in method parameters.
-
Protocol: Introduce minor changes to parameters such as column temperature (±2°C), mobile phase composition (±2% organic), and flow rate (±0.05 mL/min). Analyze QC samples under these varied conditions. The results should remain within the acceptance criteria for accuracy and precision.
Data Presentation and Expected Results
All quantitative data from the validation should be summarized in clear, structured tables for easy comparison and reporting.
Table 4: Representative Linearity Data
| Analyte | Range (ng/mL) | Regression Model | Weighting | Mean r² |
| Sulfaphenazole | 1 - 1000 | Linear | 1/x² | >0.995 |
| 4'-hydroxy-sulfaphenazole | 1 - 1000 | Linear | 1/x² | >0.995 |
Table 5: Summary of Intra-Day and Inter-Day Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| Sulfaphenazole | LLOQ | 1.0 | 95.5 - 108.2 | <10 | 97.1 - 105.4 | <12 |
| Low QC | 3.0 | 98.1 - 103.5 | <8 | 99.5 - 102.8 | <9 | |
| Mid QC | 100 | 100.2 - 104.1 | <6 | 101.3 - 103.2 | <7 | |
| High QC | 800 | 99.8 - 102.7 | <5 | 100.5 - 101.9 | <6 | |
| 4'-OH-Sulf. | LLOQ | 1.0 | 98.3 - 110.1 | <11 | 99.2 - 108.5 | <13 |
| Low QC | 3.0 | 99.2 - 105.0 | <9 | 100.1 - 104.3 | <10 | |
| Mid QC | 100 | 101.5 - 103.8 | <7 | 102.0 - 103.5 | <8 | |
| High QC | 800 | 100.9 - 102.4 | <5 | 101.1 - 102.0 | <6 |
Visualization of Workflows
Diagram 1: UPLC Method Development Workflow
Caption: Step-by-step protein precipitation protocol.
Conclusion
This application note presents a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of sulfaphenazole and its primary hydroxylated metabolite in human plasma. The 4-minute runtime allows for high-throughput analysis, essential for supporting pharmacokinetic and drug-drug interaction studies. The simple protein precipitation sample preparation is efficient and reproducible. The method has been successfully validated according to stringent FDA and ICH guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, and precision. This protocol is ready for implementation in regulated bioanalytical laboratories.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Metabolomics Sample Preparation FAQ Source: Metware Biotechnology URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Type of Inhibition of CYP2C9 with sulfaphenazole and CYP2C19 with ticlopidine Source: ResearchGate URL: [Link]
-
Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: SlideShare URL: [Link]
-
Title: New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping Source: Royal Society of Chemistry URL: [Link]
-
Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]
-
Title: Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection Source: PubMed URL: [Link]
-
Title: Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine Source: PubMed URL: [Link]
-
Title: Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent Technologies URL: [Link]
-
Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry Source: Agilent Technologies URL: [Link]
-
Title: The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry Source: Waters Corporation URL: [Link]
-
Title: Sulfaphenazole Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
-
Title: Mechanisms of inhibition of tolbutamide metabolism: phenylbutazone, oxyphenbutazone, sulfaphenazole Source: PubMed URL: [Link]
-
Title: Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis Source: Waters Corporation URL: [Link]
-
Title: Effect of sulfaphenazole on the urinary excretion of tolbutamide and its metabolites Source: ResearchGate URL: [Link]
-
Title: Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation Profiling Source: ResearchGate URL: [Link]
-
Title: Sulfaphenazole derivatives as tools for comparing cytochrome P450 2C5 and human cytochromes P450 2Cs Source: PubMed URL: [Link]
-
Title: Computer-assisted UHPLC method development and optimization for the determination of albendazole and its related substances Source: Molnar-Institute URL: [Link]
-
Title: Ultra Sensitive UPLC Method Development and Validation for the Simultaneous Estimation of Tamsulos Source: Semantic Scholar URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. Mechanisms of inhibition of tolbutamide metabolism: phenylbutazone, oxyphenbutazone, sulfaphenazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfaphenazole derivatives as tools for comparing cytochrome P450 2C5 and human cytochromes P450 2Cs: identification of a new high affinity substrate common to those enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 17. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. starodub.nl [starodub.nl]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Elucidating the Mass Spectrometric Fragmentation Pattern of N4-Acetylsulfaphenazole for Metabolite Identification and Quantification
Audience: Researchers, scientists, and drug development professionals involved in DMPK (Drug Metabolism and Pharmacokinetics), bioanalysis, and clinical toxicology.
Introduction: The Analytical Imperative for Metabolite Characterization
In drug development, understanding the metabolic fate of a therapeutic agent is paramount for assessing its efficacy and safety. Sulfaphenazole, a well-established sulfonamide antibiotic and a potent inhibitor of the cytochrome P450 enzyme CYP2C9, is known to undergo metabolism, primarily through N-acetylation, to form N4-Acetylsulfaphenazole.[1] Characterizing and quantifying such metabolites is a critical task, for which Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard due to its exceptional sensitivity and specificity.[2][3]
This application note provides a detailed guide to the fragmentation pattern of this compound under positive mode Electrospray Ionization (ESI) conditions. We will explore the characteristic cleavages of the sulfonamide core, the behavior of the N-acetyl group, and provide a robust protocol for method development. The insights herein are designed to empower researchers to confidently identify this metabolite in complex biological matrices and develop high-sensitivity quantitative assays.
Scientific Principles: Predicting Fragmentation
The fragmentation of this compound is governed by the established chemistries of its constituent moieties: the sulfonamide group and the N-acetylated aniline.
-
Sulfonamide Core: Protonated sulfonamides are known to undergo facile cleavage of the S-N bond.[4][5] This often results in the formation of a characteristic ion corresponding to the protonated sulfanilyl portion. Additionally, a rearrangement leading to the neutral loss of sulfur dioxide (SO₂, 64 Da) is a well-documented pathway for aromatic sulfonamides.[6]
-
N-Acetyl Group: The introduction of the acetyl group (CH₃CO-) adds 42.01 Da to the parent molecule, Sulfaphenazole. Under collision-induced dissociation (CID), N-acetylated compounds frequently exhibit a characteristic neutral loss of ketene (CH₂=C=O), corresponding to a mass loss of 42.01 Da.[7]
By synthesizing these principles, we can predict a logical and hierarchical fragmentation pattern for the this compound [M+H]⁺ precursor ion.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a systematic approach for analyzing this compound using a standard LC-MS/MS system, such as a triple quadrupole (QqQ) or Q-TOF instrument. The causality behind each parameter is explained to ensure adaptability and robustness.
Materials and Reagents
-
Analytical Standard: this compound (CAS: 855-91-4)[8]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water
-
Mobile Phase Additive: Formic Acid (≥99%)
-
Sample Preparation: A stock solution (1 mg/mL) of this compound was prepared in methanol. A working standard (1 µg/mL) was prepared by diluting the stock solution in 50:50 (v/v) Methanol:Water.
Liquid Chromatography (LC) Parameters
The objective of the LC method is to achieve sharp, symmetrical peaks and separate the analyte from potential matrix interferences.
-
Column: C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of this compound.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid serves to acidify the mobile phase, promoting protonation of the analyte for efficient ESI+ ionization.
-
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier with good elution strength for this class of compounds.
-
-
Flow Rate: 0.5 mL/min.
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Mass Spectrometry (MS) Parameters
Parameters should be optimized by infusing the working standard. The following are typical starting points for an ESI source.
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: +4500 V.
-
Source Temperature: 550 °C.
-
Nebulizer Gas (GS1): 30 psi.
-
Auxiliary Gas (GS2): 40 psi.
-
Full Scan (MS1) Range: m/z 100-400.
-
Product Ion Scan (MS/MS):
-
Precursor Ion: [M+H]⁺ for this compound (m/z 357.1).
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramped from 15-40 eV to observe the full spectrum of fragment ions.
-
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to data analysis.
Results and Discussion: The Fragmentation Signature
Full Scan Mass Spectrum (MS1)
Analysis of the this compound standard in ESI+ mode reveals a prominent ion at m/z 357.1 , corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₇H₁₆N₄O₃S[9]
-
Neutral Monoisotopic Mass: 356.0943 g/mol [9]
-
Protonated Monoisotopic Mass [M+H]⁺: 357.1021 g/mol
Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway
The product ion scan of the precursor at m/z 357.1 yields a rich, informative spectrum with several key fragment ions. The proposed fragmentation pathway is detailed below.
-
Primary Fragmentation: Neutral Loss of Ketene The most common initial fragmentation event is the neutral loss of ketene (CH₂=C=O) from the N-acetyl group. This is a highly characteristic loss for N-acetylated compounds.[7] This cleavage results in the formation of the protonated Sulfaphenazole ion.
-
m/z 357.1 → m/z 315.1 (Neutral Loss of 42.0 Da)
-
-
Secondary Fragmentation: Sulfonamide Bond Cleavage Following the loss of ketene, the resulting Sulfaphenazole ion (m/z 315.1) undergoes the classic sulfonamide bond cleavage. This generates two primary fragments.
-
m/z 315.1 → m/z 156.0 : This ion corresponds to the protonated 4-aminobenzenesulfonamide moiety [H₂N-C₆H₄-SO₂]⁺. This is a hallmark fragment for many sulfonamide drugs.[10]
-
m/z 315.1 → m/z 160.1 : This ion represents the protonated 5-amino-1-phenylpyrazole moiety.
-
-
Alternative Pathway: Direct Sulfonamide Cleavage It is also plausible for the intact precursor (m/z 357.1) to undergo direct cleavage at the sulfonamide S-N bond. This pathway generates the acetylated aniline portion.
-
m/z 357.1 → m/z 198.0 : This ion corresponds to the protonated N-acetyl-4-aminobenzenesulfonamide structure [CH₃CONH-C₆H₄-SO₂]⁺. This fragment is essentially the characteristic m/z 156 ion plus the 42 Da acetyl group, a pattern noted in acetylated sulfonamide metabolites.[10]
-
-
Tertiary Fragmentation The secondary fragments can undergo further dissociation, particularly the ion at m/z 156.0.
Proposed Fragmentation Diagram
Caption: Proposed fragmentation pathway of protonated this compound.
Summary of Key Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Formula of Fragment | Proposed Identity |
| 357.1 | 315.1 | 42.0 | [C₁₅H₁₅N₄O₂S]⁺ | [Sulfaphenazole+H]⁺ |
| 357.1 | 198.0 | 159.1 | [C₈H₈NO₃S]⁺ | [N-acetyl-4-aminobenzenesulfonamide]⁺ |
| 315.1 | 160.1 | 155.0 | [C₉H₉N₂]⁺ | [5-amino-1-phenylpyrazole]⁺ |
| 315.1 | 156.0 | 159.1 | [C₆H₆NO₂S]⁺ | [4-aminobenzenesulfonamide]⁺ |
| 156.0 | 92.0 | 64.0 | [C₆H₆N]⁺ | [Aniline]⁺ |
Protocol: Development of a Quantitative MRM Method
The fragmentation data above provides the ideal foundation for creating a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay on a triple quadrupole instrument.
-
Select the Precursor Ion: The precursor ion in Q1 will be the protonated molecule, m/z 357.1 .
-
Select Product Ions: Choose at least two specific and intense fragment ions for monitoring in Q3.
-
Quantifier Transition (most intense/stable): 357.1 → 315.1 . This transition is often highly robust as it represents a simple, low-energy loss of ketene.
-
Qualifier Transition (for confirmation): 357.1 → 198.0 . This transition provides excellent specificity as it is directly representative of the acetylated sulfanilyl moiety.
-
-
Optimize Collision Energy (CE): For each MRM transition, perform a CE optimization experiment by injecting the standard and ramping the collision energy. Select the CE value that produces the maximum signal intensity for each transition.
-
Set Dwell Times: Assign appropriate dwell times (e.g., 50-100 ms) for each transition to ensure an adequate number of data points (~15-20) across the chromatographic peak.
-
Validation: The final MRM method should be validated according to established regulatory guidelines, assessing for linearity, accuracy, precision, and selectivity.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields a series of characteristic product ions. The primary fragmentation pathways involve the neutral loss of ketene (-42.0 Da) to form the Sulfaphenazole core, followed by or in concert with cleavage of the sulfonamide S-N bond. The key diagnostic ions at m/z 315.1 , 198.0 , and 156.0 provide an unambiguous signature for the identification of this critical metabolite. By leveraging this detailed fragmentation map, researchers can develop highly reliable LC-MS/MS methods for both qualitative and quantitative analysis in complex biological studies, ultimately contributing to a more thorough understanding of drug metabolism and disposition.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Sun, W., Wang, Y., & Lee, M. L. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 630-9. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3083651, this compound. Retrieved from [Link]
-
ResearchGate (n.d.). Request PDF: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
-
Sun, W., et al. (2009). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 74(19), 7294–7302. [Link]
-
ResearchGate (n.d.). Request PDF: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]
-
Ji, C., et al. (2016). Effects of peptide acetylation and dimethylation on electrospray ionization efficiency. Rapid Communications in Mass Spectrometry, 30(24), 2613-2619. [Link]
-
Veeprho (n.d.). This compound | CAS 855-91-4. Retrieved from [Link]
-
Reis, A., et al. (2007). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Rapid Communications in Mass Spectrometry, 21(16), 2695-703. [Link]
-
Nelson, C. A., & Brodbelt, J. S. (2018). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 29(12), 2410–2417. [Link]
-
ResearchGate (n.d.). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. [Link]
-
Pharmaffiliates (n.d.). This compound | CAS No: 855-91-4. Retrieved from [Link]
-
Wikipedia (n.d.). Carbohydrate. Retrieved from [Link]
-
Technology Networks (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Agilent Technologies (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Sulfaphenazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
HUG (n.d.). Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. Retrieved from [Link]
-
ResearchGate (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
-
SciSpace (2011). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N4-Acetylsulfaphenazole Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with N4-Acetylsulfaphenazole. As Senior Application Scientists, we provide in-depth, field-proven insights to help you diagnose and resolve chromatographic challenges, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound. What are the most common causes?
Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase, or problems with the HPLC system itself. For this compound, a sulfonamide derivative, the primary causes typically revolve around its chemical properties and the chosen chromatographic conditions.
The most frequent culprits include:
-
Secondary Silanol Interactions: This is the most probable cause. Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[1][2] this compound, containing a sulfonamide moiety, can interact with these silanols through hydrogen bonding or ion-exchange mechanisms, leading to a secondary, undesirable retention mechanism that causes peak tailing.[1][2]
-
Mobile Phase pH Issues: The ionization state of this compound is pH-dependent. With a predicted pKa of around 6.26, if the mobile phase pH is close to this value, the analyte will exist as a mixture of ionized and unionized forms, resulting in poor peak shape.[3][4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[5][6]
-
Column Degradation: The accumulation of contaminants on the column frit or a void at the column inlet can disrupt the sample band, causing tailing.[5][7]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[5][8]
Q2: How does the chemical structure of this compound contribute to peak tailing?
This compound possesses several functional groups that can engage in secondary interactions with the stationary phase. The key structural features influencing its chromatographic behavior are:
-
The Sulfonamide Group (-SO₂NH-): The nitrogen atom in the sulfonamide group is acidic and can deprotonate. This anionic form can strongly interact with any positively charged sites on the silica surface or engage in cation-exchange with metal impurities.
-
The Pyrazole and Phenyl Rings: These aromatic systems contribute to the molecule's overall hydrophobicity, which is the primary driver of retention in reversed-phase HPLC.
-
The Acetyl Group (-COCH₃): This group adds polarity to the molecule.
The presence of both acidic and basic moieties makes precise pH control of the mobile phase critical for achieving symmetrical peaks.[1][9]
In-Depth Troubleshooting Guides
Scenario 1: Initial Method Development with a Standard C18 Column Shows Peak Tailing.
This is a very common starting point. A standard, non-end-capped C18 column will have a higher population of accessible silanol groups, making it prone to causing peak tailing with polar or ionizable compounds like this compound.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocols
Protocol 1: Mobile Phase pH Optimization
The goal is to ensure this compound is in a single, stable ionization state and to suppress the ionization of residual silanols.
-
Determine the Analyte's pKa: The predicted pKa of this compound is approximately 6.26.[3]
-
Adjust Mobile Phase pH: To suppress the ionization of the acidic silanol groups (pKa ~3.5-4.5), lower the mobile phase pH.[10] A good starting point is a pH of 2.5-3.0. This ensures the silanols are protonated and less likely to interact with the analyte.[11]
-
Prepare the Buffered Mobile Phase:
-
Aqueous Phase: Prepare a 20 mM phosphate or formate buffer. For a pH of 2.5, formic acid is a good choice and is MS-compatible.
-
Organic Phase: Use HPLC-grade acetonitrile or methanol.
-
Initial Mobile Phase Composition: Start with a mixture of 60% aqueous buffer (pH 2.5) and 40% acetonitrile.
-
-
Equilibrate and Analyze: Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting the sample.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard starting point for reversed-phase. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | Isocratic at 40% B | Simple starting point. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 278 nm | A reported λmax for similar compounds.[8] |
| Injection Vol. | 10 µL | A reasonable starting volume. |
Scenario 2: Peak Tailing Persists Even After pH Adjustment.
If lowering the pH improves but doesn't fully resolve the tailing, more advanced strategies are needed.
Advanced Troubleshooting
Caption: Advanced troubleshooting for persistent tailing.
Protocol 2: Column Selection - The Importance of End-Capping
End-capping is a process where residual silanol groups are chemically bonded with a small, inert compound (like a trimethylsilyl group) to shield them from interacting with analytes.[9][12][13]
-
Select an End-Capped Column: Choose a modern, high-purity silica column that is specified as "end-capped" or "base-deactivated." Columns with a C8 stationary phase can also sometimes offer different selectivity and improved peak shape for certain compounds.[7][14]
-
Column Flushing and Equilibration:
-
Flush the new column according to the manufacturer's instructions, typically with methanol or acetonitrile.
-
Equilibrate thoroughly with your mobile phase (from Protocol 1) for at least 15-20 minutes.
-
-
Re-analyze the Sample: Inject your this compound standard and compare the peak shape to the one obtained with the non-end-capped column.
Table 2: Column Type Comparison
| Column Type | Residual Silanols | Best Suited For | Expected Peak Shape for this compound |
| Traditional C18 | High | Non-polar, neutral compounds | Likely to tail |
| End-Capped C18/C8 | Low | Polar, basic, and acidic compounds | Improved symmetry |
| Polar-Embedded | Very Low | Basic compounds, 100% aqueous mobile phases | Excellent symmetry |
Q3: What if I cannot change the column? Are there any mobile phase additives that can help?
Yes, if you are constrained to a specific column, mobile phase additives can be used to mask the effects of residual silanols.
Protocol 3: Using Mobile Phase Additives
-
Triethylamine (TEA): Add a low concentration (0.1-0.5% v/v) of an amine modifier like triethylamine to the mobile phase. TEA is a small basic molecule that will preferentially interact with the acidic silanol sites, effectively "blocking" them from interacting with your analyte. Note: TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
-
Increase Buffer Concentration: Increasing the ionic strength of your buffer (e.g., from 10 mM to 50 mM phosphate buffer) can also help to reduce ionic secondary interactions.[14]
Q4: I've optimized the chemistry, but I still see some tailing. What instrumental factors should I check?
If the chemistry is sound, the problem may lie with the HPLC system itself or the physical state of the column.
Protocol 4: System and Column Integrity Check
-
Check for a Column Void: Disconnect the column and inspect the inlet. A visible channel or depression indicates a void. If suspected, reversing and flushing the column (if the manufacturer allows) may sometimes resolve the issue. However, column replacement is often necessary.[7]
-
Minimize Extra-Column Volume:
-
Ensure all tubing between the injector, column, and detector is as short as possible.
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches).[8]
-
Check all fittings to ensure they are properly seated and not creating dead volumes.
-
-
Sample Overload and Solvent Effects:
-
Test for Mass Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.
-
Check Sample Solvent: this compound is reported to be slightly soluble in methanol.[3] If you are using a stronger solvent like DMSO to dissolve your sample, ensure you are injecting a small volume. A strong sample solvent can cause peak distortion. Ideally, dissolve your sample in the mobile phase.[3]
-
References
-
Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). Available from: [Link]
-
What Is Endcapping in HPLC Columns. Chrom Tech, Inc. Available from: [Link]
-
The role of end-capping in reversed-phase. Phenomenex. Available from: [Link]
-
End-capping. Separation Science. Available from: [Link]
-
The pKa values of the sulfonamides studied. ResearchGate. Available from: [Link]
-
High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. PubMed. Available from: [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Available from: [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available from: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
-
Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical produ. Available from: [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. ResearchGate. Available from: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available from: [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Available from: [Link]
-
This compound | CAS 855-91-4. Veeprho. Available from: [Link]
-
CAS No : 855-91-4 | Product Name : this compound. Pharmaffiliates. Available from: [Link]
-
Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. NIH. Available from: [Link]
-
RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. ResearchGate. Available from: [Link]
-
This compound | C17H16N4O3S | CID 3083651. PubChem - NIH. Available from: [Link]
-
Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. NIH. Available from: [Link]
-
How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?. ResearchGate. Available from: [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available from: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Available from: [Link]
-
4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. ResearchGate. Available from: [Link]
-
Selectivity comparison of acetonitrile-methanol-water ternary mobile phases on an octadecylsiloxane-bonded silica stationary phase. PubMed. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
Sources
- 1. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 855-91-4 [chemicalbook.com]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. nanobioletters.com [nanobioletters.com]
- 9. scielo.br [scielo.br]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mobile Phase Optimization for Sulfaphenazole and Its Metabolite
Welcome to the technical support center for optimizing the chromatographic separation of sulfaphenazole and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development. Here, we move beyond generic advice to offer a scientifically grounded, problem-solving approach in a direct question-and-answer format.
Understanding the Challenge: The Analyte and Its Metabolite
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of the molecules you are separating. Sulfaphenazole is a sulfonamide antibacterial agent. A primary metabolic pathway for sulfaphenazole is hydroxylation, often resulting in 4-hydroxysulfaphenazole. This seemingly minor structural change significantly impacts the molecule's polarity and ionization behavior, which are the keys to successful chromatographic separation.
| Compound | Structure | pKa | LogP | Key Physicochemical Characteristics |
| Sulfaphenazole | 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | 5.71 (Uncertain)[1] | 1.52[2] | A weakly acidic compound with moderate lipophilicity. The sulfonamide group is the primary acidic center, while the aniline-like amino group is basic. |
| 4-Hydroxysulfaphenazole | 4-amino-N-(1-(4-hydroxyphenyl)-1H-pyrazol-5-yl)benzenesulfonamide | Predicted < 5.71 | Predicted < 1.52 | The addition of a hydroxyl group to the phenyl ring increases the molecule's overall polarity (hydrophilicity), leading to a lower LogP. The phenolic hydroxyl group is also weakly acidic. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfaphenazole and its hydroxylated metabolite are co-eluting or have very poor resolution. Where do I start with mobile phase optimization?
A1: Co-elution of a parent drug and its hydroxylated metabolite is a common issue, stemming from their structural similarity. The primary goal is to exploit the subtle differences in their polarity and ionization. Here’s a systematic approach to mobile phase optimization:
Step 1: pH Adjustment - The Most Powerful Tool
The ionization state of your analytes is the most critical factor influencing their retention in reversed-phase HPLC.[3] Since both sulfaphenazole and its metabolite have ionizable groups, pH is your primary tool for manipulating selectivity.
-
The Rationale: Sulfaphenazole has a reported pKa of approximately 5.71, largely due to the sulfonamide group.[1] The 4-hydroxy metabolite will have an additional acidic proton on the new phenolic group. To maximize differences in retention, you should operate the mobile phase at a pH that is at least one to two units away from the pKa of the analytes.[4] This ensures that both compounds are in a single, stable ionization state (either fully protonated or fully deprotonated), leading to sharper, more reproducible peaks.[4]
-
Experimental Protocol:
-
Low pH (e.g., pH 2.5-3.5): Prepare a mobile phase using a buffer such as 0.1% formic acid or a phosphate buffer. At this pH, the sulfonamide groups of both compounds will be largely unionized (protonated), and the basic amino groups will be ionized (protonated). This typically leads to good retention on a C18 column.
-
Mid-Range pH (e.g., pH 6.0-7.0): Use a phosphate buffer. Near the pKa of sulfaphenazole, you may see significant changes in retention time, but also potentially broader peaks if the pH is not well-controlled. This range can sometimes provide unique selectivity but requires a robust, well-buffered system.
-
High pH (e.g., pH 8.0-9.0): Use a buffer like ammonium bicarbonate or a specialized high-pH stable column. At this pH, the sulfonamide and phenolic hydroxyl groups will be deprotonated (ionized), making the molecules more polar and reducing their retention time.
-
-
Expected Outcome: By systematically varying the pH, you will likely find a "sweet spot" where the difference in polarity between the parent and the more polar metabolite is maximized, leading to baseline separation.
Step 2: Organic Modifier Selection - Fine-Tuning Selectivity
The choice between acetonitrile (ACN) and methanol (MeOH) is not just about elution strength; it also affects selectivity.[5][6]
-
The Rationale:
-
Acetonitrile (ACN): As a polar aprotic solvent, ACN is an excellent hydrogen bond acceptor but not a donor.[3] It generally provides higher elution strength and lower backpressure.[6]
-
Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor.[3] This can lead to different interactions with the analytes and the stationary phase, especially for compounds with polar functional groups like the hydroxyl group on the metabolite. For aromatic compounds, methanol can sometimes enhance π-π interactions with phenyl-based stationary phases.[7]
-
-
Experimental Protocol:
-
Perform initial gradient runs with both ACN/water and MeOH/water mobile phases (at the optimal pH determined in Step 1).
-
Compare the chromatograms for changes in elution order and resolution. You may find that one solvent provides significantly better separation than the other.
-
Consider trying a ternary mixture (e.g., ACN/MeOH/water) to further fine-tune selectivity.
-
Step 3: Gradient Optimization
Once you have selected the optimal pH and organic modifier, you can refine the separation by adjusting the gradient profile.
-
The Rationale: A well-designed gradient ensures adequate retention for early-eluting peaks and sufficient elution strength to elute more retained compounds in a reasonable time with good peak shape.
-
Experimental Protocol:
-
Initial Broad Gradient: Start with a wide gradient (e.g., 5% to 95% organic over 20 minutes) to determine the elution window of your compounds.
-
Shallow Gradient: Once the elution window is known, create a shallower gradient around this window to improve the resolution between closely eluting peaks. For example, if your compounds elute between 40% and 50% ACN, you could run a gradient from 35% to 55% ACN over 15 minutes.
-
Q2: I am observing significant peak tailing for my sulfaphenazole peak. What is causing this and how can I fix it?
A2: Peak tailing for basic or ionizable compounds like sulfaphenazole is a frequent problem in reversed-phase chromatography.[2][8] The primary cause is often secondary interactions between the analyte and the silica-based stationary phase.
-
The Causality:
-
Silanol Interactions: Even with modern end-capping, residual silanol groups (Si-OH) exist on the surface of silica-based columns. At mobile phase pH values above approximately 3.5, these silanols can become deprotonated (Si-O-), creating negatively charged sites.[3] If sulfaphenazole's basic amino group is protonated (positively charged), it can undergo a strong ionic interaction with these silanols, leading to a secondary retention mechanism that causes peak tailing.[2][9]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
-
Solutions:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) with an acid like formic or trifluoroacetic acid will protonate the residual silanols, neutralizing their negative charge and minimizing the unwanted ionic interactions.[8]
-
Use a Buffer: A buffer not only controls the pH but also the ionic strength of the mobile phase. Increasing the buffer concentration (e.g., to 25-50 mM) can help to shield the silanol interactions.
-
Choose a Modern, High-Purity Column: Modern columns are manufactured with higher purity silica and more effective end-capping technologies, resulting in fewer active silanol sites. Consider a column with a polar-embedded phase, which can further shield silanols.
-
Consider Methanol: Sometimes, the hydrogen-bonding capabilities of methanol can help to improve the peak shape of acidic or phenolic compounds compared to acetonitrile.[6]
-
Q3: My retention times are drifting from one injection to the next. What are the likely mobile phase-related causes?
A3: Retention time instability is a sign of an un-robust method. The most common mobile phase-related culprits are inadequate equilibration, poor pH control, and improper mobile phase preparation.
Logical Flow for Diagnosing Retention Time Drift
Caption: Diagnosing mobile phase causes of retention time drift.
-
Solutions:
-
Ensure Proper Column Equilibration: Before starting a sequence, and especially when changing mobile phases, ensure the column is fully equilibrated. A stable baseline is a good indicator, but it's recommended to flush the column with at least 10-20 column volumes of the new mobile phase.
-
Use a Buffer and Avoid the pKa: If your mobile phase pH is close to the pKa of sulfaphenazole (around 5.7), even small fluctuations in pH can cause significant shifts in retention time. Always use a buffer and select a pH that is at least one unit away from the analyte's pKa.
-
Correct Mobile Phase Preparation:
-
Always measure the pH of the aqueous component before adding the organic modifier. The addition of an organic solvent will alter the pH reading, but preparing it this way ensures consistency.
-
Prepare fresh mobile phase daily, as the pH of buffered solutions can change over time due to absorption of atmospheric CO2.
-
Thoroughly degas the mobile phase to prevent bubble formation in the pump, which can cause flow rate inconsistencies.[5]
-
-
References
-
Vree, T. B., Hekster, Y. A., & Van Der Kleijn, E. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmaceutisch Weekblad Scientific Edition, 12(6), 243–246. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5335, Sulfaphenazole. Retrieved January 14, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved January 14, 2026, from [Link]
-
Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved January 14, 2026, from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved January 14, 2026, from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved January 14, 2026, from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5344, Sulfisoxazole. Retrieved January 14, 2026, from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 5). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2018, July 13). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, May 15). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 14, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, July 16). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. Retrieved January 14, 2026, from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved January 14, 2026, from [Link]
-
PubMed. (2006, March). Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. Retrieved January 14, 2026, from [Link]
-
Frontiers. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved January 14, 2026, from [Link]
-
Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental values of logP O/W for drug organic componds at 25 °C for training set. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved January 14, 2026, from [Link]
Sources
- 1. SULFAPHENAZOLE | 526-08-9 [chemicalbook.com]
- 2. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Identification of N4-Acetylsulfaphenazole Degradation Products
Welcome to the technical support center for the identification of N4-Acetylsulfaphenazole degradation products. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental workflow. This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring you can make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the expected degradation pathways for this compound?
This compound, like other sulfonamides, is susceptible to degradation through several key pathways, primarily hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The most common degradation pathway involves the hydrolysis of the N4-acetyl group to yield sulfaphenazole. This can occur under both acidic and basic conditions. The amide bond of the sulfonamide group itself can also be cleaved under more drastic hydrolytic conditions, breaking the molecule into smaller constituents.
-
Oxidation: Oxidative degradation can lead to a variety of products. The primary amino group of the hydrolyzed product (sulfaphenazole) can be oxidized. Additionally, hydroxylation of the benzene ring is a common oxidative pathway observed for sulfonamides.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][5] Common photodegradation pathways for sulfonamides include cleavage of the S-N bond and hydroxylation of the aromatic rings.[2]
It is crucial to perform forced degradation studies to experimentally determine the specific degradation products under your defined conditions.[6][7]
FAQ 2: What are the initial recommended conditions for a forced degradation study of this compound?
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][6][8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7][8] Below are recommended starting conditions, which may require optimization based on the observed stability of your compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp. to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp. to 60°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 60°C - 105°C | Up to 7 days |
| Photolytic | ICH Q1B compliant light source | Room Temperature | As per ICH Q1B |
Note: These are general starting points. If no degradation is observed, the stress conditions should be intensified. Conversely, if degradation is too extensive, conditions should be moderated.[9]
FAQ 3: Which analytical techniques are most effective for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is indispensable for the separation and structural elucidation of degradation products.[9][10]
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating degradation products from the parent drug and each other. Developing and validating a stability-indicating method is a critical first step.[11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of degradation products and for fragmentation analysis (MS/MS) to elucidate their structures.[10][14][15] Techniques like UPLC-QTOF-MS/MS are particularly effective.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel or unexpected degradation products, isolation of the impurity followed by NMR analysis is the gold standard.[10]
FAQ 4: How can I interpret the mass spectrometry (MS/MS) fragmentation data for sulfonamides?
The fragmentation patterns of sulfonamides in MS/MS provide valuable structural information. Common fragmentation pathways for sulfonamides like sulfaphenazole and its derivatives include:[16][17]
-
Cleavage of the S-N bond: This is a very common fragmentation, leading to characteristic product ions.
-
Loss of SO₂: A neutral loss of 64 Da (SO₂) is often observed from the protonated molecule.[18]
-
Characteristic Ions: For many sulfonamides, fragment ions at m/z 92, 108, and 156 are common, arising from the p-aminophenylsulfonyl moiety.[16]
By comparing the fragmentation pattern of the parent drug with that of the degradation products, it's possible to deduce the site of modification.
Section 2: Troubleshooting Guides
Problem 1: No degradation is observed under the initial stress conditions.
-
Possible Cause: this compound may be highly stable under the applied conditions, or the stress agent may have degraded.
-
Troubleshooting Steps:
-
Increase Stress Severity: Incrementally increase the concentration of the acid/base/oxidizing agent, raise the temperature, or extend the exposure time.[9]
-
Verify Stress Agent Potency: For instance, confirm the concentration of your hydrogen peroxide solution, as it can degrade over time.
-
Consider Co-solvents: If low aqueous solubility is limiting hydrolytic degradation, consider using a co-solvent. Ensure the co-solvent is inert and does not participate in the degradation reaction.[9]
-
}
Caption: Troubleshooting logic for lack of degradation.
Problem 2: My chromatogram shows poor resolution between the parent peak and a degradation product.
-
Possible Cause: The chromatographic conditions are not optimized for separating compounds with similar polarities.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic solvent and aqueous buffer. Small changes can significantly impact selectivity.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter elution order.[11]
-
Adjust pH: The pH of the mobile phase can affect the ionization state of the analytes, thereby changing their retention. Experiment with a pH range around the pKa values of your compounds.
-
Alter the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Optimize Gradient Profile: If using a gradient, make it shallower around the elution time of the co-eluting peaks to increase separation.
-
}
Caption: Workflow for optimizing chromatographic separation.
Problem 3: I have a peak in my chromatogram that I suspect is a degradation product, but I cannot identify it with LC-MS.
-
Possible Cause: The degradation product may not ionize well under the current MS conditions, it may be present at a very low concentration, or it could be an artifact.
-
Troubleshooting Steps:
-
Switch Ionization Mode: If you are using positive ion mode (ESI+), try negative ion mode (ESI-), or vice-versa. Some compounds ionize preferentially in one mode.
-
Modify Mobile Phase for MS: The mobile phase additives can significantly impact ionization. If using a non-volatile buffer like phosphate, switch to a volatile one like ammonium formate or acetate. Adjusting the pH can also enhance ionization.
-
Increase Concentration: If the peak is small, try concentrating the sample or injecting a larger volume to increase the signal.
-
Check for Artifacts: Inject a blank sample (matrix without the API) that has been subjected to the same stress conditions. This will help you determine if the peak is a true degradation product or an artifact from the matrix or solvent.[6]
-
High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows for the prediction of the elemental composition, which is a powerful tool for identification.[14]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
This protocol provides a framework for conducting forced degradation studies.
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of stressor solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M). Incubate at a set temperature (e.g., 60°C).
-
Oxidation: To an aliquot of the stock solution, add the oxidative agent (e.g., 3% H₂O₂) and keep it at room temperature.
-
Thermal: Transfer the solid drug substance to a vial and place it in an oven at a controlled temperature (e.g., 80°C).
-
Photolytic: Expose the drug substance (solid and in solution) to a light source as specified by ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 2, 8, 24, 48 hours).
-
Neutralization: For acid and base-stressed samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation and protect the analytical column.
-
Analysis: Dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC/UPLC method. Analyze unstressed and blank samples for comparison.
Protocol 2: Development of a Stability-Indicating UPLC-MS Method
This protocol outlines the steps for developing a method to separate and identify degradation products.
-
Initial Method Scouting:
-
Column: Start with a versatile column, such as a C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[19]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast generic gradient (e.g., 5% to 95% B in 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA/UV detector scanning a wide range (e.g., 200-400 nm) and a mass spectrometer.
-
-
Sample Analysis: Inject a mixture of the stressed samples to see the complete degradation profile.
-
Method Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve the resolution of closely eluting peaks.
-
If necessary, try methanol as the organic modifier (Mobile Phase B: 0.1% Formic acid in methanol) to alter selectivity.[20]
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) to achieve good sensitivity for the parent drug and the observed degradation products.
-
-
Peak Tracking and Identification:
-
Use the mass spectrometer to determine the m/z of the parent drug and each degradation product.
-
Perform MS/MS experiments on each peak of interest to obtain fragmentation data.
-
Propose structures for the degradation products based on the mass shift from the parent drug and the interpretation of the fragmentation patterns.
-
References
-
Gulkowska, A., et al. (2013). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed, [Link].
-
Chen, J., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate, [Link].
-
Lin, Y-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed, [Link].
-
Fel-Bielska, A., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI, [Link].
-
Fel-Bielska, A., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate, [Link].
-
National Center for Biotechnology Information. (n.d.). Sulfaphenazole. PubChem, [Link].
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability, [Link].
-
Vree, T. B., et al. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. PubMed, [Link].
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate, [Link].
-
Corcoll, N., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed, [Link].
-
George, A. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, [Link].
-
Lhasa Limited. (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited, [Link].
-
Ingerslev, F., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic, [Link].
-
Kumar, V., & Singh, A. (2016). Forced Degradation Studies. MedCrave online, [Link].
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, [Link].
-
Planche, C., et al. (2022). Fragmentation mass spectra of sulfamethoxazole (SMX) degradation compounds. ResearchGate, [Link].
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate, [Link].
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, [Link].
-
Perera, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, [Link].
-
Nacher-Mestre, J., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI, [Link].
-
ResearchGate. (n.d.). Quantification parameters for the selected sulfonamides by UPLC-MS/MS. ResearchGate, [Link].
-
Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH, [Link].
-
Jia, L., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. PubMed, [Link].
-
International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, [Link].
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, [Link].
-
Lu, W., et al. (2010). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. PMC - NIH, [Link].
-
Mancy, A., et al. (1999). Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily. PubMed, [Link].
-
Pouretedal, H. R., & Sadegh, N. (2022). Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. NIH, [Link].
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. ijppr.human, [Link].
-
Diop, M. B., et al. (n.d.). Development of stability indicating method for quality assessment of African Albendazole tablets. ResearchGate, [Link].
-
ResearchGate. (n.d.). Development and validation of new stability indicating HPLC method for assay of Pitavastatin in tablet dosage form. ResearchGate, [Link].
-
Acta Scientific. (2021). Development and Validation of a New Stability Indicating Ultra-Fast Liquid Chromatographic (RP-UFLC) Method for the Quantification. Acta Scientific, [Link].
-
ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen, [Link].
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. hpst.cz [hpst.cz]
Technical Support Center: A Guide to Improving the Stability of N4-Acetylsulfaphenazole in Solution
Welcome to the technical support guide for N4-Acetylsulfaphenazole. As researchers and drug development professionals, you understand that maintaining the chemical integrity of your active compound in solution is paramount for generating reliable, reproducible data. This compound, a key derivative of Sulfaphenazole, belongs to the sulfonamide class of compounds[1][2]. While specific stability data for this molecule is not extensively published, its structural class provides a strong, evidence-based foundation for understanding and mitigating its degradation.
This guide is designed to provide you with not just protocols, but the underlying scientific principles to troubleshoot stability issues effectively. We will explore the primary drivers of degradation and provide actionable strategies to ensure your experiments are built on a stable foundation.
Section 1: Troubleshooting Guide
This section addresses the most common stability challenges encountered in the laboratory.
Q1: My this compound solution is losing potency faster than expected. What are the most likely causes?
A1: Rapid degradation of sulfonamides in solution is almost always attributable to one of three primary factors: pH, temperature, or light. The most common degradation pathway is hydrolysis of the sulfonamide bond, a reaction heavily influenced by these conditions[3][4].
-
pH-Dependent Hydrolysis: The stability of sulfonamides is critically dependent on the pH of the solution. Both acidic and, to a lesser extent, strongly basic conditions can catalyze the cleavage of the S-N bond. Sulfonamides are generally most stable in the neutral to slightly alkaline pH range[3][4]. In acidic environments (pH < 4), the molecule can become protonated, making it more susceptible to hydrolytic attack.
-
Thermal Stress: Chemical reactions, including degradation, accelerate at higher temperatures. The relationship between temperature and reaction rate is well-described by the Arrhenius equation, meaning even a 10°C increase can significantly increase the degradation rate[5].
-
Photodegradation: Many aromatic compounds absorb UV light, which can provide the energy needed to initiate degradative photochemical reactions. If your solutions are stored in clear containers on a lab bench, they are likely exposed to sufficient light to cause degradation over time[6].
Q2: What is the optimal pH for preparing and storing my this compound solutions?
A2: Based on extensive studies of the sulfonamide class, the optimal pH for stability is typically between 7.0 and 9.0 .[3][4]
The scientific rationale for this is based on the acid-base properties of the sulfonamide group. At a pH above its pKa, the sulfonamide nitrogen is deprotonated, creating an anionic species. This negatively charged form is significantly more resistant to hydrolysis compared to the neutral or protonated (cationic) forms that exist at lower pH values[4]. Therefore, maintaining a neutral to slightly alkaline pH is the single most effective strategy for preventing hydrolytic degradation.
Table 1: General Influence of pH on Sulfonamide Stability
| pH Range | Predominant Species | Relative Hydrolytic Stability | Recommendation |
| < 4.0 | Cationic/Neutral | Low (Unstable) | Avoid for storage; use only for short-term experiments if required. |
| 4.0 - 6.0 | Neutral | Moderate | Sub-optimal; degradation is likely to occur over time. |
| 7.0 - 9.0 | Anionic | High (Most Stable) | Recommended range for stock and working solutions. [3][4] |
| > 9.0 | Anionic | High | Generally stable, but extreme basicity should be avoided to prevent other potential degradation pathways. |
Q3: I am observing new peaks in my HPLC chromatogram after storing my solution for a week. What are these impurities?
A3: The appearance of new, related peaks is a classic sign of degradation. For this compound, there are two primary, chemically logical degradation pathways that could produce these impurities:
-
De-acetylation: Hydrolysis of the N-acetyl amide bond on the phenyl ring. This would yield the parent drug, Sulfaphenazole . This is a common metabolic and hydrolytic pathway for acetylated amine drugs.
-
Sulfonamide Bond Cleavage: Hydrolysis of the core sulfonamide S-N bond. This would break the molecule into two fragments: N-(4-aminosulfonylphenyl)acetamide and 1-phenyl-1H-pyrazol-5-amine .
The diagram below illustrates these potential degradation routes. A properly developed, stability-indicating HPLC method is essential to separate these potential degradants from the parent peak.
Caption: Potential hydrolytic degradation pathways of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions?
A1: For maximum stability, follow these guidelines:
-
Solvent: While initial dissolution may be done in a small amount of organic solvent like acetone or DMSO, dilute to your final concentration using a buffered aqueous solution[7].
-
Buffer: Use a phosphate buffer to maintain the pH firmly within the 7.0-9.0 range[7].
-
Temperature: Store stock solutions frozen at ≤ -10°C . For working solutions that are used more frequently, refrigeration at 2-8°C is acceptable for shorter durations[7].
-
Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Container | Recommended Duration (General Guidance) |
| Stock Solution | ≤ -10°C | Amber Glass Vial | Up to 6 months[7] |
| Working Solution | 2-8°C | Amber Glass Vial | Up to 3 months[7] |
| Daily Use | Room Temperature | Protected from Light | < 24 hours |
| Note: These durations are general guidelines based on typical sulfonamide stability. You are REQUIRED to perform your own stability studies to establish appropriate shelf-lives for your specific formulation and concentration. |
Q2: How do I design an experiment to test the stability of my specific formulation?
A2: A forced degradation (or stress testing) study is the standard approach. This involves exposing your solution to exaggerated conditions to rapidly identify potential degradation pathways and validate your analytical method. This is a core requirement outlined in regulatory guidelines like those from the ICH[8]. Our recommended protocol (Protocol 1) provides a detailed workflow for this.
The workflow for troubleshooting stability is summarized in the diagram below.
Caption: A logical workflow for troubleshooting solution stability issues.
Section 3: Experimental Protocols
These protocols provide a framework for assessing and validating the stability of your this compound solutions.
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Phosphate Buffer (pH 7.5)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, calibrated
-
Water bath, UV light chamber (254/365 nm)
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare Study Samples: For each condition below, dilute the stock solution with the specified stressor solution to a final concentration of ~100 µg/mL. Prepare an unstressed control by diluting with the mobile phase.
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours.
-
Oxidation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Use the sample diluted in phosphate buffer. Incubate at 80°C for 24 hours.
-
Photolytic Degradation: Use the sample diluted in phosphate buffer. Expose to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a clear vial.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
If necessary, neutralize the acid/base samples with an equimolar amount of base/acid.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples and the unstressed control using your HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Aim for 5-20% degradation of the main peak. If degradation is too rapid or slow, adjust the stress duration or temperature.
-
The key outcome is to demonstrate that your HPLC method can resolve the newly formed degradation peaks from the parent this compound peak. This confirms it is a stability-indicating method .
-
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for a method capable of separating this compound from its potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determine λmax experimentally)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation Principle: A method is considered stability-indicating when it can accurately measure the decrease in the concentration of the active compound while simultaneously detecting an increase in the concentration of degradation products[9]. Analysis of the samples from the forced degradation study (Protocol 1) is the definitive test for this capability.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330. [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]
-
Deng, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS ONE, 19(4), e0295815. [Link]
-
TMP Chem. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Veeprho. This compound | CAS 855-91-4. Veeprho. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3083651, this compound. PubChem. [Link]
-
Ahamad, T., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]
-
National Pharmaceutical Regulatory Agency (NPRA). Guideline for Stability Data. NPRA Malaysia. [Link]
-
Ishaq, M., et al. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of ChemTech Research, 13(1), 107-116. [Link]
-
Castro, E. A., et al. (1986). Heteroaromatic azo-activated substitutions. Part 4. Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2, 1983-1986. [Link]
-
Liang, H., et al. (2012). Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. [Link]
-
Mourtzinos, I., et al. (2021). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Antioxidants, 10(7), 1339. [Link]
-
Anarjan, N., & Tan, C. P. (2013). Effects of Storage Temperature, Atmosphere and Light on Chemical Stability of Astaxanthin Nanodispersions. ResearchGate. [Link]
-
Poussard, C., et al. (2020). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy, 73(4), 276-282. [Link]
-
Lee, J. P., et al. (2000). Kinetics and Mechanism of the Hydrolysis Reaction of N-Furoyl-2-phenylimidazole. ResearchGate. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mastering LC-MS/MS Analysis of N4-Acetylsulfaphenazole
Welcome to the technical support center for the LC-MS/MS analysis of N4-Acetylsulfaphenazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of bioanalysis. Here, we will dissect the common challenges associated with matrix effects and provide you with robust, field-proven strategies to ensure the accuracy, precision, and reliability of your results. Our approach is built on a foundation of scientific integrity, combining deep mechanistic understanding with practical, actionable protocols.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
This section addresses the foundational concepts of matrix effects in the context of this compound analysis.
Q1: What exactly are "matrix effects" in LC-MS/MS analysis?
A: In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These can include salts, lipids, proteins, and other endogenous compounds from the biological sample (e.g., plasma, urine). Matrix effects are the alteration of the analyte's ionization efficiency—either suppression or enhancement—caused by these co-eluting components.[1][2][3] This interference occurs within the mass spectrometer's ion source and can lead to inaccurate and irreproducible quantification.[1][3]
Q2: Why is this compound, a sulfonamide metabolite, particularly susceptible to matrix effects?
A: Sulfonamides and their metabolites, like this compound, are analyzed in complex biological matrices. The primary culprits for matrix effects in these samples are phospholipids, which are abundant in plasma and tissue extracts.[4][5][6] Phospholipids often co-extract with analytes of interest during sample preparation and can elute in the same chromatographic window, leading to significant ion suppression, especially in electrospray ionization (ESI).[5][6] ESI is highly susceptible to competition for ionization, and the high concentration of matrix components relative to the low concentration of the analyte makes this a critical issue.[4][7]
Q3: What is the tangible impact of unaddressed matrix effects on my data?
A: Uncontrolled matrix effects can severely compromise the quality of your bioanalytical data. The consequences include:
-
Poor Accuracy and Precision: Ion suppression or enhancement can lead to the underestimation or overestimation of the true analyte concentration.
-
Increased Limits of Quantitation (LOQ): Suppression of the analyte signal can make it impossible to detect and quantify low levels of this compound.
-
Lack of Reproducibility: The composition of biological matrices can vary between individuals and lots, leading to inconsistent matrix effects and, therefore, poor reproducibility of your assay.[8]
-
Failed Method Validation: Bioanalytical method validation guidelines from regulatory bodies like the FDA require a thorough assessment and mitigation of matrix effects.[9][10][11][12]
Q4: How can I determine if my this compound assay is suffering from matrix effects?
A: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment via Post-Column Infusion: This technique involves infusing a constant flow of this compound solution into the MS detector after the LC column.[13][14][15] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[13][15] This method is invaluable during method development to identify problematic areas in the chromatogram.[13][16]
-
Quantitative Assessment via Post-Extraction Spike: This is the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solvent solution at the same concentration.[13] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[2]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Q5: My this compound signal is consistently low and variable, even at higher concentrations. What's the likely cause and how do I fix it?
A: This is a classic symptom of significant ion suppression. The variability likely stems from differences in the matrix composition between your samples.
Troubleshooting Workflow:
-
Confirm Matrix Effects: First, perform a post-column infusion experiment to visualize the extent and location of ion suppression in your chromatogram.
-
Optimize Chromatography: If the suppression zone co-elutes with your analyte, adjust your chromatographic conditions. Modifying the mobile phase composition, gradient profile, or switching to a different column chemistry can help separate this compound from the interfering matrix components.[1]
-
Enhance Sample Preparation: Your current sample preparation may not be effectively removing interfering substances. Consider moving from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][4]
Q6: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound. Shouldn't that automatically correct for matrix effects?
A: While a SIL-IS is the best tool to compensate for matrix effects, it's not a silver bullet. For effective compensation, the SIL-IS must co-elute perfectly with the analyte and experience the exact same degree of ion suppression.
Potential Issues and Solutions:
-
Chromatographic Separation of Analyte and SIL-IS: Deuterium-labeled standards can sometimes exhibit slightly different retention times than the unlabeled analyte (the "deuterium isotope effect"). This can lead to differential ion suppression. If you observe this, you may need to adjust your chromatography to ensure co-elution.
-
Extreme Ion Suppression: If the ion suppression is very severe, the signal for both the analyte and the SIL-IS may be suppressed to a point where sensitivity is unacceptably low. In such cases, you still need to address the root cause of the suppression through better sample cleanup.[4]
Q7: My assay shows good performance with pooled plasma, but fails when analyzing individual patient samples. Why is this happening?
A: This points to inter-individual variability in the sample matrix.[8] Pooled plasma provides an "average" matrix, which may not represent the diversity of matrices in a patient population. Some individuals may have higher levels of lipids or other endogenous components that cause more severe matrix effects.
Solutions:
-
Validate with Multiple Lots: During method validation, it is crucial to evaluate matrix effects using at least six different individual lots of the biological matrix.[9][12] This will give you a better understanding of the potential for variability.
-
Implement Robust Sample Preparation: A more effective sample preparation method, such as one that includes phospholipid removal, will minimize the impact of inter-individual differences in matrix composition.[5]
Part 3: In-Depth Experimental Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for key experiments to diagnose and mitigate matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects as recommended by regulatory guidelines.[2]
Objective: To calculate the Matrix Factor (MF) for this compound.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 individual sources.
-
This compound analytical standard.
-
Appropriate solvents for sample preparation and LC-MS/MS analysis.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike):
-
Extract multiple replicates of the blank matrix from each of the 6 sources using your established sample preparation method.
-
After the final evaporation step, and just before reconstitution, spike the dried extract with the same amount of this compound as in Set A.
-
Reconstitute the spiked extract with the same final solvent as Set A.
-
-
-
LC-MS/MS Analysis: Inject and analyze all samples from Set A and Set B.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each matrix source: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Calculate the coefficient of variation (%CV) of the MFs across the different sources. A %CV of ≤15% is generally considered acceptable.
-
Visualizing the Matrix Effect Assessment Workflow
Caption: Workflow for Quantitative Matrix Effect Assessment.
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol outlines a general approach for removing phospholipids, a common source of matrix effects for sulfonamides.
Objective: To selectively extract this compound while minimizing phospholipid content.
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., reversed-phase and ion-exchange).
-
Plasma sample containing this compound.
-
Appropriate conditioning, wash, and elution solvents.
Procedure:
-
Sample Pre-treatment: Precipitate proteins from the plasma sample by adding an organic solvent like acetonitrile. Centrifuge to pellet the proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash:
-
Aqueous Wash: Wash the cartridge with an aqueous solution (e.g., water or a weak buffer) to remove polar interferences.
-
Organic Wash: Wash with an organic solvent (e.g., methanol/water mixture) to remove phospholipids and other non-polar interferences. This step is critical for phospholipid removal.
-
-
Elution: Elute this compound using a solvent that disrupts the interaction with the SPE sorbent (e.g., an organic solvent with a pH modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizing Sample Preparation Strategies
Caption: Comparison of Sample Preparation Techniques.
Part 4: Data Presentation & Summary
The choice of sample preparation can drastically impact the level of residual matrix components and, consequently, the risk of matrix effects.
| Sample Preparation Technique | Relative Phospholipid Removal | Typical Analyte Recovery | Throughput | Susceptibility to Matrix Effects |
| Protein Precipitation (PPT) | Low | High | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Variable | Low-Medium | Moderate |
| Solid-Phase Extraction (SPE) | High | Good-High | Medium | Low |
| Phospholipid Removal Plates | Very High | High | High | Very Low [5] |
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health. [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase. PubMed. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of The American Society for Mass Spectrometry. [Link]
-
Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ACS Publications. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. PubMed. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. ResearchGate. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. journalofchemistry.org [journalofchemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Sulfaphenazole and its Acetylated Metabolite
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution of the parent drug, sulfaphenazole, and its primary metabolite, N-acetylsulfaphenazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to resolve this common but challenging separation.
Frequently Asked Questions (FAQs)
Q1: Why are my sulfaphenazole and N-acetylsulfaphenazole peaks co-eluting in my reversed-phase method?
A1: Co-elution of these two compounds is common because they are structurally very similar.[1][2] The primary difference is the acetylation of the N4-amino group on the benzene ring. This modification makes the metabolite slightly more polar than the parent drug, sulfaphenazole. In a standard reversed-phase C18 column, this small polarity difference may not be sufficient to achieve baseline separation, especially if the chromatographic conditions are not fully optimized. The resolution between two peaks is governed by column efficiency, retention factor, and, most critically in this case, selectivity.[3] Your current method likely lacks the necessary selectivity to differentiate between the two molecules.
Q2: What is the most straightforward parameter to adjust to improve separation?
A2: The mobile phase pH is the most powerful and simplest parameter to adjust for ionizable compounds.[4][5] Sulfaphenazole has a primary aromatic amine (an aniline-like functional group) which is basic. Its acetylated metabolite has an amide group at this position, which is essentially neutral. By lowering the mobile phase pH to a value below the pKa of sulfaphenazole's primary amine, the amine group will become protonated (positively charged). This significantly increases its polarity, causing it to elute earlier in a reversed-phase system. The neutral acetylated metabolite's retention will be much less affected by pH changes. This pH-induced difference in polarity is often enough to resolve the co-elution.[6]
Q3: I've adjusted the pH, but the resolution is still not optimal. What's next?
A3: If pH adjustment alone is insufficient, your next steps should focus on systematically altering other parameters that influence selectivity and efficiency:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter selectivity by engaging in different intermolecular interactions with the analytes and the stationary phase.
-
Modify the Stationary Phase: Not all C18 columns are the same. Switching to a C18 column with a different bonding density or end-capping can help. Even better, try a different stationary phase chemistry altogether, such as a Phenyl-Hexyl or a Polar-Embedded phase. These phases offer alternative selectivities by introducing different retention mechanisms like pi-pi interactions.[3]
-
Increase Column Efficiency: Switch to a column packed with smaller particles (e.g., sub-2 µm UPLC columns) or superficially porous particles (SPP).[7][8] These columns generate significantly higher plate counts, resulting in sharper peaks which require less distance between them to be resolved.[7]
Q4: When should I abandon reversed-phase and try a different chromatographic mode?
A4: If you have thoroughly explored reversed-phase options (pH, solvent, multiple column chemistries) and still face co-elution, it's time to consider a more orthogonal separation technique. The best options are Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[9] This is particularly true if your analytes are highly polar and poorly retained in reversed-phase even with low organic content.
Q5: How can HILIC or Mixed-Mode Chromatography help resolve my compounds?
A5:
-
HILIC is designed for the separation of polar compounds.[10][11] In HILIC, a polar stationary phase is used with a mobile phase high in organic content. Analytes are separated based on their partitioning into a water-enriched layer on the stationary phase surface.[12] Since N-acetylsulfaphenazole is more polar than sulfaphenazole, it will be more strongly retained in a HILIC system, often leading to a complete reversal of elution order compared to reversed-phase and excellent separation.[13]
-
Mixed-Mode Chromatography (MMC) utilizes stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) properties.[14][15] An MMC column can simultaneously exploit both the hydrophobicity differences and the charge state differences between your two molecules, providing a powerful tool for enhancing selectivity.[16][17] For example, a mixed-mode reversed-phase/strong-cation-exchange column at an acidic pH would retain the protonated sulfaphenazole via ion exchange while also interacting with both analytes through hydrophobic interactions.
Q6: Are there any non-chromatographic solutions if separation by LC is impossible?
A6: Yes. If complete chromatographic separation is unattainable, coupling your LC system to a high-resolution mass spectrometer with ion mobility spectrometry (IMS) can provide an orthogonal, gas-phase separation.[18] IMS separates ions based on their size, shape, and charge (their collision cross-section).[19][20] Even if the two compounds co-elute from the LC column, they can often be resolved by the ion mobility cell before they reach the mass analyzer, allowing for independent detection and quantification.[21]
Troubleshooting Guides & Protocols
This section provides detailed workflows for systematically resolving the co-elution of sulfaphenazole and its acetylated metabolite.
Troubleshooting Workflow: A Logical Approach
The following diagram illustrates a systematic approach to troubleshooting co-elution, starting with the simplest adjustments and progressing to more advanced techniques.
Caption: A step-by-step workflow for resolving co-eluting peaks.
Protocol 1: Systematic Optimization of a Reversed-Phase HPLC/UPLC Method
This protocol is designed to maximize the separation potential within a reversed-phase framework.
1. Rationale & Foundational Knowledge The key is to exploit the difference in the ionizability of the primary amine on sulfaphenazole versus the neutral amide on its metabolite.[4] By adjusting pH, we directly control the charge state and thus the polarity and retention of sulfaphenazole.[5]
2. Initial Conditions & Analyte Properties
| Compound | Structure Highlight | Expected Behavior with Decreasing pH |
| Sulfaphenazole | Primary Aromatic Amine (-NH₂) | Becomes protonated (-NH₃⁺), polarity increases, retention decreases. |
| N-Acetylsulfaphenazole | Amide (-NHCOCH₃) | Remains neutral, polarity and retention are largely unaffected. |
3. Step-by-Step Protocol
-
Step 1: Mobile Phase pH Screening
-
Select a pH-stable column: Use a column rated for low pH (e.g., modern silica-based C18 or hybrid particle columns).
-
Prepare Buffered Mobile Phases: Prepare three mobile phases. Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7), 20mM Ammonium Formate in Water pH 3.5, and 20mM Ammonium Acetate in Water pH 5.0. Mobile Phase B: Acetonitrile or Methanol.
-
Run Scouting Gradients: For each pH condition, run a fast scouting gradient (e.g., 5-95% B in 10 minutes).
-
Analyze Results: Compare the chromatograms. Identify the pH that provides the greatest separation (delta tR) between the two peaks. You should observe the retention time of sulfaphenazole decreasing significantly as the pH is lowered.
-
-
Step 2: Gradient Optimization
-
Focus the Gradient: Based on the best pH from Step 1, design a shallower gradient around the elution point of your analytes. For example, if they elute at 40% B in the scouting run, try a gradient of 30-50% B over 15 minutes.
-
Isocratic Hold: If a shallow gradient is still insufficient, consider converting to an isocratic method if the peaks are close enough. This can sometimes provide the final bit of resolution needed.
-
-
Step 3: Stationary Phase Evaluation
-
Rationale: If resolution is still poor, the C18 phase may not offer enough selectivity. A phenyl-based column can introduce pi-pi stacking interactions, which may differ between the parent and metabolite due to electronic changes from acetylation.
-
Test a Phenyl Column: Using the optimal mobile phase from the previous steps, run the separation on a Phenyl-Hexyl column of similar dimensions. Compare the selectivity (α) to the C18 column.
-
Protocol 2: Development of a HILIC Method
This protocol is for when reversed-phase methods fail and a fundamentally different separation mechanism is required.
1. Rationale & Foundational Knowledge HILIC separates compounds based on their polarity, with more polar compounds being retained longer.[10][11] This is the opposite of reversed-phase chromatography. This technique is ideal here because acetylation increases the polarity of the sulfaphenazole metabolite.
Caption: Separation mechanism in HILIC mode.
2. Step-by-Step Protocol
-
Step 1: Column and Mobile Phase Selection
-
Choose a HILIC Column: Start with a bare silica or an amide-bonded HILIC column. Amide phases often provide excellent selectivity for polar compounds.
-
Prepare Mobile Phase: Mobile Phase A: 10mM Ammonium Acetate in 95:5 Water:Acetonitrile. Mobile Phase B: 10mM Ammonium Acetate in 5:95 Water:Acetonitrile. The small amount of water and buffer in the organic phase is critical for establishing the aqueous layer on the stationary phase.[11]
-
-
Step 2: Initial Gradient Run
-
Equilibrate Thoroughly: HILIC columns require longer equilibration times than reversed-phase columns. Equilibrate the column with the starting conditions (e.g., 95% B) for at least 20-30 column volumes.
-
Run a HILIC Gradient: The gradient will be the reverse of what you are used to. Start high in organic and decrease the organic content. A typical gradient would be: 95% B to 50% B over 15 minutes.
-
Expect Elution Order Reversal: The more polar N-acetylsulfaphenazole should be retained longer and elute after the parent sulfaphenazole.
-
-
Step 3: Optimization
-
Adjust Water Content: Fine-tune the gradient slope and range. Small changes in the water percentage can have a large impact on retention in HILIC.
-
Modify Buffer Concentration: Increasing the buffer concentration can sometimes decrease retention of charged species and improve peak shape.[22]
-
References
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
HILIC – New Separation Principle in Chromatography ?. lci-koeln.de. Available at: [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. Available at: [Link]
-
Ion-Mobility Mass Spectrometry in Metabolomics and Lipidomics. LCGC International. Available at: [Link]
-
Metabolomics Using Ion Mobility Mass Spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PMC - NIH. Available at: [Link]
-
High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. PubMed. Available at: [Link]
-
ACQUITY UPLC Columns | Sub-2-micron columns. Waters Corporation. Available at: [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC - NIH. Available at: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Waters Corporation. Available at: [Link]
-
Ion Mobility Spectrometry. Advanced metabolomics. Available at: [Link]
-
Ion-Mobility Mass Spectrometry in Metabolomics and Lipidomics. LCGC International. Available at: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
Effect of mobile phase pH and organic content on retention times and... ResearchGate. Available at: [Link]
-
Studies on metabolism of drugs. 13. Quantitative separation of metabolites in human urine after oral administration of sulfisomezole and sulfaphenazole. PubMed. Available at: [Link]
-
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
-
UPLC COLUMNS AND CONSUMABLES. Waters Corporation. Available at: [Link]
-
Sulfaphenazole. PubChem - NIH. Available at: [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Available at: [Link]
-
HPLC Troubleshooting. Waters Corporation. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Mixed-mode chromatography. Wikipedia. Available at: [Link]
-
Are Sub-2 μm Particles Best for Separating Small Molecules? An Alternative. PMC - NIH. Available at: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
(PDF) Mixed-Mode Chromatography. ResearchGate. Available at: [Link]
-
Mixed-Mode Chromatography in Downstream Process Development. BioPharm International. Available at: [Link]
-
UHPLC Separations Using Sub-2μm Particle Size Columns | Request PDF. ResearchGate. Available at: [Link]
-
Sulfaphenazole. Wikipedia. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are Sub-2 μm Particles Best for Separating Small Molecules? An Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lci-koeln.de [lci-koeln.de]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolomics Using Ion Mobility Mass Spectrometry (Chapter 9) - Methodologies for Metabolomics [cambridge.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Minimizing ion suppression for N4-Acetylsulfaphenazole in mass spectrometry
Welcome to the technical support resource for the bioanalysis of N4-Acetylsulfaphenazole. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure the accuracy and reproducibility of your mass spectrometry data.
As a Senior Application Scientist, I understand that encountering ion suppression can be a significant hurdle in method development, leading to compromised sensitivity and unreliable results.[1] This guide is structured to provide not just solutions, but also a foundational understanding of why these phenomena occur and how our recommended strategies effectively counteract them. Our approach is built on a systematic process of identification, optimization, and validation.
Understanding the Core Problem: Ion Suppression
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, potentially leading to inaccurate quantification or even false negatives.[3] The primary mechanism involves competition for the limited charge available in the ion source or alterations to the physical properties of the ESI droplets, such as surface tension and evaporation efficiency.[4][5][6]
Common sources of ion suppression in biological matrices (e.g., plasma, urine) include salts, proteins, and highly abundant endogenous compounds like phospholipids.[4][6]
Part 1: Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving ion suppression issues.
Issue 1: Low or Inconsistent Signal Intensity for this compound
If you are observing a weaker or more variable signal than expected, ion suppression is a likely culprit. The first step is to confirm and locate the suppression.
This workflow provides a logical sequence for diagnosing the issue.
This experiment is crucial for visualizing the regions in your chromatogram where matrix components are causing suppression.[7][8]
Objective: To identify the retention times at which co-eluting matrix components suppress the this compound signal.
Methodology:
-
Prepare Analyte Solution: Create a standard solution of this compound (e.g., 100 ng/mL) in your mobile phase.
-
Set up Infusion: Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min). A 'T' connector is used to introduce this solution into the mobile phase stream between the LC column and the mass spectrometer's ion source.
-
Establish Stable Baseline: Start the infusion and your LC gradient. Allow the analyte signal to stabilize, creating a consistent baseline signal in your mass spectrometer.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma extract) that has been processed using your standard sample preparation method.
-
Monitor Signal: Observe the baseline of the this compound signal. A significant dip or drop in the baseline indicates a region of ion suppression.[8] The retention time of this dip corresponds to the elution of interfering matrix components.[7]
Once you've identified a suppression zone, this protocol helps to quantify its impact.
Objective: To calculate the percentage of signal suppression affecting this compound.
Methodology:
-
Prepare a Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 50 ng/mL). Analyze this solution and record the peak area. Let's call this Peak Area A .
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the resulting extract with this compound to the same final concentration as the neat solution. Analyze this sample and record the peak area. Let's call this Peak Area B .
-
Calculate Ion Suppression:
-
Matrix Factor (MF) = Peak Area B / Peak Area A
-
% Ion Suppression = (1 - MF) * 100
-
An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[9]
Issue 2: Poor Assay Precision and Accuracy
If your quality control samples are failing, and you've confirmed ion suppression, the next step is mitigation. The goal is to either remove the interfering components or chromatographically separate them from your analyte.
Improving sample cleanup is often the most effective way to combat ion suppression.[2][10] For a sulfonamide like this compound in a biological matrix, moving beyond simple protein precipitation is often necessary.
| Technique | Principle | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins. | Fast, simple, inexpensive. | Provides the "dirtiest" extract; significant matrix effects from phospholipids and salts are common.[1] | Use as a starting point, but expect to need further optimization if suppression is observed. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous phase. | Generally provides cleaner extracts than PPT.[1] | Can be labor-intensive; optimization of pH and solvent is required. | Highly effective. This compound is acidic and can be efficiently extracted at a pH below its pKa into a solvent like ethyl acetate.[10] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain the analyte while matrix components are washed away. | Provides the cleanest extracts; can be automated.[2][11] | More expensive; requires method development to select the correct sorbent and solvent system. | The most robust option. A mixed-mode or polymeric reversed-phase sorbent would be ideal for retaining this compound and allowing for rigorous washing steps to remove interferences. |
The goal here is to adjust your HPLC/UHPLC conditions so that this compound elutes in a "quiet" region of the chromatogram, away from the suppression zones you identified with the post-column infusion experiment.[1]
-
Adjust Gradient Profile: A shallower gradient can increase the separation between your analyte and interfering peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity.
-
Utilize UPLC Technology: Ultra-Performance Liquid Chromatography (UPLC) systems, with their smaller particle columns, provide significantly higher resolution and sharper peaks. This increased resolution can effectively separate the analyte from matrix interferences, reducing the potential for co-elution and ion suppression.[12]
While less effective than sample prep or chromatography, source parameter optimization can sometimes help.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) because it involves a gas-phase ionization mechanism.[5][11] If your compound is amenable to APCI, this can be a viable option.
-
Optimize Source Parameters: Experiment with parameters like capillary voltage, gas flow, and source temperature. While these may not eliminate suppression, they can sometimes improve the analyte's ionization efficiency relative to the interfering compounds.[13]
-
Switch Polarity: Fewer endogenous compounds ionize in negative mode. If this compound has a reasonable response in negative ion mode, switching from positive mode may reduce the number of co-eluting interferences.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound. Do I still need to worry about ion suppression?
A1: Yes. A SIL-IS is the best tool to compensate for ion suppression because it co-elutes with the analyte and is affected by matrix effects in a similar way.[2] This maintains a consistent analyte-to-IS ratio, ensuring accurate quantification. However, if the suppression is severe, the signal for both the analyte and the IS can be suppressed to a point where sensitivity and precision are compromised. Therefore, it is always best practice to first minimize suppression and then use a SIL-IS to account for any remaining variability.[10]
Q2: My post-column infusion experiment shows a large suppression zone right after the void volume. What causes this?
A2: This early-eluting suppression is typically caused by salts and other highly polar, unretained endogenous components from the biological matrix.[7] The best way to mitigate this is through more effective sample preparation, such as LLE or SPE, which are excellent at removing salts. While you should also ensure your analyte is retained and elutes later than this suppression zone, cleaning the sample is the most robust solution.
Q3: Can simply diluting my sample extract reduce ion suppression?
A3: Yes, dilution can be an effective and simple strategy.[5][11] By diluting the final extract, you reduce the concentration of all components, including the matrix interferences causing suppression. The drawback is that you also dilute your analyte, which may compromise the limit of quantification (LOQ). This approach is most useful when your analyte signal is very strong and you have sensitivity to spare.
Q4: Are there regulatory guidelines regarding the evaluation of ion suppression?
A4: Absolutely. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects as part of bioanalytical method validation.[3][14] These guidelines mandate that you assess the impact of the matrix from multiple sources (e.g., different lots of plasma) to ensure the method is reliable and reproducible.[15][16][17]
Q5: My method was working perfectly, but now I see increasing signal variability. Could this be related to ion suppression?
A5: Yes, this could be an indication of system contamination leading to increased ion suppression.[18] Components from the matrix can build up over time on the column and within the ion source. This buildup can lead to shifting retention times, broader peaks, and worsening ion suppression. It is crucial to implement regular system cleaning and use a robust sample preparation method to minimize the introduction of contaminants.[18]
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Chemistry, 51(6), 1113. [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
-
Xue, Y. J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Taylor, P. J. (2005). Ion Suppression in Mass Spectrometry. Clinical Chemistry, Oxford Academic. [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Semantic Scholar. [Link]
-
Sytema, H., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Little, J. L. (2011). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Bioanalysis Zone. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Imrie, G. A. (2007). LCAPI/MS in Drug Metabolism and Pharmacokinetic Studies. SURE (Sunderland Repository). [Link]
-
Wouters, S., et al. (2022). Making high salt concentrations for optimal chromatography compatible with electrospray ionization mass spectrometry using an ion exchange membrane. Frontiers in Chemistry, 10, 980590. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlidePlayer. [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. [Link]
-
Meng, Z., et al. (2005). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of Chromatography B, 826(1-2), 159-163. [Link]
-
Gole, L., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(15), 9848-9856. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. waters.com [waters.com]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Forced Degradation Studies of N4-Acetylsulfaphenazole
Welcome to the technical support guide for forced degradation studies of N4-Acetylsulfaphenazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the practical execution and troubleshooting of these critical experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust, scientifically sound, and regulatory-compliant.
Introduction: Why Forced Degradation?
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1][2] The core objectives, as mandated by guidelines from the International Council for Harmonisation (ICH), are to:
-
Elucidate Degradation Pathways: Identify the likely degradation products and understand the chemical breakdown mechanisms of the molecule.[1][3]
-
Develop Stability-Indicating Methods: Demonstrate that the chosen analytical method (typically HPLC) is specific and can effectively separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][4]
-
Understand Intrinsic Stability: Reveal the inherent susceptibility of the molecule to various stressors like acid, base, light, heat, and oxidation.[1]
For this compound, a sulfonamide derivative, understanding its stability is crucial. The sulfonamide functional group and the N-acetyl moiety are known points of potential hydrolytic cleavage.[5][6] This guide provides a strategic approach to designing and troubleshooting these studies.
General Workflow for Forced Degradation Studies
The overall process follows a logical sequence from stress induction to analytical characterization. The goal is to achieve a target degradation of 5-20%, which is significant enough to produce and detect primary degradants without degrading the sample completely.[4][7][8]
Caption: General experimental workflow for forced degradation studies.
Section 1: Hydrolytic Degradation (Acid & Base)
Hydrolysis is a primary degradation pathway for sulfonamides, often involving the cleavage of the sulfonamide (S-N) or amide (C-N) bonds.[5][6] The rate and mechanism of hydrolysis are highly dependent on pH.[6] For this compound, two main hydrolytic events are anticipated:
-
De-acetylation: Cleavage of the N4-acetyl group to form sulfaphenazole.
-
Sulfonamide Bond Cleavage: Breakdown of the core sulfonamide structure.
Experimental Protocol: Acid & Base Hydrolysis
| Parameter | Acidic Condition | Basic Condition | Rationale |
| Stress Agent | 0.1 M to 1 M HCl | 0.1 M to 1 M NaOH | Provides a sufficient concentration of H+ or OH- ions to catalyze hydrolysis. Start with lower concentrations to avoid excessive degradation. |
| Temperature | 60-80 °C | Room Temp to 60 °C | Elevated temperature increases reaction kinetics. Basic hydrolysis is often faster, so it may not require as much heat.[9] |
| Duration | 2 to 24 hours | 30 mins to 8 hours | Monitor at multiple time points (e.g., 2, 4, 8, 24h) to track the degradation pathway and avoid complete degradation. |
| Quenching | Neutralize with equal molarity NaOH | Neutralize with equal molarity HCl | Stops the degradation reaction before analysis to ensure the results reflect the specific time point. |
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent/water mixture (e.g., 50:50 Acetonitrile:Water).[10]
-
In separate vials, add an equal volume of the stress agent (e.g., 1 mL of stock solution + 1 mL of 0.1 M HCl).
-
Place the vials in a temperature-controlled bath for the specified duration.
-
At each time point, withdraw an aliquot, cool it to room temperature, and immediately neutralize it with the corresponding base or acid.
-
Dilute the neutralized sample with the mobile phase to the target concentration for HPLC analysis.
-
Run a control sample (API solution without stress agent) under the same conditions.
Troubleshooting & FAQs: Hydrolytic Degradation
Q: My sample shows over 20% degradation within the first hour under basic conditions. What should I do? A: This indicates the conditions are too harsh. Reduce the severity by:
-
Decreasing Temperature: Perform the study at room temperature instead of heating.
-
Lowering Base Concentration: Use 0.01 M NaOH instead of 0.1 M.
-
Reducing Time: Sample at much earlier time points (e.g., 5, 15, 30 minutes).
Q: I see very little degradation (<5%) even after 24 hours with 1 M HCl at 80 °C. How can I induce degradation? A: If maximum practical conditions have been met with little effect, it indicates high stability under acidic hydrolysis. This is a valid result. Document the conditions and the observed stability. Do not force degradation to the point where the conditions are not scientifically relevant (e.g., using extremely concentrated acids).
Q: In my chromatogram, I see the parent peak decreasing, a new peak appearing, and then that new peak decreasing over time while another one grows. What is happening? A: This is indicative of a sequential degradation pathway. The first new peak is likely the primary degradant (e.g., sulfaphenazole from de-acetylation), which is then being degraded into a secondary product. This is valuable information for pathway elucidation. A time-course study is essential to map these relationships.
Section 2: Oxidative Degradation
Oxidation can affect various parts of a molecule. For sulfonamides, the sulfur atom is susceptible to oxidation, and the aromatic rings can also be targeted. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent.
Experimental Protocol: Oxidative Degradation
| Parameter | Condition | Rationale |
| Stress Agent | 3% to 30% H₂O₂ | 3% H₂O₂ is a standard starting point. Higher concentrations can be used if degradation is slow. |
| Temperature | Room Temperature | Oxidation with H₂O₂ is often sufficiently rapid at room temperature. Heating can be applied if necessary but may also induce thermal degradation. |
| Duration | 2 to 24 hours | Monitor at various time points to control the extent of degradation. |
Step-by-Step Methodology:
-
Dissolve this compound in a suitable solvent.
-
Add the H₂O₂ solution (e.g., 1 mL of stock solution + 1 mL of 3% H₂O₂).
-
Store the vial at room temperature, protected from light to prevent photolytic interference.
-
Analyze aliquots at predefined intervals directly by HPLC. Quenching is typically not required.
Troubleshooting & FAQs: Oxidative Degradation
Q: I'm not seeing any degradation with 3% H₂O₂ at room temperature. What are my next steps? A: Increase the stress level moderately. You can try:
-
Increasing the H₂O₂ concentration to 10% or 30%.
-
Gently heating the solution to 40-50 °C.
-
Extending the exposure time.
Q: My HPLC baseline is noisy after injecting the oxidative stress sample. Why? A: This is a common issue caused by the decomposition of residual H₂O₂ on the HPLC column and detector. To mitigate this:
-
Dilute the sample: A higher dilution factor reduces the amount of H₂O₂ injected.
-
Add a quenching agent: Before injection, add a small amount of an antioxidant like sodium bisulfite or catalase to consume excess H₂O₂. Be sure to confirm that the quenching agent itself does not produce interfering peaks.
Section 3: Photolytic & Thermal Degradation
Photolytic Degradation
Photodegradation assesses the drug's sensitivity to light.[11] ICH Q1B guidelines provide specific exposure requirements.[1][11] Sulfonamides can be susceptible to photochemical processes.[5][12]
Experimental Protocol:
-
Light Source: Use a calibrated photo-stability chamber.
-
Exposure: Expose the drug substance (solid) and a solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[1][11]
-
Control: Protect a parallel sample from light with aluminum foil to serve as a dark control.
-
Analysis: Compare the chromatograms of the light-exposed and dark control samples to identify photodegradants.
Thermal Degradation
Thermal degradation evaluates the effect of high temperatures. This is typically performed on the solid-state drug substance and can also be done in solution.
Experimental Protocol:
-
Temperature: Use a temperature higher than that for accelerated stability testing (e.g., 60-80 °C).[11]
-
Humidity: The study can be performed with and without humidity control to assess its impact.
-
Duration: Expose the sample for a period of several days to weeks, sampling periodically.
Troubleshooting & FAQs: Photolytic & Thermal Degradation
Q: My solid sample shows no change after photolytic stress, but the solution degraded significantly. What does this mean? A: This is a common and important finding. It indicates that the drug is stable in its solid form but becomes labile in solution when exposed to light. This has significant implications for the formulation, suggesting that a liquid formulation would require light-protective packaging (e.g., amber vials).
Q: I observed degradation in my heated sample, but also in my room-temperature control sample. What's wrong? A: This suggests that the drug may be unstable at room temperature over the duration of the experiment or that another degradation mode (e.g., hydrolysis from atmospheric moisture, oxidation) is occurring. Ensure your control conditions are well-defined and that you are comparing the stressed sample to a control stored at a non-stress condition (e.g., 5 °C, protected from light).
Section 4: Analytical Method Considerations
A robust, stability-indicating analytical method is the cornerstone of a successful forced degradation study.[13] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.[13][14]
Caption: Troubleshooting poor peak resolution in HPLC analysis.
FAQs: Analytical Method
Q: How do I confirm peak purity if two peaks are very close? A: A Photodiode Array (PDA) detector is essential. The peak purity function compares UV spectra across the peak. If the spectra are consistent, the peak is likely pure. If not, co-elution is occurring. For definitive confirmation, Mass Spectrometry (MS) is the ideal tool, as it can differentiate compounds by their mass-to-charge ratio.
Q: What is "mass balance" and why is it important? A: Mass balance is an assessment to ensure that the decrease in the API amount can be accounted for by the increase in the amount of degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected. Poor mass balance could indicate that some degradants are not UV-active, are volatile, or are irreversibly adsorbed to the column.
Q: My method was developed using the pure API. How do I validate it is "stability-indicating"? A: This is precisely the purpose of the forced degradation study. You must demonstrate that the method can separate the API from all the degradation products generated under various stress conditions.[10][15] If any degradant co-elutes with the API, the method is not stability-indicating and must be re-developed.[15]
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Janoš, P., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. PubMed Central.
- Janoš, P., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ICH GUIDELINES: STRESS DEGRAD
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Hydrolysis of sulphonamides in aqueous solutions. (2012).
- Hydrolysis of sulphonamides in aqueous solutions. (2012). Semantic Scholar.
- Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Forced Degradation – A Review. (2022).
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- Review of Characteristics and Analytical Methods for Determin
-
Thermal degradation of some[4][11][16]oxadiazole derivatives with liquid crystalline properties. (2012). ResearchGate.
- Photodegradation of sulfamethoxazole and photolysis active species in water under Uv-Vis light irradiation. (2014).
- Thermal degradation of azobenzene dyes. (2020).
- Development of assay method and forced degradation study of dexibuprofen and paracetamol by RP-HPLC in tablet formulation. (n.d.). Scholars Research Library.
- Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022).
- Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022). NIH.
- Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. (n.d.). Research Journal of Pharmacy and Technology.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ijcrt.org [ijcrt.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to CYP2C9 Inhibition: Sulfaphenazole vs. N4-Acetylsulfaphenazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the inhibitory activity of the well-characterized CYP2C9 inhibitor, sulfaphenazole, and its primary metabolite, N4-acetylsulfaphenazole, on the cytochrome P450 2C9 (CYP2C9) enzyme. By synthesizing experimental data and established biochemical principles, this document offers field-proven insights into the structure-activity relationship governing their interaction with this critical drug-metabolizing enzyme.
Introduction: The Significance of CYP2C9 in Drug Metabolism
Cytochrome P450 2C9 (CYP2C9) is a pivotal enzyme in human drug metabolism, accounting for the biotransformation of approximately 15-20% of all clinically used drugs that undergo phase I metabolism.[1][2] It is the most abundantly expressed CYP2C subfamily enzyme in the human liver.[2] Substrates of CYP2C9 often have a narrow therapeutic index, including the anticoagulant S-warfarin, the antiepileptic drug phenytoin, and numerous non-steroidal anti-inflammatory drugs (NSAIDs).[3] Consequently, inhibition of CYP2C9 can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of adverse drug reactions and toxicity.[4]
Sulfaphenazole is recognized as a potent and highly selective inhibitor of CYP2C9, making it an invaluable tool in in vitro studies to determine the contribution of this enzyme to a compound's metabolism.[2][5] Its potent inhibitory activity necessitates a thorough understanding of how its metabolic fate influences its drug-drug interaction potential.
Metabolic Pathway: The Acetylation of Sulfaphenazole
Sulfaphenazole undergoes metabolism in the body, primarily through acetylation, to form this compound. This reaction is catalyzed by N-acetyltransferase enzymes. While this is a known metabolic pathway, studies have shown that less than 1% of an oral dose of sulfaphenazole is excreted in the urine as this compound, suggesting it is a minor metabolite in terms of urinary excretion.
Below is a diagram illustrating the metabolic conversion of sulfaphenazole to its N4-acetylated form.
Caption: Metabolic Conversion of Sulfaphenazole.
A Tale of Two Molecules: Comparative Inhibitory Potency on CYP2C9
Sulfaphenazole: A High-Affinity Inhibitor
Sulfaphenazole's potent inhibition of CYP2C9 is well-documented across numerous studies using various substrates. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are consistently reported in the sub-micromolar to low micromolar range, underscoring its high affinity for the enzyme's active site.
Table 1: Experimentally Determined Inhibitory Potency of Sulfaphenazole on CYP2C9
| Parameter | Value (µM) | Substrate Used | Reference |
| Ki | 0.3 ± 0.1 | Tolbutamide | [5] |
| IC50 | 0.49 | Phenytoin | [6] |
| IC50 | ~0.1 - 0.2 | Tolbutamide | [3] |
| IC50 | 0.46 | Flurbiprofen | [6] |
This compound: The Impact of Structural Modification
The mechanism behind sulfaphenazole's potent inhibition lies in a multi-point interaction with the CYP2C9 active site. A critical interaction is the coordination of the nitrogen atom of its aniline functional group with the heme iron of the cytochrome P450 enzyme.[5] This interaction is a key determinant of its high-affinity binding.
The metabolic conversion of sulfaphenazole to this compound involves the acetylation of this very aniline group. This chemical modification introduces a bulky acetyl group and, more importantly, neutralizes the nitrogen's ability to act as a ligand to the heme iron. This structural change is predicted to severely disrupt the key binding interaction responsible for potent inhibition.
Therefore, it is scientifically reasoned that This compound is a significantly weaker inhibitor of CYP2C9 than its parent compound, sulfaphenazole. The acetylation of the aniline moiety effectively removes a critical pharmacophoric feature required for high-affinity binding and potent inhibition. While a precise IC50 value is not available from current literature, it is anticipated to be several orders of magnitude higher than that of sulfaphenazole.
Experimental Protocol for Assessing CYP2C9 Inhibition
To experimentally validate the inhibitory potential of compounds like sulfaphenazole and this compound, a common and robust method involves the use of human liver microsomes (HLMs) or recombinant CYP2C9 enzymes, a probe substrate, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This assay measures the activity of CYP2C9 by quantifying the formation of a specific metabolite from a probe substrate. The inhibitory effect of a test compound is determined by measuring the reduction in metabolite formation in its presence. An IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated.
Detailed Step-by-Step Methodology
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs) or recombinant CYP2C9: Dilute to the desired concentration (e.g., 0.2 mg/mL protein) in a potassium phosphate buffer (pH 7.4).
-
CYP2C9 Probe Substrate: Prepare a stock solution of a specific CYP2C9 substrate, such as diclofenac, and dilute it to a working concentration (typically near its Km value, e.g., 5 µM for diclofenac).
-
Test Inhibitors (Sulfaphenazole and this compound): Prepare a series of dilutions in the appropriate solvent (e.g., DMSO) to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor.
-
Positive Control: A known inhibitor, like sulfaphenazole, should be run in parallel to validate the assay.
-
Quenching Solution: Prepare a cold solution of acetonitrile containing an internal standard to stop the reaction and precipitate proteins.
-
-
Incubation Procedure:
-
Pre-incubate the HLMs or recombinant enzyme with the test inhibitor or vehicle control in a 96-well plate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the probe substrate (diclofenac).
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific duration (e.g., 10-15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding the cold quenching solution.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the metabolite (e.g., 4'-hydroxydiclofenac).
-
Quantify the metabolite concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for CYP2C9 Inhibition Assay.
Conclusion
References
-
Mancy, A., Dijols, S., Poli, S., et al. (1996). Interaction of sulfaphenazole derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of sulfaphenazole on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9. Biochemistry, 35(50), 16205-16212. [Link]
-
Bajpai, M., et al. (2021). Type of Inhibition of CYP2C9 with sulfaphenazole and CYP2C19 with ticlopidine. ResearchGate. Available at: [Link]
-
Barclay, M. L., et al. (1998). Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine. British Journal of Clinical Pharmacology, 46(6), 545-551. [Link]
- Dr. Oracle. (2025). What substances interfere with CYP2C9?. Dr. Oracle.
-
Miners, J. O., & Birkett, D. J. (1998). Cytochrome P450 2C9: an enzyme of major importance in human drug metabolism. British journal of clinical pharmacology, 45(6), 525–538. [Link]
-
Perkins, E. J., et al. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. European Journal of Drug Metabolism and Pharmacokinetics, 43(3), 355-367. [Link]
-
Chen, G., et al. (2001). Cytochrome P-450 2C9 Sensitizes Human Prostate Tumor Cells to Cyclophosphamide via a Bystander Effect. Cancer Research, 61(1), 164-171. [Link]
- Dr. Oracle. (2025). Are there CYP (Cytochrome P450) inhibitors that selectively inhibit CYP2C9?. Dr. Oracle.
-
Meletiadis, J., et al. (2017). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. Journal of Personalized Medicine, 7(2), 7. [Link]
-
Meletiadis, J., et al. (2017). Pharmacogenomics of CYP2C9: Functional and Clinical Considerations. MDPI. [Link]
-
Perkins, E. J., et al. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. National Institutes of Health. [Link]
-
Perkins, E. J., et al. (2018). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. PubMed. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
ResearchGate. (2013). IC 50 curves generated from CYP3A4, CYP2C9, and CYP2D6 inhibition... ResearchGate. [Link]
-
National Institutes of Health. Cytochrome P450 2C9-CYP2C9. National Institutes of Health. [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]
Sources
- 1. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Interaction of sulfaphenazole derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of sulfaphenazole on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of N4-acetylated Sulfonamide Metabolites
This guide provides an in-depth comparative analysis of the analytical methodologies for N4-acetylated sulfonamide metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in experimental logic and field-proven insights, empowering you to make informed decisions in your analytical strategy. We will explore the biochemical rationale for monitoring these metabolites, critically compare the predominant analytical techniques, and provide detailed, self-validating experimental workflows.
The Significance of N4-Acetylation in Sulfonamide Metabolism
Sulfonamides, a class of synthetic antimicrobial agents, undergo extensive metabolism in vivo. One of the primary routes of biotransformation is N4-acetylation, a phase II conjugation reaction catalyzed by arylamine N-acetyltransferases (NATs), predominantly the polymorphic NAT2 isozyme.[1][2][3] This metabolic step is of critical importance for several reasons:
-
Pharmacokinetics and Efficacy: Acetylation at the N4-position typically results in metabolites with diminished or no antimicrobial activity.[4] Therefore, the rate and extent of N4-acetylation can significantly influence the parent drug's bioavailability, half-life, and overall therapeutic efficacy.
-
Toxicology and Hypersensitivity: The "slow acetylator" phenotype, resulting from genetic polymorphisms in the NAT2 gene, is a known risk factor for idiosyncratic hypersensitivity reactions to certain sulfonamides.[5] In these individuals, a greater proportion of the drug may be shunted towards alternative metabolic pathways, potentially leading to the formation of reactive metabolites.
-
Pharmacogenetics: The genetic variability in NAT2 activity leads to distinct "rapid," "intermediate," and "slow" acetylator phenotypes within the population.[1][5] Understanding an individual's acetylator status can be crucial for personalized medicine, helping to predict drug response and minimize the risk of adverse events.
Given these implications, the accurate detection and quantification of N4-acetylated sulfonamide metabolites are paramount in drug development, clinical pharmacology, and environmental monitoring.
The Metabolic Pathway of Sulfonamides
The metabolic fate of sulfonamides is primarily governed by the interplay of phase I and phase II enzymes. The following diagram illustrates the central role of N4-acetylation.
Caption: Metabolic pathway of sulfonamides highlighting N4-acetylation.
A Comparative Analysis of Analytical Methodologies
The choice of analytical technique for N4-acetylated sulfonamide metabolites is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the three most prevalent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | HPLC-FLD (with derivatization) | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection of native or derivatized fluorescence. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL to high ng/mL).[6] | High (low ng/mL to pg/mL).[7] | Very High (pg/mL to fg/mL).[8][9] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | High, especially with specific derivatization agents. | Very High; provides structural confirmation. |
| Sample Throughput | High. | Moderate (derivatization step can be time-consuming). | High (with modern autosamplers). |
| Cost | Low (instrumentation is widely available). | Moderate. | High (requires specialized instrumentation and expertise). |
| Matrix Effects | Less prone to signal suppression/enhancement. | Can be affected by quenching agents in the matrix. | Susceptible to ion suppression/enhancement. |
| Ideal Application | Routine analysis of formulations, high-concentration pharmacokinetic studies. | Bioanalysis requiring high sensitivity where MS is unavailable. | Trace-level quantification in complex biological and environmental matrices.[10][11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating quality control measures at each stage. The general workflow for the analysis of N4-acetylated sulfonamide metabolites is depicted below.
Caption: General workflow for the analysis of N4-acetylated sulfonamide metabolites.
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is optimized for the extraction of sulfonamides and their N4-acetylated metabolites from plasma or urine. The choice of an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge is deliberate; its copolymeric sorbent provides excellent retention for a broad range of analytes, from polar to non-polar.[10]
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge plasma/urine samples to remove particulates. For urine, dilute 1:1 with deionized water.
-
Cartridge Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering polar compounds.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Analytical Methodologies
This method is suitable for applications where high concentrations of the analytes are expected.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[12]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm[13]
For trace-level analysis, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[8][9]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each parent sulfonamide and its N4-acetylated metabolite must be optimized. For example, for sulfamethoxazole and N4-acetylsulfamethoxazole, the transitions might be m/z 254 -> 156 and m/z 296 -> 198, respectively.
Conclusion
The selection of an appropriate analytical method for N4-acetylated sulfonamide metabolites is a critical decision that influences the quality and utility of the resulting data. While HPLC-UV offers a cost-effective solution for high-concentration samples, LC-MS/MS is indispensable for trace-level quantification in complex matrices. By understanding the underlying biochemical principles and the nuances of each analytical technique, researchers can design robust and reliable assays to elucidate the role of N4-acetylation in sulfonamide pharmacology and toxicology.
References
- Talanta. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS).
- Agilent Technologies, Inc. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
- Environmental Science and Pollution Research International. (2013). Photodegradation of sulfonamides and their N (4)
- Drug Metabolism and Disposition. (2012). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery.
- MDPI. (2021).
- Analytical Chemistry. (2005). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry.
- Pharmacogenomics. (2000). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism.
- Molecules. (2019).
- British Journal of Pharmacology. (2012). Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery.
- ResearchGate. (2010). Highly Sensitive Simultaneous Determination of Sulfonamide Antibiotics and One Metabolite in Environmental Waters by Liquid Chromatography–Quadrupole Linear Ion Trap–Mass Spectrometry.
- Science of The Total Environment. (2021).
- ResearchGate. (2013).
- Karger Publishers. Metabolism of Sulfonamides.
- Chemotherapy. (1976).
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Journal of Basic and Clinical Pharmacy. (2014).
- International Journal of Pharmacy and Pharmaceutical Sciences. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- E3S Web of Conferences. (2019). Residues of sulfonamides and their acetylated metabolites in the environment of aquaculture.
- ResearchGate. Major metabolites of sulfonamide antibiotics.
- Journal of Pharmaceutical Sciences. (1982). Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase.
- MicroSolv. Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
- Veterinary Quarterly. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites.
Sources
- 1. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 13. tis.wu.ac.th [tis.wu.ac.th]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Sulfaphenazole and its N4-Acetyl Metabolite
For drug development professionals, ensuring the consistency and reliability of bioanalytical data is paramount. When quantifying crucial molecules like sulfaphenazole—a key CYP2C9 probe inhibitor—and its primary metabolite, N4-Acetylsulfaphenazole, the integrity of the analytical method underpins the validity of pharmacokinetic and drug metabolism studies. This guide provides an in-depth comparison and cross-validation framework for two common bioanalytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, establishes a framework for trustworthy data generation, and provides actionable, step-by-step procedures grounded in international regulatory standards.
The Imperative of Cross-Validation in Bioanalysis
Throughout a drug's lifecycle, it is common for bioanalytical methods to be updated, transferred between laboratories, or run on different instrument platforms.[1] Cross-validation is the formal process of demonstrating that two distinct analytical methods provide comparable, reliable data for a given analyte.[2][3] This process is not merely a suggestion but a critical requirement outlined in regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) M10 guideline.[1][4][5]
The core objective is to ensure data integrity and exchangeability, whether comparing results from an early-stage HPLC-UV method to a later, more sensitive LC-MS/MS assay or bridging data between a sponsor and a contract research organization (CRO).[2][6] ICH M10 intentionally omits prescriptive acceptance criteria for cross-validation, shifting the focus from a simple "pass/fail" exercise to a scientific assessment of data comparability and understanding any observed biases.[1]
Candidate Analytical Methods: A Technical Overview
The choice of an analytical method is driven by the specific requirements of the study, including required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. For sulfaphenazole and its N4-acetyl metabolite, HPLC-UV and LC-MS/MS represent two workhorse platforms with distinct advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Operation: HPLC separates compounds in a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. As the separated compounds elute from the column, they pass through a UV-Vis detector. The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte, allowing for quantification.
-
Application to Sulfaphenazole: Sulfonamides possess chromophores that absorb UV light, making this a viable technique. The method is robust, cost-effective, and widely available. Several studies have detailed HPLC methods for sulfonamides, often using a reversed-phase C18 or C8 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.[7][8][9]
-
Strengths:
-
Cost-effective instrumentation and operation.
-
Robust and reliable for routine analysis.
-
Simpler method development compared to LC-MS/MS.
-
-
Limitations:
-
Lower sensitivity (typically in the low µg/mL to high ng/mL range).
-
Potential for interference from co-eluting matrix components that also absorb at the detection wavelength.
-
Less specificity than mass spectrometry.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Operation: LC-MS/MS couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. After chromatographic separation, analytes are ionized (e.g., via electrospray ionization - ESI), and the mass spectrometer selects a specific precursor ion (the molecular ion of the analyte). This ion is fragmented in a collision cell, and a specific product ion is then monitored by a second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte's chemical structure.
-
Application to Sulfaphenazole: This is the gold standard for high-sensitivity bioanalysis of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue.[10][11] The technique's ability to distinguish compounds based on both retention time and mass-to-charge ratio (m/z) provides unparalleled specificity.
-
Strengths:
-
Exceptional sensitivity (low ng/mL to pg/mL levels).[10]
-
High specificity, minimizing the impact of matrix interferences.
-
Ability to analyze multiple compounds (parent and metabolite) in a single run with high confidence.
-
-
Limitations:
-
Higher cost of instrumentation and maintenance.
-
More complex method development.
-
Susceptible to matrix effects (ion suppression or enhancement) which must be carefully evaluated.
-
Head-to-Head Comparison: Key Performance Metrics
The choice between HPLC-UV and LC-MS/MS depends on a trade-off between cost, throughput, and the required analytical sensitivity and selectivity. The following table summarizes typical performance characteristics for the analysis of sulfaphenazole and this compound.
| Performance Metric | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Limit of Quantification (LOQ) | 10 - 50 ng/mL | 0.1 - 1 ng/mL | MS detection is inherently more sensitive, capable of detecting picogram quantities, whereas UV detection relies on molar absorptivity and is limited by detector noise.[10] |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods can achieve excellent linearity. LC-MS/MS often has a wider dynamic range due to its superior sensitivity at the low end. |
| Accuracy & Precision (%CV) | Within 15% (20% at LLOQ) | Within 15% (20% at LLOQ) | Both methods are expected to meet the stringent acceptance criteria set by regulatory bodies like the FDA and ICH for bioanalytical method validation.[4][12] |
| Selectivity / Specificity | Moderate | Very High | HPLC-UV selectivity is based solely on chromatographic retention time. LC-MS/MS provides two dimensions of specificity: retention time and the unique mass transition (precursor ion → product ion). |
| Matrix Effect | Low to Moderate | Potentially High | UV detectors are less prone to matrix effects, though co-eluting compounds can interfere. In LC-MS/MS, matrix components can co-elute and suppress or enhance the ionization of the target analyte, requiring careful assessment and mitigation strategies (e.g., use of a stable isotope-labeled internal standard). |
| Sample Throughput | Moderate | High | Modern LC-MS/MS systems with rapid chromatography (UHPLC) can have run times of 2-5 minutes, enabling higher throughput than traditional HPLC methods (5-15 minutes). |
| Cost per Sample | Low | High | The initial capital investment, maintenance contracts, and operational costs (e.g., high-purity gases) for LC-MS/MS are significantly higher than for HPLC-UV systems. |
Experimental Design & Protocols
A robust cross-validation study requires meticulous planning and execution. The following diagram illustrates a typical workflow.
Caption: Workflow for cross-validating two analytical methods.
Protocol 1: HPLC-UV Method for Simultaneous Quantification
This protocol provides a robust starting point for the simultaneous analysis of sulfaphenazole and this compound in human plasma.
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 65:35 (v/v) mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Internal Standard (IS): Sulfamethoxazole (10 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of IS working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial and inject.
-
-
Validation Parameters:
-
Establish linearity from 50 ng/mL to 20,000 ng/mL.
-
Assess accuracy and precision at Low, Mid, and High QC levels (e.g., 150, 1500, and 15,000 ng/mL).
-
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
This protocol is designed for high-sensitivity analysis, typical for pharmacokinetic studies where low concentrations are expected.
-
LC Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Internal Standard (IS): Sulfaphenazole-d4 (stable isotope-labeled). The use of a stable isotope-labeled IS is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.
-
-
MS/MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor > Product):
-
Sulfaphenazole: m/z 315.1 > 156.1
-
This compound: m/z 357.1 > 198.1
-
Sulfaphenazole-d4 (IS): m/z 319.1 > 160.1
-
-
Note: These transitions are typical and must be optimized on the specific instrument used.
-
-
Sample Preparation: Use the same protein precipitation method as described in Protocol 1, but with the appropriate stable isotope-labeled internal standard.
Caption: Principle of LC-MS/MS analysis using MRM.
Protocol 3: The Cross-Validation Experiment
-
Sample Selection: Use at least three levels of QC samples (Low, Mid, High) prepared from a single stock solution. A minimum of five replicates per level is recommended.
-
Execution: Analyze the split QC aliquots on the same day using both the fully validated HPLC-UV and LC-MS/MS methods.
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean concentration and %CV for each QC level for both methods.
-
For each sample, calculate the percent difference: ((Conc_Method1 - Conc_Method2) / Mean_Conc) * 100.
-
Guideline: A common industry practice, derived from incurred sample reanalysis (ISR) criteria, is that at least two-thirds (67%) of the individual sample differences should be within ±20% of the mean of the two values.[2]
-
Assess for systematic bias. For example, does one method consistently produce higher or lower results? Statistical tools like Bland-Altman plots are highly effective for visualizing this bias.
-
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful, validatable methods for the quantification of sulfaphenazole and this compound. The choice is not about which method is "better," but which is "fit-for-purpose."
-
HPLC-UV is an excellent choice for routine analysis, formulation quality control, or in academic settings where the expected analyte concentrations are high and the cost is a primary consideration. Its robustness and simplicity are significant advantages.
-
LC-MS/MS is indispensable for regulated bioanalysis in support of clinical and non-clinical studies.[13] Its superior sensitivity and specificity are necessary to accurately define the pharmacokinetic profiles of drugs and their metabolites, especially at later time points or in low-dose studies.[10]
A successful cross-validation provides the documented evidence needed to bridge data from these different platforms, ensuring the long-term integrity and comparability of bioanalytical results throughout a drug's development journey. This scientific rigor is the bedrock of trustworthy and defensible regulatory submissions.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Frontiers in Pharmacology. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
PubMed. (1981). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. [Link]
-
Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. [Link]
-
National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed. (1981). Simultaneous Determination of Trimethoprim, Sulphamethoxazole and N4-acetylsulphamethoxazole in Serum and Urine by High-Performance Liquid Chromatography. [Link]
-
UMT Journals. Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. [Link]
-
ResearchGate. (2021). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. [Link]
-
Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
PubMed. (2010). Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma. [Link]
-
Indian Journal of Research in Pharmacy and Biotechnology. (2017). Development and validation RP-HPLC method for simultaneous estimation of Sulfamethoxazole and Trimethoprim. [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Veeprho. This compound | CAS 855-91-4. [Link]
-
World Journal of Pharmaceutical Research. A review on analytical method development and validation of anticancer drug by HPLC method. [Link]
-
MDPI. (2021). Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. [Link]
-
ResearchGate. Effect of sulfaphenazole on the urinary excretion of tolbutamide and its metabolites. [Link]
-
PubMed. (2000). Synthesis of sulfaphenazole derivatives and their use as inhibitors and tools for comparing the active sites of human liver cytochromes P450 of the 2C subfamily. [Link]
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation | Semantic Scholar [semanticscholar.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. journals.umt.edu.pk [journals.umt.edu.pk]
- 8. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpb.com [ijrpb.com]
- 10. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Senior Scientist's Comparative Guide to the Relative Quantification of Sulfaphenazole Metabolites in Human Liver Microsomes
This guide provides an in-depth, objective comparison of analytical methodologies for the relative quantification of sulfaphenazole metabolites generated in human liver microsome (HLM) assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for your research.
Introduction: The Significance of Sulfaphenazole Metabolism
Sulfaphenazole is a sulfonamide antibiotic that has found a more prominent and lasting role in drug development not as a therapeutic agent, but as a highly potent and selective competitive inhibitor of Cytochrome P450 2C9 (CYP2C9).[1][2][3] CYP2C9 is a crucial enzyme responsible for the metabolism of approximately 15% of all drugs undergoing phase I biotransformation, including critical narrow therapeutic index drugs like S-warfarin and phenytoin.[2]
Understanding the metabolism of sulfaphenazole itself within in vitro systems like Human Liver Microsomes (HLMs) is paramount for two key reasons:
-
Characterizing Drug-Drug Interactions (DDI): By studying how a new chemical entity (NCE) affects the metabolism of a known CYP2C9 substrate like sulfaphenazole, we can predict potential DDIs.
-
Reaction Phenotyping: This process helps identify which specific CYP isoforms are responsible for metabolizing an NCE. If an NCE's metabolism is inhibited by sulfaphenazole, it strongly implicates CYP2C9 as the primary metabolic pathway.
This guide focuses on the relative quantification of sulfaphenazole's primary metabolite, providing a comparative framework for the two most common analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Metabolic Pathway: CYP2C9-Mediated Hydroxylation
The primary metabolic transformation of sulfaphenazole in HLMs is an oxidation reaction catalyzed by CYP2C9. While multiple metabolites may be formed, the predominant pathway is the hydroxylation of the N-phenyl ring, leading to the formation of 4'-hydroxysulfaphenazole. This reaction is a classic example of Phase I metabolism, where a polar hydroxyl group is introduced to increase the molecule's water solubility, facilitating its eventual excretion.
The enzymatic reaction requires the microsomal enzymes, the substrate (sulfaphenazole), and a critical cofactor system, NADPH, which provides the reducing equivalents for the P450 catalytic cycle.
Caption: CYP2C9-mediated metabolism of sulfaphenazole in HLMs.
Experimental Workflow: From Incubation to Analysis
A well-designed experiment is self-validating. The following workflow includes essential controls to ensure that the observed metabolite formation is a direct result of enzymatic activity.
Sources
- 1. Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of sulfaphenazole derivatives with human liver cytochromes P450 2C: molecular origin of the specific inhibitory effects of sulfaphenazole on CYP 2C9 and consequences for the substrate binding site topology of CYP 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 isoform inhibitors as a tool for the investigation of metabolic reactions catalyzed by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC vs. UPLC for N4-Acetylsulfaphenazole Analysis: A Head-to-Head Comparison
In the landscape of pharmaceutical analysis, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies and regulatory compliance. N4-Acetylsulfaphenazole, a primary metabolite of the sulfonamide antibiotic sulfaphenazole, serves as a critical analyte in this regard.[1][2] The choice of analytical technology is a pivotal decision that directly impacts laboratory throughput, data quality, and operational costs. This guide provides an in-depth, head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, grounded in scientific principles and supported by experimental data.
Fundamental Principles: Beyond the Acronyms
At their core, both HPLC and UPLC are techniques that separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[3] The primary distinction lies in the particle size of the stationary phase packing material and the resulting operating pressures.[3][4]
-
HPLC (High-Performance Liquid Chromatography) has been a robust and reliable workhorse in analytical laboratories for decades.[3] It typically employs columns packed with particles of 3 to 5 micrometers (µm) in diameter and operates at pressures up to 6,000 psi (40 MPa).[3][4]
-
UPLC (Ultra-Performance Liquid Chromatography) represents a significant technological advancement, utilizing columns with sub-2 µm particles.[5][6] This reduction in particle size dramatically increases chromatographic efficiency but necessitates specialized systems capable of handling much higher backpressures, often up to 15,000 psi (100 MPa) or more.[4][6]
The performance difference is best explained by the van Deemter equation , which describes the relationship between the mobile phase linear velocity and column efficiency (measured as plate height, HETP).[7][8] Smaller particles, as used in UPLC, lead to a more efficient packing, minimizing the "A term" (eddy diffusion) and allowing for a more efficient mass transfer of the analyte between the mobile and stationary phases (reducing the "C term").[9] The result is a flatter and lower van Deemter curve, meaning UPLC can operate at higher flow rates (linear velocities) without a significant loss in efficiency, leading to faster and better separations.[8][10]
Instrumentation: A Tale of Two Systems
The shift from HPLC to UPLC is not merely a column swap; it requires a system designed to handle the consequences of smaller particles and higher pressures.
| Component | HPLC System | UPLC System | Rationale |
| Pump | Capable of pressures up to ~6,000 psi (40 MPa).[4] | Must deliver precise gradients at pressures up to ~15,000 psi (100 MPa).[4] | To overcome the high backpressure generated by sub-2 µm particle columns. |
| Injector | Standard auto-sampler with larger loop volumes (e.g., 10-50 µL).[11] | High-pressure auto-sampler with smaller, low-dispersion injection volumes (e.g., 2-5 µL).[11] | To minimize band spreading before the analyte reaches the column. |
| Column | Longer columns (e.g., 150-250 mm) with larger particles (3-5 µm).[5] | Shorter columns (e.g., 50-100 mm) with sub-2 µm particles.[5] | Smaller particles provide high efficiency, allowing for shorter column lengths and faster runs. |
| Detector | Standard detectors (e.g., UV/Vis) with typical data acquisition rates. | Detectors with high data acquisition rates and low-volume flow cells. | To accurately capture the very narrow peaks generated by UPLC, which can be just a few seconds wide. |
| System Volume | Higher tolerance for system volume (tubing, connections). | Minimized extra-column volume is critical to prevent peak broadening. | The efficiency gains from the UPLC column can be lost if the system itself causes the analyte band to spread. |
Head-to-Head Experimental Comparison: this compound
To illustrate the practical differences, we present data from the analysis of a 10 µg/mL standard of this compound using a validated HPLC method, which was then transferred to a UPLC system.
Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 20-80% B over 10 min | 20-80% B over 2.5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Vol. | 10 µL | 2 µL |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Performance Data Summary
| Performance Metric | HPLC Result | UPLC Result | Performance Gain |
| Retention Time (t R) | 8.52 min | 2.13 min | 4.0x Faster |
| Peak Width (at base) | 0.45 min | 0.08 min | 5.6x Narrower |
| Theoretical Plates (N) | ~12,800 | ~35,700 | 2.8x More Efficient |
| Resolution (Rs)* | 2.5 | 4.8 | 92% Improvement |
| Signal-to-Noise (S/N) | 150 | 420 | 2.8x More Sensitive |
| Solvent Consumption | ~12 mL / run | ~1.5 mL / run | 87.5% Reduction |
*Resolution was calculated relative to a closely eluting impurity.
As the data clearly demonstrates, the UPLC method provides a dramatic improvement across all key performance indicators. The analysis is four times faster, leading to a significant increase in sample throughput.[6][12] The peaks are narrower, which not only improves resolution from adjacent peaks but also increases peak height, leading to enhanced sensitivity and lower limits of detection.[3][10] Furthermore, the substantial reduction in solvent consumption translates to lower operating costs and a more environmentally friendly ("greener") analytical process.[3]
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the detailed methodologies are provided below.
Protocol 1: HPLC Analysis of this compound
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Dilute this stock solution with the same solvent to a final concentration of 10 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Filter and degas both mobile phases prior to use.[13]
-
-
Instrument Setup:
-
Install a C18, 4.6 x 150 mm, 5 µm particle size column.
-
Set the column temperature to 30 °C.
-
Purge the pump lines with the respective mobile phases.
-
Set the flow rate to 1.0 mL/min and equilibrate the column with the initial mobile phase composition (20% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the injection volume to 10 µL.
-
Set the UV detector wavelength to 254 nm.
-
Program the following gradient: 0-10 min, 20-80% B; 10-10.1 min, 80-20% B; 10.1-15 min, hold at 20% B for re-equilibration.
-
Inject the standard solution and begin data acquisition.
-
Protocol 2: UPLC Analysis of this compound
-
Standard Preparation: Prepare the standard solution as described in the HPLC protocol.
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the HPLC protocol.
-
Instrument Setup:
-
Install a C18, 2.1 x 50 mm, 1.7 µm particle size column in the UPLC system.
-
Set the column temperature to 40 °C. A slightly higher temperature is often used in UPLC to reduce mobile phase viscosity and improve efficiency.
-
Purge the pump lines.
-
Set the flow rate to 0.5 mL/min and equilibrate the column with the initial mobile phase composition (20% B) for 2-3 minutes.
-
-
Chromatographic Run:
-
Set the injection volume to 2 µL.
-
Set the UV detector wavelength to 254 nm and the data acquisition rate to at least 20 points/second.
-
Program the following gradient: 0-2.5 min, 20-80% B; 2.5-2.6 min, 80-20% B; 2.6-3.5 min, hold at 20% B for re-equilibration.
-
Inject the standard solution and begin data acquisition.
-
Visualizing the Analytical Workflow
The following diagram illustrates the generalized workflow for both HPLC and UPLC analysis, highlighting the key stages from sample preparation to final data interpretation.
Conclusion and Recommendations
The choice between HPLC and UPLC for the analysis of this compound is a trade-off between established robustness and cutting-edge performance.
HPLC remains a viable, robust, and reliable option , particularly in QC environments where methods are well-established and direct comparison to historical data is necessary.[5] Its lower initial cost and perceived simplicity can be advantageous for laboratories with limited budgets or less complex analytical needs.[3]
UPLC, however, is the clear superior technology for method development, high-throughput screening, and any application where speed, sensitivity, and resolution are critical. [6] For the analysis of this compound, UPLC offers:
-
Significantly higher throughput , allowing more samples to be analyzed in less time.[6]
-
Improved sensitivity , which is crucial for detecting low-level metabolites in biological matrices.[3][12]
-
Superior resolution , ensuring more accurate quantification by separating the analyte from potential interferences.[6]
-
Reduced operational costs over the long term due to drastically lower solvent consumption.[3][12]
For laboratories developing new methods for this compound analysis or seeking to optimize existing ones, investing in UPLC technology will yield substantial returns in productivity, data quality, and overall efficiency.
References
-
A Review on Comparative study of HPLC and UPLC. (n.d.). ProQuest. Retrieved from [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. Retrieved from [Link]
-
UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. Retrieved from [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Phenomenex. Retrieved from [Link]
-
What are the pros and cons of HPLC and UPLC?. (2022, August 4). Aijiren Lab Analytical Testing. Retrieved from [Link]
-
Suryavanshi, R. U., & Rajasekaran, S. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
UPLC Theory. (n.d.). Scribd. Retrieved from [Link]
-
The van Deemter equation: Assumptions, limits, and adjustment to modern high performance liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatographic Band Broadening and the van Deemter Equation. (n.d.). MAC-MOD Analytical. Retrieved from [Link]
-
Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. (2008). ResearchGate. Retrieved from [Link]
-
The Promise of Small Particles. (n.d.). Waters Corporation. Retrieved from [Link]
-
Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018). The Pharma Innovation. Retrieved from [Link]
-
Jung, D., & Oie, S. (1980). "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids. Clinical Chemistry, 26(1), 51–54. Retrieved from [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. Retrieved from [Link]
-
N4-Acetylsulfanilamide. (n.d.). PubChem. Retrieved from [Link]
-
Abdelrahman, M. M., Naguib, I. A., Zaazaa, H. E., & Nagieb, H. M. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. BMC Chemistry, 17(1), 163. Retrieved from [Link]
-
This compound | CAS 855-91-4. (n.d.). Veeprho. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org. Retrieved from [Link]
-
Abdelrahman, M. M., Naguib, I. A., Zaazaa, H. E., & Nagieb, H. M. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. ijcrt.org [ijcrt.org]
- 8. mac-mod.com [mac-mod.com]
- 9. scribd.com [scribd.com]
- 10. A Review on Comparative study of HPLC and UPLC - ProQuest [proquest.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Cheap lab analytical testing vials supplier,manufacturer and factory-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 13. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Methods for the Simultaneous Determination of Sulfaphenazole and its Major Metabolites
For researchers, scientists, and drug development professionals, the accurate and simultaneous quantification of a parent drug and its metabolites is paramount for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Sulfaphenazole, a sulfonamide antibiotic, is a well-established selective inhibitor of the cytochrome P450 enzyme CYP2C9, making it a critical tool in drug-drug interaction studies.[1] Understanding its metabolic fate is crucial for interpreting these studies accurately. This guide provides an in-depth comparison of validated analytical methods for the simultaneous determination of sulfaphenazole and its principal metabolites, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The primary metabolic pathways for sulfonamides like sulfaphenazole involve N-acetylation and glucuronidation.[2] Therefore, the primary analytes of interest in biological matrices are sulfaphenazole, N4-acetylsulfaphenazole, and sulfaphenazole-N2-glucuronide. The choice of analytical methodology is dictated by the required sensitivity, selectivity, sample throughput, and the available instrumentation.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical method hinges on a balance between performance characteristics and practical laboratory constraints. This section provides a comparative overview of the most commonly employed techniques.
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation using smaller particle size columns for higher resolution and speed, UV detection. | Separation based on polarity, detection based on mass-to-charge ratio, offering high selectivity and sensitivity. |
| Sensitivity | Moderate (µg/mL to high ng/mL range).[3] | High (ng/mL range). | Very High (pg/mL to low ng/mL range).[4][5] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds. | Good; improved peak resolution reduces interferences. | Excellent; mass-based detection minimizes matrix effects and interferences.[4] |
| Throughput | Lower; longer run times (typically >10 minutes).[3][6] | Higher; faster analysis times (typically <7 minutes). | High; can be very rapid, especially with modern systems. |
| Cost | Relatively low initial investment and operational cost. | Moderate initial investment. | High initial investment and maintenance costs. |
| Regulatory Acceptance | Widely accepted, but may not meet sensitivity requirements for all applications. | Gaining wide acceptance due to improved performance over HPLC. | The gold standard for bioanalytical studies requiring high sensitivity and selectivity.[7][8] |
In-Depth Look at Validated Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV represents a robust and cost-effective method suitable for routine analysis when high sensitivity is not a primary concern. The causality behind its widespread use lies in its simplicity and reliability for quantifying analytes in the microgram to high nanogram per milliliter range.
Experimental Protocol: HPLC-UV for Sulfaphenazole and this compound
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., another sulfonamide like sulfamethoxazole).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength that provides good absorbance for all analytes (e.g., 260 nm).[6]
-
Injection Volume: 20 µL.
-
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC offers a significant improvement in resolution and throughput compared to conventional HPLC by utilizing columns with smaller particle sizes (<2 µm). This results in sharper, more intense peaks and shorter run times, enhancing sensitivity and allowing for the analysis of more samples in a given timeframe.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as studies involving low doses or the characterization of low-level metabolites, LC-MS/MS is the undisputed method of choice.[4] Its ability to selectively monitor specific parent-to-product ion transitions for each analyte minimizes interferences from the biological matrix, leading to highly reliable and accurate quantification. The principles of bioanalytical method validation as laid out by the FDA and EMA are rigorously applied to LC-MS/MS assays to ensure data integrity.[7][8][9][10][11]
Experimental Protocol: LC-MS/MS for Sulfaphenazole and its Metabolites
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Agilent Bond Elut HLB) with methanol followed by water.[12]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for sulfaphenazole, this compound, sulfaphenazole-N2-glucuronide, and the internal standard.
-
Method Validation: Ensuring Data Integrity
Regardless of the chosen methodology, a comprehensive validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[11] Key validation parameters, as recommended by regulatory agencies like the FDA and EMA, include:[7][8][9][10]
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analytes in the biological matrix under different storage and processing conditions.
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for sulfonamides, which would be applicable to sulfaphenazole and its metabolites.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| LLOQ | Sufficiently low for the study | pg/mL to low ng/mL |
| Recovery | Consistent, precise, and reproducible | > 85% |
Conclusion
The choice of a validated method for the simultaneous determination of sulfaphenazole and its metabolites is a critical decision in the drug development process. While HPLC-UV offers a cost-effective solution for routine analyses, the superior sensitivity, selectivity, and throughput of UPLC and, particularly, LC-MS/MS, make them the preferred methods for regulatory submissions and studies requiring high-quality bioanalytical data. The implementation of a rigorous validation protocol, in accordance with international guidelines, is non-negotiable to ensure the reliability and integrity of the generated data, ultimately supporting informed decisions in drug development.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Vree, T. B., Beneken Kolmer, E. W., & Hekster, Y. A. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmacy World & Science, 12(6), 243–246. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
Nowak, E., Giebułtowicz, J., & Wroczyński, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link]
-
Hosseini, M., & Farajzadeh, M. A. (2000). Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Iranian Biomedical Journal, 4(2 & 3), 75-78. [Link]
-
Wu, M., Wu, C., & Zhao, L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]
-
Rauha, J. P., blissful, M., & Vuorela, H. (2001). A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria. Journal of pharmaceutical and biomedical analysis, 24(5-6), 1049–1056. [Link]
-
Gautam, N. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Dadkhah, A., & Salari, A. (2007). Simultaneous Determination of Sulfamethoxazole and Phthalazine by HPLC and Multivariate Calibration Methods. E-Journal of Chemistry, 4(4), 517-525. [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column. [Link]
-
Azeez, A. L., Al-Ameri, S. A. H., Mahdi, A. S., & Jasim, A. N. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine, 8(2), 170-181. [Link]
-
Waters Corporation. (2006). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
-
Déglon, J., Thomas, A., Mangin, P., & Staub, C. (2012). Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. Bioanalysis, 4(13), 1577–1592. [Link]
-
Veronese, M. E., Miners, J. O., Randles, D., & Birkett, D. J. (1990). Effect of sulfaphenazole on the urinary excretion of tolbutamide and its metabolites. Clinical pharmacology and therapeutics, 47(3), 403–410. [Link]
-
Xia, Y., & Li, L. (2007). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and bioanalytical chemistry, 387(8), 2825–2832. [Link]
-
Wester, M. R., Johnson, E. F., Marques-Soares, C., Dansette, P. M., Mansuy, D., & Stout, C. D. (2003). Sulfaphenazole derivatives as tools for comparing cytochrome P450 2C5 and human cytochromes P450 2Cs: identification of a new high affinity substrate common to those enzymes. Biochemistry, 42(21), 6363–6369. [Link]
-
Khalil, Z., Elg B, A., El-Banna, H., & El-Sayed, M. (2014). HPLC method for simultaneous determination of Albendazole metabolites in plasma. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2010. [Link]
-
Bogialli, S., D'Ascenzo, G., Di Corcia, A., Laganà, A., & Nazzari, M. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC International, 87(4), 845–852. [Link]
-
Chhonker, Y. S., Prasad, Y. D., Chandasana, H., Kumar, N., Sharma, P., & Murry, D. J. (2016). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 120, 271–278. [Link]
-
Zhang, S., Liu, G., & Wu, Y. (2003). Simultaneous Determination of Metabolites from Multiple Cytochrome P450 Probe Substrates by Gradient Liquid Chromatography with UV Detection. Current Separations, 19(4), 131-136. [Link]
-
Vázquez, E. M., Romero, B., Díez, R., Pérez, M., García, J., & Pérez, C. (2025). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. Molecules. [Link]
-
Khalil, Z., Elg B, A., El-Banna, H., & El-Sayed, M. (2014). HPLC method for simultaneous determination of Albendazole metabolites in plasma. ResearchGate. [Link]
-
Kumar, P. S., Kumar, A. P., & Ram, B. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. International Journal of Pharmaceutical Sciences and Research, 5(9), 3844-3850. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. agilent.com [agilent.com]
A Guide to Assessing the Bioequivalence of Two Sulfaphenazole Formulations Through Metabolite Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of generic drug development, establishing bioequivalence (BE) is a critical step to ensure that a new formulation of an existing drug performs identically to the reference product. For sulfaphenazole, a long-acting sulfonamide antibacterial agent, a comprehensive BE assessment should not only consider the parent drug but also its primary metabolites, which can provide a more complete picture of its in vivo behavior. This guide provides a detailed framework for assessing the bioequivalence of two hypothetical oral formulations of sulfaphenazole, "Formulation A" (Test) and "Formulation B" (Reference), with a focus on the scientific rationale behind the experimental design and the critical role of metabolite analysis.
The Scientific Rationale: Why Metabolite Analysis is Crucial for Sulfaphenazole
Sulfaphenazole is primarily metabolized in the liver, with its main metabolic pathways being N2-glucuronidation and N4-acetylation[1]. The resulting metabolites, sulfaphenazole-N2-glucuronide and N4-acetylsulfaphenazole, are then excreted in the urine. While the parent drug is the active therapeutic agent, the rate and extent of metabolite formation can be influenced by the drug's dissolution and absorption characteristics, which are in turn affected by the formulation. Therefore, analyzing the pharmacokinetic profiles of both the parent drug and its major metabolites provides a more sensitive and comprehensive assessment of potential formulation-dependent differences in drug delivery.
According to regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), metabolite data can be essential in BE studies, particularly when the metabolites contribute significantly to the overall exposure or if the parent drug concentrations are very low[2]. For a drug like sulfaphenazole, where a significant portion of the administered dose is metabolized, evaluating the metabolites helps to ensure that any differences in formulation do not lead to altered metabolic profiles, which could have implications for efficacy and safety.
Experimental Design: A Head-to-Head Comparison
A robust bioequivalence study for sulfaphenazole requires a meticulously planned experimental design. The most common and recommended approach is a randomized, two-period, two-sequence, single-dose crossover study[3][4]. This design minimizes inter-subject variability, as each participant serves as their own control.
Study Population
A cohort of healthy adult volunteers, typically between 18 and 55 years of age, is recruited for the study. The number of subjects is determined by a power analysis to ensure the study has adequate statistical power to detect a true difference if one exists. A minimum of 12 evaluable subjects is generally required[5].
Dosing and Washout
Each subject receives a single oral dose of Formulation A and Formulation B in a randomized sequence, separated by a washout period of at least seven half-lives of sulfaphenazole to ensure complete elimination of the drug from the body before the next treatment period. Given the long half-life of sulfaphenazole, a washout period of 14 days is appropriate.
Blood Sampling
Serial blood samples are collected from each subject at predetermined time points before and after drug administration. A typical sampling schedule would be at 0 hours (pre-dose), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. This schedule is designed to adequately characterize the absorption, distribution, and elimination phases of sulfaphenazole and its metabolites.
Bioanalytical Method: Simultaneous Quantification of Sulfaphenazole and its Metabolites
A validated, sensitive, and specific bioanalytical method is paramount for the accurate quantification of sulfaphenazole, sulfaphenazole-N2-glucuronide, and this compound in human plasma. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high selectivity and sensitivity.
Experimental Protocol: Bioanalytical Method Validation
Objective: To validate an HPLC-MS/MS method for the simultaneous quantification of sulfaphenazole, sulfaphenazole-N2-glucuronide, and this compound in human plasma.
Materials:
-
Reference standards for sulfaphenazole, sulfaphenazole-N2-glucuronide, and this compound.
-
Internal standard (e.g., a stable isotope-labeled analog of sulfaphenazole).
-
HPLC-grade solvents (acetonitrile, methanol, formic acid).
-
Human plasma (drug-free).
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of the analytes and internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking known amounts of the analytes into drug-free human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or study sample), add 200 µL of the internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the HPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Validation Parameters:
-
The method must be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.
-
Data Analysis and Bioequivalence Assessment
The plasma concentration-time data for sulfaphenazole, sulfaphenazole-N2-glucuronide, and this compound are used to calculate the following pharmacokinetic parameters for each subject and formulation:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
These parameters are then log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ for both the parent drug and its metabolites are calculated.
Acceptance Criteria for Bioequivalence:
For two formulations to be considered bioequivalent, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the parent drug must fall within the range of 80.00% to 125.00%[6][7]. While the acceptance criteria for metabolites are not as rigidly defined, the data should demonstrate comparable pharmacokinetic profiles between the test and reference products.
Hypothetical Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only. They are intended to demonstrate how the results of a bioequivalence study would be presented and interpreted.
Table 1: Pharmacokinetic Parameters of Sulfaphenazole for Formulation A (Test) and Formulation B (Reference) (n=24)
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) | Geometric Mean Ratio (A/B) | 90% Confidence Interval |
| Cmax (µg/mL) | 55.2 ± 10.1 | 54.8 ± 9.8 | 100.7% | 95.5% - 106.2% |
| AUC0-t (µgh/mL) | 1250 ± 230 | 1265 ± 245 | 98.8% | 94.2% - 103.6% |
| AUC0-∞ (µgh/mL) | 1310 ± 250 | 1325 ± 260 | 98.9% | 94.5% - 103.5% |
Table 2: Pharmacokinetic Parameters of Sulfaphenazole-N2-Glucuronide for Formulation A (Test) and Formulation B (Reference) (n=24)
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) | Geometric Mean Ratio (A/B) | 90% Confidence Interval |
| Cmax (µg/mL) | 12.1 ± 2.5 | 11.9 ± 2.3 | 101.7% | 96.8% - 106.8% |
| AUC0-t (µgh/mL) | 310 ± 65 | 305 ± 62 | 101.6% | 97.1% - 106.3% |
| AUC0-∞ (µgh/mL) | 325 ± 70 | 320 ± 68 | 101.6% | 97.2% - 106.2% |
Table 3: Pharmacokinetic Parameters of this compound for Formulation A (Test) and Formulation B (Reference) (n=24)
| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) | Geometric Mean Ratio (A/B) | 90% Confidence Interval |
| Cmax (µg/mL) | 2.5 ± 0.6 | 2.6 ± 0.7 | 96.2% | 91.5% - 101.1% |
| AUC0-t (µgh/mL) | 65 ± 15 | 68 ± 16 | 95.6% | 90.9% - 100.5% |
| AUC0-∞ (µgh/mL) | 70 ± 17 | 73 ± 18 | 95.9% | 91.2% - 100.8% |
Interpretation of Hypothetical Results
Based on the hypothetical data presented in Tables 1, 2, and 3, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for sulfaphenazole, sulfaphenazole-N2-glucuronide, and this compound all fall within the acceptance range of 80.00% to 125.00%. This indicates that Formulation A is bioequivalent to Formulation B. The similar pharmacokinetic profiles of the parent drug and its primary metabolites provide strong evidence that the two formulations will produce the same therapeutic effect and safety profile in patients.
Visualizing the Workflow
Caption: Workflow for a sulfaphenazole bioequivalence study.
Conclusion
Assessing the bioequivalence of two sulfaphenazole formulations requires a comprehensive approach that includes the analysis of both the parent drug and its major metabolites. A well-designed, randomized, crossover study coupled with a validated and sensitive bioanalytical method provides the necessary data to make a scientifically sound determination of bioequivalence. By demonstrating comparable pharmacokinetic profiles for sulfaphenazole and its metabolites, developers of generic formulations can provide robust evidence of therapeutic equivalence to the reference product, ultimately ensuring patient safety and efficacy.
References
- (Reference for general bioequivalence principles)
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2003).
- European Medicines Agency, Committee for Medicinal Products for Human Use (CHMP). (2010).
- (Reference for st
- (Reference for metabolite analysis in BE studies)
- (Reference for HPLC-MS/MS methods)
- (Reference for sulfaphenazole metabolism)
- (Reference for crossover study design)
- (Reference for bioequivalence acceptance criteria)
- (Reference for number of subjects in BE studies)
- (Reference for sulfaphenazole pharmacokinetics)
-
Vree, T. B., Beneken Kolmer, E. W., & Hekster, Y. A. (1990). High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man. Pharmacy World & Science, 12(6), 243–246. [Link]
- (Reference for this compound)
- (Reference for sulfaphenazole solubility and oral bioavailability)
- (Reference for N2-glucuronide synthesis)
Sources
- 1. High pressure liquid chromatographic analysis and preliminary pharmacokinetics of sulfaphenazole and its N2-glucuronide and N4-acetyl metabolites in plasma and urine of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Bioequivalence Study Design - CD BioSciences [cd-clintrial.com]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaservices.com [biopharmaservices.com]
A Senior Application Scientist's Guide to Solid-Phase Extraction of N4-Acetylsulfaphenazole: A Comparative Cartridge Analysis
For researchers and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicological studies. N4-Acetylsulfaphenazole, a primary metabolite of the antibiotic sulfaphenazole, presents a common analytical challenge: its extraction from complex biological matrices like plasma or urine requires a method that is not only efficient but also highly reproducible and clean. The choice of Solid-Phase Extraction (SPE) cartridge is paramount to achieving these goals.
This guide provides an in-depth comparison of three distinct SPE cartridge chemistries for the extraction of this compound. We will move beyond simple protocols to explore the physicochemical rationale behind each step, empowering you to adapt and troubleshoot your own methods effectively. Our comparison will focus on a classic silica-based reversed-phase (C18), a modern polymeric reversed-phase (Hydrophilic-Lipophilic Balanced, HLB), and a selective mixed-mode anion exchange cartridge.
Understanding the Analyte: this compound
Effective SPE method development begins with a thorough understanding of the target analyte.[1] this compound is the acetylated metabolite of sulfaphenazole. Key properties influencing its extraction are:
-
Acidity (pKa): The sulfonamide group imparts acidic properties. The predicted pKa of this compound is approximately 6.26.[2] This means that at a pH of ~4.26 (two pH units below the pKa), the molecule will be predominantly in its neutral, unionized form. At a pH of ~8.26 (two pH units above the pKa), it will be predominantly in its negatively charged, ionized form. This pH-dependent charge is the critical lever we will use for selective extraction, particularly with ion-exchange sorbents.[3][4]
-
Polarity (LogP): The parent compound, sulfaphenazole, has a LogP of 1.52, indicating moderate hydrophobicity.[5] The addition of the N4-acetyl group slightly increases its non-polar character. This moderate polarity makes it a suitable candidate for retention by reversed-phase mechanisms.[6][7]
Experimental Design: A Comparative Workflow
Our goal is to compare the performance of three common SPE sorbents for extracting this compound from a challenging matrix like human plasma. The chosen cartridges represent three distinct retention and selectivity mechanisms:
-
Traditional Reversed-Phase (Silica C18): Utilizes hydrophobic interactions between the analyte's non-polar regions and the C18 alkyl chains bonded to the silica support.[6]
-
Polymeric Reversed-Phase (HLB): Employs a hydrophilic-lipophilic balanced copolymer (often N-vinylpyrrolidone and divinylbenzene) that provides reversed-phase retention but is also water-wettable, preventing sorbent bed drying and offering enhanced retention for a wider range of compounds.
-
Mixed-Mode Anion Exchange (MAX/SAX): Combines reversed-phase characteristics with strong anion exchange functional groups (e.g., quaternary amine). This dual chemistry allows for highly selective extraction by manipulating both hydrophobic and ionic interactions.
The overall workflow for this comparative study is outlined below.
Detailed Experimental Protocols
The following protocols are designed for a 1 mL plasma sample spiked with this compound. All steps should be performed on a vacuum manifold.
Protocol 1: Reversed-Phase (Silica C18, 100 mg / 3 mL)
This protocol relies solely on hydrophobic interactions. The key is to ensure the analyte is in its most hydrophobic (neutral) state during loading and washing.
-
Rationale: By adjusting the sample pH to ~4.3 (two units below the pKa of 6.26), we suppress the ionization of the sulfonamide group, making this compound more non-polar and enhancing its retention on the C18 sorbent.[6] The wash step uses a weak organic solvent to remove polar interferences without eluting the analyte. Elution is achieved with a strong organic solvent that disrupts the hydrophobic binding.
-
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid in water (final pH ≈ 4.0-4.5). Vortex to mix.
-
Condition: Pass 2 mL of methanol through the cartridge.
-
Equilibrate: Pass 2 mL of reagent water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge at a flow rate of ~1-2 mL/min.
-
Wash: Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute: Elute the analyte with 2 mL of methanol into a clean collection tube.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Polymeric Reversed-Phase (HLB, 60 mg / 3 mL)
This protocol also uses hydrophobic interactions but leverages the unique properties of the polymeric sorbent.
-
Rationale: The HLB sorbent has a high surface area and is stable across a wide pH range. Its water-wettable nature means that even if the sorbent bed accidentally dries out before sample loading, recovery is not significantly impacted, adding robustness to the method. The fundamental principle remains the same as C18: load at a pH where the analyte is neutral to maximize hydrophobic retention.
-
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid in water (final pH ≈ 4.0-4.5). Vortex to mix.
-
Condition: Pass 2 mL of methanol through the cartridge.
-
Equilibrate: Pass 2 mL of reagent water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge at a flow rate of ~1-2 mL/min.
-
Wash: Wash the cartridge with 2 mL of 20% methanol in water. (A stronger wash can often be used due to the higher retentivity of polymeric sorbents).
-
Elute: Elute the analyte with 2 mL of methanol into a clean collection tube.
-
Post-Elution: Evaporate and reconstitute as described in Protocol 1.
-
Protocol 3: Mixed-Mode Strong Anion Exchange (MAX, 60 mg / 3 mL)
This protocol is the most selective, using a two-pronged retention mechanism.
-
Rationale: This method leverages both hydrophobic and ionic interactions. The sample is loaded at a pH > 8.3 (two units above the pKa of 6.26) to ensure the sulfonamide group is deprotonated and carries a negative charge. This allows for strong ionic binding to the positively charged quaternary amine groups on the sorbent.[4] The first wash with a basic, high-organic solvent removes hydrophobic, neutral, and basic interferences. The second wash with a neutral, weak organic solvent removes weakly bound polar interferences. Elution is achieved by using an acidic solvent to neutralize the analyte, breaking the ionic bond and allowing it to be eluted by the organic solvent. This orthogonal approach results in exceptionally clean extracts.
-
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 5% ammonium hydroxide in water (final pH ≈ 8.5-9.0). Vortex to mix.
-
Condition: Pass 2 mL of methanol through the cartridge.
-
Equilibrate: Pass 2 mL of reagent water through the cartridge.
-
Load: Load the pre-treated sample onto the cartridge at a flow rate of ~1-2 mL/min.
-
Wash 1 (Interference Elution): Wash with 2 mL of 5% ammonium hydroxide in 50:50 methanol:water.
-
Wash 2 (Polar Interferences): Wash with 2 mL of 5% methanol in water.
-
Elute: Elute the analyte with 2 mL of 2% formic acid in methanol into a clean collection tube.
-
Post-Elution: Evaporate and reconstitute as described in Protocol 1.
-
Performance Comparison: Expected Outcomes
The performance of an SPE method is primarily assessed by its recovery, reproducibility (precision), and ability to minimize matrix effects. The table below summarizes the expected performance data from our comparative experiment.
| Performance Metric | C18 Cartridge | HLB Cartridge | Mixed-Mode MAX Cartridge |
| Analyte Recovery (%) | 80.5 | 95.2 | 98.1 |
| Precision (% RSD, n=6) | 6.8 | 3.5 | 2.1 |
| Matrix Effect (%) | 75 (Ion Suppression) | 88 (Minor Suppression) | 99 (Negligible Effect) |
Data are representative and intended for comparative purposes.
Interpretation of Results
-
C18 Cartridge: The traditional C18 cartridge provides acceptable recovery but often suffers from lower reproducibility and significant matrix effects. Its reliance on a single retention mechanism makes it susceptible to co-elution of endogenous plasma components that have similar hydrophobicity to this compound, leading to ion suppression in the LC-MS/MS source.
-
HLB Cartridge: The polymeric HLB sorbent shows a marked improvement in both recovery and precision. Its higher capacity and resistance to drying make the method more robust. While still primarily a reversed-phase mechanism, the unique sorbent chemistry often results in cleaner extracts and reduced matrix effects compared to silica-based C18.
-
Mixed-Mode MAX Cartridge: The MAX cartridge is expected to provide the best performance. The dual retention mechanism offers superior selectivity.[2] The rigorous, multi-step wash protocol effectively removes interferences that might bind by either hydrophobic or ionic forces alone. Only analytes possessing both acidic and hydrophobic character, like this compound, are retained and subsequently eluted. This leads to the highest recovery, best precision, and a virtual elimination of matrix effects, which is critical for developing sensitive and reliable bioanalytical assays.
Conclusion and Recommendations
For the extraction of this compound from complex biological matrices, the choice of SPE cartridge has a profound impact on data quality.
-
Silica C18 may be suitable for preliminary studies or when matrix interferences are minimal, but it is generally not recommended for validated, high-stakes bioanalysis due to its susceptibility to matrix effects and lower reproducibility.
-
Polymeric HLB represents a significant upgrade, offering a more robust and higher-recovery method that is suitable for a wide range of applications. It is an excellent general-purpose choice.
-
Mixed-Mode Anion Exchange (MAX) provides the highest level of performance. Its orthogonal retention mechanism delivers exceptionally clean extracts, minimizing matrix effects and ensuring the highest accuracy and precision. For demanding applications requiring low limits of quantification and adherence to stringent regulatory standards, a mixed-mode approach is the superior choice.
By understanding the interplay between the analyte's physicochemical properties and the sorbent's chemistry, researchers can move beyond rote protocol-following to develop truly optimized and robust sample preparation methods.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5335, Sulfaphenazole. Retrieved from [Link]
-
Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HAX. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Retrieved from [Link]
-
Agusti, N. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
Affinisep. (n.d.). Polymeric SPE cartridges. Retrieved from [Link]
-
Orochem Technologies. (n.d.). Solid Phase Extraction C2 SPE Cartridges,100 mg/ 1 mL. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Polymeric SPE Cartridge. Retrieved from [Link]
-
Zacharis, C. K. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4967. Retrieved from [Link]
- Li, Y., et al. (2011). Comparison of Different Cartridges of Solid Phase Extraction for Determination of Polyphenols in Tobacco by UPLC/MS/MS and Multivariate Analysis. Chinese Journal of Analytical Chemistry, 39(4), 550-556.
-
GL Sciences. (n.d.). Our SPE Cartridges | Products. Retrieved from [Link]
-
GL Sciences. (n.d.). SPE Cartridges & Columns | Solid Phase Extraction Solutions. Retrieved from [Link]
-
Jignesh, S., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Arabian Journal of Chemistry, 15(11), 104208. Retrieved from [Link]
-
Hurtado, M., et al. (2017). Analytical method development by solid phase extraction and high-performance liquid chromatography for diphenhydramine quantification in syrups. International Journal of Applied Pharmaceutics, 9(6), 106-109. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation Reference Manual and Users Guide. Retrieved from [Link]
-
Zhang, Y., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Toxics, 11(6), 534. Retrieved from [Link]
-
Thomas, A. (2018). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. LCGC North America, 36(11), 834-839. Retrieved from [Link]
-
Hawach. (n.d.). Comparison Between Reversed Phase C18 and C8 SPE Cartridge. Retrieved from [Link]
-
Telepchak, M. J., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Separations, 10(11), 551. Retrieved from [Link]
-
Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Retrieved from [Link]
-
Hawach. (2025). 3 Types of SPE Cartridges: Silica Gel, High Polymer, Inorganic Material. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link]
-
Majors, R. E. (2012). How It Works: Ion-Exchange SPE. LCGC International. Retrieved from [Link]
-
Majors, R. E. (2012). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Landis, M. S., et al. (2007). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1029-1039. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of C18-based solid-phase extraction (SPE) columns from different vendors. Retrieved from [Link]
Sources
- 1. This compound | 855-91-4 [chemicalbook.com]
- 2. Sulfaphenazole | C15H14N4O2S | CID 5335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ≥98%, CYP2C9 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N4-Acetylsulfaphenazole for Laboratory Professionals
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is as critical as the integrity of experimental results. This guide provides an in-depth, procedural framework for the proper disposal of N4-Acetylsulfaphenazole, a sulfonamide antibiotic. By understanding the chemical nature of this compound and the governing regulatory landscape, laboratories can maintain a safe working environment, ensure regulatory compliance, and minimize environmental impact.
Understanding this compound: Properties and Hazards
| Property | Value | Source |
| Molecular Formula | C17H16N4O3S | PubChem[1] |
| Molecular Weight | 356.4 g/mol | PubChem[1] |
| CAS Number | 855-91-4 | PubChem[1] |
| Appearance | Off-White to Pale Yellow Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator, under inert atmosphere | Pharmaffiliates |
Regulatory Framework: Adherence to EPA Guidelines
The disposal of chemical waste, including pharmaceutical compounds like this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] This regulation establishes a "cradle-to-grave" framework for hazardous waste management, ensuring safe handling from generation to final disposal.[4]
A key provision for laboratories is the ban on sewering hazardous waste pharmaceuticals , which became effective in 2019.[5][6] This means it is prohibited to flush this compound, or solutions containing it, down the drain.[5] Improper disposal of antibiotics into wastewater systems can contribute to the development of antibiotic-resistant bacteria, posing a significant threat to public health.[7][8]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.
Step 1: Waste Characterization
Before disposal, you must determine if the this compound waste is classified as hazardous under RCRA. A waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[9]
-
Listed Wastes : this compound is not typically found on the P or U lists of hazardous wastes.
-
Characteristic Wastes :
-
Ignitability (D001) : this compound is a solid and is not expected to have a low flash point.
-
Corrosivity (D002) : It is not a strong acid or base.
-
Reactivity (D003) : It is generally stable under normal conditions.
-
Toxicity (D004-D043) : This is the most likely characteristic to be exhibited by a pharmaceutical compound. However, without specific toxicological data from an SDS, it is best practice to manage all antibiotic waste as hazardous chemical waste.[7]
-
Recommendation: In the absence of a definitive SDS, and to ensure full compliance and environmental protection, treat all this compound waste as hazardous chemical waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal.
-
Solid Waste :
-
Collect pure this compound powder and any materials heavily contaminated with it (e.g., weighing papers, contaminated gloves) in a designated, compatible hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
-
Liquid Waste :
-
For solutions containing this compound (e.g., stock solutions, experimental residues), collect them in a separate, leak-proof, and compatible hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), their approximate concentrations, and the accumulation start date.
-
Step 3: On-Site Storage
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Clearly marked.
-
Equipped with secondary containment to prevent spills.
Containers must remain closed except when adding waste.
Step 4: Arranging for Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste. EHS professionals are trained to handle and transport chemical waste in accordance with all federal, state, and local regulations. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Never attempt to dispose of this compound waste through regular trash or by sewering.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Emergency Procedures for Spills
In the event of a spill of this compound powder or solution:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Consult SDS : If available, consult the SDS for specific spill cleanup procedures.
-
Use Spill Kit : For small spills, use a chemical spill kit. Absorb liquids with an inert material (e.g., vermiculite, sand). For solids, carefully sweep or scoop the material to avoid creating dust.
-
Collect Waste : Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Contact EHS : Report the spill to your institution's EHS department.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our environment.
References
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- U.S. Environmental Protection Agency. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- TCI Chemicals. (2025, July 8). Safety Data Sheet - N4-Acetylsulfamethoxazole.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Cayman Chemical. (2024, October 7). Safety Data Sheet - Acetaminophen-d4.
- PubMed. (2020, December 5). Inactivation of sulfonamide antibiotic resistant bacteria and control of intracellular antibiotic resistance transmission risk by sulfide-modified nanoscale zero-valent iron.
- MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
- Frontiers. (n.d.). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds.
- Fisher Scientific. (2009, September 26). Safety Data Sheet - Acetylsalicylic Acid.
- Sigma-Aldrich. (2025, September 12). Safety Data Sheet.
- ResearchGate. (2025, August 9). Antimicrobial sulfonamide drugs.
- Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- PMC. (n.d.). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds.
- USP. (2009, January 13). USP SDS US.
- Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- Karolinska Institutet. (2025, May 28). Laboratory waste. KI Staff Portal.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Pharmacy 180. (n.d.). Classification of Sulphonamides.
- MDPI. (n.d.). Optical Sensor Systems for Antibiotic Detection in Water Solutions.
- USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. This compound | C17H16N4O3S | CID 3083651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. waste360.com [waste360.com]
- 5. epa.gov [epa.gov]
- 6. ashp.org [ashp.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. eponline.com [eponline.com]
- 9. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling N4-Acetylsulfaphenazole
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling N4-Acetylsulfaphenazole, a metabolite of the sulfonamide antibiotic, Sulfaphenazole.[1] As a senior application scientist, my objective is to synthesize technical knowledge with practical, field-tested insights to ensure that every protocol described is a self-validating system of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep understanding of safe handling practices.
Hazard Assessment and Risk Mitigation
This compound is a crystalline solid.[2] The primary risks associated with handling this and similar powdered compounds are inhalation of airborne particles, dermal contact, and ocular exposure.[4] Ingestion is a secondary, but still significant, risk.[5] Therefore, a comprehensive risk assessment should be conducted before any handling of the material to identify potential exposure scenarios and implement appropriate control measures.
Key Hazards to Consider:
-
Inhalation: Fine powders can easily become airborne, posing a risk of respiratory tract irritation and sensitization.
-
Dermal Contact: Prolonged skin contact may cause irritation.
-
Ocular Exposure: Direct contact with the eyes can cause serious irritation.
-
Photosensitivity: Some sulfonamides are known to cause photosensitivity, increasing the risk of sunburn.[6] While not explicitly documented for this compound, it is a prudent precaution.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE, with explanations for their use.
| PPE Category | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[3] A face shield may be necessary for procedures with a high risk of splashes.[3] | Protects the eyes from airborne powder and accidental splashes of solutions containing the compound. |
| Hand | Disposable nitrile gloves are the minimum requirement.[3] Consider double-gloving for added protection, especially during compounding or handling larger quantities.[7][8] | Prevents direct skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals.[9] Always check for tears or punctures before and during use. |
| Body | A standard laboratory coat is mandatory.[3] For tasks with a higher potential for contamination, a disposable gown made of a low-permeability fabric is recommended.[8] | Protects personal clothing and skin from contamination. The cuffs of the gown should be tucked into the gloves to ensure complete coverage.[7] |
| Respiratory | A fit-tested N95 respirator or higher should be used when handling the powder outside of a containment device or when there is a potential for aerosol generation.[3] | Minimizes the inhalation of fine particles. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure. |
| Footwear | Closed-toe shoes are required in all laboratory settings.[3] | Protects the feet from spills and falling objects. |
Operational Workflow for Safe Handling
A well-defined workflow is essential for minimizing the risk of exposure. The following diagram and steps outline a safe handling process for this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of safety equipment, such as safety showers and eyewash stations.[4]
-
Don the appropriate PPE in a designated clean area.
-
Gather all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
-
Handling:
-
Whenever possible, handle powdered this compound in a chemical fume hood or other ventilated enclosure to minimize the generation of airborne dust.[4]
-
Use a spatula to carefully transfer the powder. Avoid scooping in a manner that creates dust clouds.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing. This compound's parent compound, Sulfaphenazole, is soluble in DMSO and DMF.[2]
-
-
Cleanup:
-
Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Carefully wipe up any spills with absorbent material, ensuring to wear appropriate PPE.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
Caption: Segregation of waste streams for the proper disposal of this compound.
Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, should be placed in a clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[10]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[10] Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste after defacing the label.[10]
-
Follow all institutional and local regulations for the disposal of chemical waste.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- DC Chemicals. (2024, January 1). Sulfaphenazole|526-08-9|MSDS.
- Fisher Science Education. (2015, June 17).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- TCI Chemicals. (2025, July 8).
- Cayman Chemical. (2022, December 15).
- ECHEMI. (n.d.).
- Benchchem. (n.d.). Personal protective equipment for handling Antibiotic K 4.
- Pharmaffiliates. (n.d.). CAS No : 855-91-4 | Product Name : this compound.
- Brown University Health. (2026, January 13).
- HPC Standards. (2026, January 8). N4-Acetylsulfamethoxazole | 1X100MG | C12H13N3O4S | 677415 | 21312-10-7.
- Sigma-Aldrich. (2025, April 24).
- Thermo Fisher Scientific. (2025, December 24).
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- NI Infection Control Manual. (n.d.). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Cayman Chemical. (2025, July 1).
- Veeprho. (n.d.). This compound | CAS 855-91-4.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
Sources
- 1. veeprho.com [veeprho.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfaphenazole|526-08-9|MSDS [dcchemicals.com]
- 5. klamathcc.edu [klamathcc.edu]
- 6. Sun Sensitivity and Medications: What to Know | Brown University Health [brownhealth.org]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
